molecular formula C9H10O3 B016216 (S)-(+)-alpha-Methoxyphenylacetic acid CAS No. 26164-26-1

(S)-(+)-alpha-Methoxyphenylacetic acid

Katalognummer: B016216
CAS-Nummer: 26164-26-1
Molekulargewicht: 166.17 g/mol
InChI-Schlüssel: DIWVBIXQCNRCFE-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(+)-alpha-Methoxyphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-methoxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVBIXQCNRCFE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26164-26-1
Record name (+)-Methoxyphenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26164-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-alpha-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOXYPHENYLACETIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL35DS7HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-(+)-α-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid, is a vital chiral carboxylic acid extensively utilized in asymmetric synthesis and pharmaceutical development. Its significance lies in its dual role as a chiral resolving agent and a versatile chiral building block. This guide provides a comprehensive technical overview of its core chemical and physical properties, advanced analytical characterization methods, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols and data presented herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Core Physicochemical and Stereochemical Properties

(S)-(+)-α-Methoxyphenylacetic acid is a white, crystalline solid at room temperature.[1][2] Its molecular structure, featuring a stereogenic center at the alpha-carbon adjacent to the phenyl and carboxyl groups, is the source of its chirality and pivotal to its applications.

Structural and Identification Parameters
  • Chemical Name: (S)-2-Methoxy-2-phenylacetic acid[3]

  • Common Synonyms: (S)-(+)-O-Methylmandelic acid, (+)-α-Methoxyphenylacetic acid[3]

  • CAS Number: 26164-26-1[1]

  • Molecular Formula: C₉H₁₀O₃[1]

  • Molecular Weight: 166.17 g/mol [1]

  • SMILES String: CO--INVALID-LINK--c1ccccc1

Quantitative Physical Properties

A precise understanding of the physical properties of (S)-(+)-α-Methoxyphenylacetic acid is fundamental for its handling, purification, and application in synthesis. The following table summarizes its key quantitative data.

PropertyValueSource(s)
Melting Point 64-66 °C[1][4]
Boiling Point 164-166 °C at 18 mmHg[3][5]
Specific Rotation [α]¹⁷/D +150° (c=1 in ethanol)[1]
pKa 3.10 ± 0.10 (Predicted)[1][4]
Water Solubility Soluble[1][4]
Solubility (Organic) Slightly soluble in Chloroform and Ethanol[1][4]
Density ~1.18 - 1.2 g/cm³[3][4]

The positive specific rotation (+) confirms the dextrorotatory nature of the (S)-enantiomer.[1] The predicted pKa of 3.10 indicates it is a moderately strong carboxylic acid, a crucial property for its role in forming diastereomeric salts during chiral resolutions.[1][4]

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric integrity of (S)-(+)-α-Methoxyphenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

  • ¹H NMR: Key signals include the methoxy group singlet, the methine proton singlet, aromatic protons, and the acidic proton of the carboxyl group. While specific spectra are not provided in the search results, typical shifts can be inferred.

  • ¹³C NMR: Expected signals correspond to the carbonyl carbon, the methoxy carbon, the alpha-carbon, and the distinct carbons of the phenyl ring.

Causality Insight: In the context of its application as a chiral derivatizing agent, the methoxy and methine proton signals of this molecule are particularly useful. When esterified with a chiral alcohol, for instance, these signals can become diastereotopically shifted in the ¹H NMR spectrum, allowing for the determination of the enantiomeric excess of the alcohol.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch.

Chromatographic Methods for Purity and Enantiomeric Excess (e.e.) Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and enantiomeric purity.

  • Chiral HPLC: The enantiomers of α-methoxyphenylacetic acid can be resolved on chiral stationary phases.[6] This is the most direct method for determining enantiomeric excess.

  • Derivatization-Based HPLC/GC: Alternatively, the acid can be converted into a diastereomeric derivative (e.g., an amide or ester) by reacting it with a chiral amine or alcohol of known high enantiomeric purity. These diastereomers can then be separated on a standard achiral HPLC or GC column. The relative peak areas directly correlate to the enantiomeric composition of the original acid.

Chemical Reactivity and Core Applications

The utility of (S)-(+)-α-Methoxyphenylacetic acid stems from its carboxylic acid functionality and its defined stereochemistry. It is widely used as a chiral resolving agent and a chiral derivatizing agent.[7]

Role as a Chiral Resolving Agent

The principle behind chiral resolution is the reaction of a racemic mixture (e.g., a racemic amine) with a single enantiomer of a chiral acid. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (such as solubility) and can be separated by conventional methods like fractional crystallization.

  • Mechanism:

    • Salt Formation: Racemic Amine (R/S) + (S)-Acid → (R)-Amine-(S)-Acid Salt + (S)-Amine-(S)-Acid Salt.

    • Separation: The two diastereomeric salts exhibit different solubilities in a given solvent. One salt preferentially crystallizes out of the solution.

    • Liberation: The separated diastereomeric salt is then treated with a base to liberate the resolved, enantiomerically pure amine.

The following diagram illustrates this critical workflow.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_amine Racemic Amine (R/S) mix Mix in Solvent racemic_amine->mix s_acid (S)-(+)-α-Methoxyphenylacetic Acid s_acid->mix diastereomers Mixture of Diastereomeric Salts ((R)-Amine-(S)-Acid & (S)-Amine-(S)-Acid) mix->diastereomers Acid-Base Reaction crystallization Fractional Crystallization diastereomers->crystallization solid Solid Crystal (e.g., (R)-Amine-(S)-Acid) crystallization->solid solution Solution (Contains (S)-Amine-(S)-Acid) crystallization->solution workup_solid Base Treatment (e.g., NaOH) solid->workup_solid resolved_r_amine Resolved (R)-Amine workup_solid->resolved_r_amine Liberation

Caption: Workflow for Chiral Resolution using (S)-(+)-α-Methoxyphenylacetic Acid.

Application as a Chiral Derivatizing Agent (CDA)

For analytical purposes, particularly NMR and HPLC, (S)-(+)-α-Methoxyphenylacetic acid is used to determine the enantiomeric purity of other chiral molecules like alcohols and amines. The acid is converted to a more reactive form (e.g., an acyl chloride or an N-succinimidyl ester) and then reacted with the analyte.[8] This forms diastereomeric esters or amides whose signals can be resolved by spectroscopic or chromatographic techniques.[8]

Experimental Protocol: Determination of Enantiomeric Purity via Chiral HPLC

This protocol outlines a general method for the direct analysis of α-methoxyphenylacetic acid enantiomers.

Objective: To determine the enantiomeric ratio of an α-methoxyphenylacetic acid sample.

Materials:

  • α-Methoxyphenylacetic acid sample

  • HPLC-grade n-hexane, 2-propanol, and trifluoroacetic acid

  • Chiral HPLC column (e.g., CHIRALPAK® series)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid, typically in a ratio such as 95:5:0.1.[9] Causality Insight: The non-polar hexane is the main solvent, while the polar 2-propanol acts as a modifier to adjust retention times. Trifluoroacetic acid is added to suppress the ionization of the carboxyl group, ensuring sharp, well-defined peaks.

  • Sample Preparation: Accurately weigh and dissolve the α-methoxyphenylacetic acid sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: CHIRALPAK® AZ-H (4.6 x 250 mm, 5 µm) or equivalent.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Temperature: 25 °C.[9]

    • Detection: UV at 210 nm.[9]

    • Injection Volume: 5 µL.[9]

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the (S) and (R) enantiomers: % e.e. = [ |A(S) - A(R)| / (A(S) + A(R)) ] x 100

System Validation: To validate the method, first inject a sample of the racemic compound (DL-α-Methoxyphenylacetic acid) to confirm the baseline separation of the two enantiomeric peaks.

Safety and Handling

(S)-(+)-α-Methoxyphenylacetic acid is classified as an irritant.[4][6] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles conforming to EN166 standards, and appropriate lab clothing.[10][11]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[10][11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place.[10] Keep the container tightly sealed.[4][10] The compound is incompatible with strong oxidizing agents.[2][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid is an indispensable tool in the field of stereochemistry. Its well-defined physical properties, predictable reactivity, and robust analytical methodologies make it a reliable choice for both preparative chiral resolutions and analytical enantiomeric purity determinations. The insights and protocols provided in this guide serve as a foundational resource for scientists aiming to leverage this key chiral auxiliary in their research and development endeavors.

References

(S)-(+)-alpha-Methoxyphenylacetic acid CAS number 26164-26-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-(+)-α-Methoxyphenylacetic Acid (CAS 26164-26-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-(+)-α-Methoxyphenylacetic acid, a pivotal chiral reagent in modern organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the compound's fundamental properties, synthesis, analytical methodologies, and critical applications, with a focus on the causality behind experimental choices.

Introduction: A Key Player in Chirality

(S)-(+)-α-Methoxyphenylacetic acid, also known as (S)-(+)-O-Methylmandelic acid or sometimes referred to as Trost's chiral acid, is a highly valued chiral building block and derivatizing agent.[1] Its utility stems from the stereogenic center alpha to the carboxylic acid, which, when coupled with its robust chemical properties, makes it an indispensable tool for the synthesis and stereochemical analysis of other chiral molecules.

The primary application of this reagent lies in the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] It serves as a reactant in the synthesis of a variety of biologically active molecules, including analogs of the antiviral drug adefovir and components for studying the binding of natural products like discodermolide to tubulin.[4][5][6] This guide will explore the mechanistic basis of these applications and provide practical, field-proven insights.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of (S)-(+)-α-Methoxyphenylacetic acid are foundational to its application. These characteristics dictate its solubility, reactivity, and the conditions under which it can be effectively used.

Table 1: Physicochemical Properties of (S)-(+)-α-Methoxyphenylacetic Acid

PropertyValueSource(s)
CAS Number 26164-26-1[7]
Molecular Formula C₉H₁₀O₃[8]
Molecular Weight 166.17 g/mol [4][8]
Appearance White to light yellow crystalline powder or solid[5]
Melting Point 64-66 °C (lit.)[5][6]
Boiling Point 164-166 °C at 18 mmHg[5]
Optical Rotation [α]17/D +150°, c = 1 in ethanol[5][6]
Solubility Soluble in water; slightly soluble in chloroform and ethanol[5][9]
pKa 3.10 ± 0.10 (Predicted)[5]

Spectroscopic data is crucial for identity confirmation. The proton NMR (¹H NMR) spectrum is a key tool for structural verification.

  • ¹H NMR Spectroscopy: Key signals include the methoxy protons (-OCH₃), the alpha-proton (-CH), the aromatic protons of the phenyl ring, and the acidic proton of the carboxylic acid.[10]

  • ¹³C NMR Spectroscopy: Provides confirmation of the carbon skeleton.

  • Infrared (IR) Spectroscopy: Shows characteristic absorptions for the O-H of the carboxylic acid, the C=O of the carbonyl group, and C-O stretching of the ether and acid.

Synthesis and Purification

(S)-(+)-α-Methoxyphenylacetic acid is typically synthesized from its precursor, mandelic acid. A common laboratory-scale synthesis involves the methylation of the hydroxyl group of mandelic acid.

Protocol 1: Synthesis via Methylation of Mandelic Acid

This protocol is based on established chemical principles for ether synthesis.[11] The use of a strong base and a methylating agent is a standard Williamson ether synthesis approach, adapted for this specific substrate.

  • Deprotonation: Mandelic acid is treated with a strong base, such as sodium hydroxide, to form the corresponding sodium salt (sodium mandelate). This step is critical as it generates the alkoxide, which is a potent nucleophile necessary for the subsequent methylation step.[11]

  • Methylation: A methylating agent, such as dimethyl sulfate, is added slowly to the solution of sodium mandelate.[11] The alkoxide oxygen attacks the methyl group of the dimethyl sulfate in an Sₙ2 reaction, displacing the sulfate leaving group and forming the ether linkage. Careful control of temperature and addition rate is necessary to prevent side reactions.

  • Workup and Isolation: The reaction mixture is acidified, typically with hydrochloric acid, to protonate the carboxylate and precipitate the α-methoxyphenylacetic acid product.[11]

  • Purification: The crude product is often a racemic mixture and requires purification. Recrystallization from a suitable solvent system, such as benzene/petroleum ether, is a common method to obtain a product of high chemical purity.[5]

Causality Note: The initial deprotonation is essential because the hydroxyl group of mandelic acid is not sufficiently nucleophilic to react directly with dimethyl sulfate. The formation of the alkoxide dramatically increases its nucleophilicity, driving the reaction forward.

Chiral Resolution

Since the above synthesis typically yields a racemic mixture, a chiral resolution step is required to isolate the desired (S)-(+)-enantiomer. This is often achieved by forming diastereomeric salts with a chiral amine base. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Core Application: Determination of Absolute Configuration by NMR (Trost's Method)

The most prominent application of (S)-(+)-α-Methoxyphenylacetic acid is as a chiral derivatizing agent for determining the absolute configuration of secondary alcohols and α-chiral primary amines.[2] The methodology relies on converting the enantiomeric substrate into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties, including different NMR spectra.

Workflow and Mechanistic Principle

The process involves esterification (for alcohols) or amidation (for amines) of the chiral substrate with (S)-(+)-α-Methoxyphenylacetic acid. This creates a pair of diastereomers. The key to the analysis is the magnetic anisotropy of the phenyl ring in the methoxyphenylacetyl group. In the most stable conformation, this phenyl group shields or deshields nearby protons of the substrate, leading to observable differences in their chemical shifts (Δδ) in the ¹H NMR spectrum.[2][3]

By analyzing the sign of Δδ (δS - δR) for specific protons, the absolute configuration of the original alcohol or amine can be deduced based on established conformational models.[2]

Experimental Workflow: Absolute Configuration of a Secondary Alcohol

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_deduction Deduction A Chiral Secondary Alcohol (Unknown Configuration) B Divide into two portions A->B C Derivatize with (S)-(+)-α-MPA B->C D Derivatize with (R)-(-)-α-MPA B->D E (S)-MPA Ester (Diastereomer 1) C->E F (R)-MPA Ester (Diastereomer 2) D->F G Acquire ¹H NMR Spectrum for each diastereomer E->G F->G H Assign proton signals for both esters G->H I Calculate Chemical Shift Differences (Δδ = δS - δR) H->I J Apply Anisotropic Shielding Model (Trost Model) I->J K Determine Absolute Configuration of Alcohol J->K

Caption: Workflow for determining the absolute configuration of a secondary alcohol.

Analytical Methodologies

Ensuring the chemical and enantiomeric purity of (S)-(+)-α-Methoxyphenylacetic acid is paramount for its successful application. Several analytical techniques are employed for quality control.

Table 2: Key Analytical Methods

TechniquePurposeTypical Parameters
Chiral HPLC Determination of enantiomeric purity (ee%)Chiral stationary phases are used to separate the (S) and (R) enantiomers.
Gas Chromatography (GC) Assessment of chemical and enantiomeric purityOften performed on derivatized samples (e.g., methyl esters) using a chiral column.[12]
Neutralization Titration Assay of chemical purityTitration with a standardized base (e.g., NaOH) to determine the percentage of carboxylic acid.
¹H NMR Spectroscopy Structural confirmation and purity assessmentIntegration of signals can provide information on purity relative to known standards or residual solvents.[10]

Safety and Handling

(S)-(+)-α-Methoxyphenylacetic acid is classified as a hazardous substance and requires careful handling to minimize risk to personnel.

Table 3: GHS Hazard and Precautionary Information

CategoryCodeStatementSource(s)
Hazard H315Causes skin irritation.[13][14][15]
H319Causes serious eye irritation.[13][14][15]
H335May cause respiratory irritation.[13][14][15]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]
P280Wear protective gloves/protective clothing/eye protection/face protection.[13][16]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[13][14]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]
Protocol 2: Standard Laboratory Handling Procedure

This protocol constitutes a self-validating system by incorporating engineering controls, personal protective equipment, and emergency response measures.

  • Engineering Controls: Handle the material only in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield (European standard EN 166).[13][16]

    • Hand Protection: Wear appropriate chemical-resistant protective gloves.[13][16]

    • Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[13][16]

  • Handling Practices: Avoid dust formation.[17] Do not get in eyes, on skin, or on clothing.[17] Wash hands and any exposed skin thoroughly after handling.[13][14]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14] Store locked up.[14][17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]

G cluster_planning Pre-Handling cluster_execution Handling Protocol cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Identify Hazards (H315, H319, H335) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Chemical Fume Hood C->D E Weigh/Transfer Compound Carefully to Avoid Dust D->E F Store in Tightly Sealed Container E->F G Wash Hands Thoroughly F->G H Clean Work Area G->H I Dispose of Waste Properly H->I

Caption: Laboratory safety workflow for handling (S)-(+)-α-Methoxyphenylacetic acid.

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid (CAS 26164-26-1) is more than a mere chemical reagent; it is a sophisticated tool that enables chemists to probe and control stereochemistry. Its role as a chiral derivatizing agent for the assignment of absolute configuration by NMR is particularly noteworthy and has become a standard method in the field. Furthermore, its utility as a chiral building block continues to contribute to the synthesis of complex and important molecules. A thorough understanding of its properties, handling requirements, and the mechanistic basis of its applications is essential for any researcher aiming to leverage this powerful molecule in their work.

References

An In-Depth Technical Guide to the Synthesis of (S)-(+)-α-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(+)-α-Methoxyphenylacetic acid (S-MPA), a crucial chiral building block and resolving agent in modern organic synthesis and pharmaceutical development, demands efficient and reliable methods for its enantioselective preparation. This technical guide provides a comprehensive overview of the synthesis of (S)-MPA, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles and offers practical, field-tested insights into the synthesis of the racemic compound and its subsequent chiral resolution. Detailed experimental protocols, mechanistic discussions, and characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of (S)-(+)-α-Methoxyphenylacetic Acid

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds. The spatial arrangement of atoms in a molecule can dramatically influence its pharmacological and toxicological properties. (S)-(+)-α-Methoxyphenylacetic acid, often referred to as (S)-MPA, is a valuable chiral auxiliary and a key intermediate in the synthesis of a variety of biologically active molecules. Its applications include the preparation of acyclonucleoside phosphonates, which are structural analogs of adefovir, and other complex molecular targets[1]. Furthermore, its corresponding enantiomer, (R)-(-)-α-methoxyphenylacetic acid, is also a widely used chiral derivatizing agent[2]. The ability to produce enantiomerically pure (S)-MPA is therefore of significant interest to the scientific community.

This guide will detail a robust and accessible two-stage process for obtaining (S)-MPA:

  • Stage 1: Synthesis of Racemic (±)-α-Methoxyphenylacetic Acid via the methylation of mandelic acid.

  • Stage 2: Chiral Resolution of the Racemic Mixture through the formation of diastereomeric salts with a chiral amine.

Strategic Approach: From Racemate to Enantiopure Product

The chosen synthetic strategy prioritizes readily available starting materials and scalable, well-established chemical transformations. The synthesis of the racemic mixture of α-methoxyphenylacetic acid from mandelic acid is a classic example of a Williamson ether synthesis. Subsequently, the separation of the desired (S)-enantiomer is achieved through classical resolution, a technique that leverages the differential solubility of diastereomeric salts.

Synthesis_Strategy racemic_synthesis Stage 1: Racemic Synthesis (±)-α-Methoxyphenylacetic Acid chiral_resolution Stage 2: Chiral Resolution racemic_synthesis->chiral_resolution Racemic Mixture final_product (S)-(+)-α-Methoxyphenylacetic Acid chiral_resolution->final_product Separation & Isolation

Figure 1. Overall synthetic strategy for (S)-(+)-α-Methoxyphenylacetic Acid.

Stage 1: Synthesis of Racemic (±)-α-Methoxyphenylacetic Acid

The synthesis of racemic α-methoxyphenylacetic acid is efficiently accomplished by the methylation of the hydroxyl group of mandelic acid. This reaction proceeds via a Williamson ether synthesis mechanism, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack the methylating agent.

Mechanistic Rationale

The reaction is initiated by the deprotonation of both the carboxylic acid and the α-hydroxyl group of mandelic acid by a strong base, typically sodium hydroxide, to form a dianion. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic methyl group of the methylating agent, such as dimethyl sulfate. The use of a significant excess of base ensures the complete deprotonation of the hydroxyl group, driving the reaction towards the desired product. The subsequent acidification of the reaction mixture protonates the carboxylate to yield the final α-methoxyphenylacetic acid.

Williamson_Ether_Synthesis cluster_step1 Deprotonation cluster_step2 Nucleophilic Attack cluster_step3 Acidification mandelic_acid Mandelic Acid dianion Dianion Intermediate mandelic_acid->dianion 2 NaOH product_salt Sodium α-Methoxyphenylacetate dianion->product_salt SN2 methyl_sulfate Dimethyl Sulfate methyl_sulfate->product_salt final_product (±)-α-Methoxyphenylacetic Acid product_salt->final_product HCl

Figure 2. Mechanism of Racemic α-Methoxyphenylacetic Acid Synthesis.

Detailed Experimental Protocol

This protocol is adapted from the procedure described by Reeve and Christoffel (1950)[3].

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(±)-Mandelic Acid152.15152.15 g1.0
Sodium Hydroxide40.00520 g13.0
Dimethyl Sulfate126.13693.7 g (524 mL)5.5
Hydrochloric Acid36.46As needed-
Water18.02As needed-

Procedure:

  • Preparation of the Sodium Salt: In a suitable reaction vessel equipped with a mechanical stirrer and a cooling bath, dissolve 520 g (13.0 mol) of sodium hydroxide in 1.5 L of water. To this solution, add 152.15 g (1.0 mol) of (±)-mandelic acid. Stir until the mandelic acid is completely dissolved, forming the sodium salt.

  • Methylation: Cool the solution in an ice bath. Slowly add 693.7 g (5.5 mol) of redistilled dimethyl sulfate to the reaction mixture over a period of 2-3 hours, maintaining the temperature below 20 °C. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Completion and Isolation of the Sodium Salt: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12 hours. The sodium salt of α-methoxyphenylacetic acid, being less soluble than the sodium salt of mandelic acid, will precipitate out.

  • Purification of the Sodium Salt: Adjust the pH of the solution to 3.1 with concentrated hydrochloric acid. This will further decrease the solubility of the sodium α-methoxyphenylacetate. Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold water.

  • Conversion to the Free Acid: Suspend the collected sodium salt in 1 L of water and acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1. The free α-methoxyphenylacetic acid will precipitate as a white solid.

  • Final Purification: Collect the crude product by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven. The product can be further purified by recrystallization from a mixture of benzene and petroleum ether.

Stage 2: Chiral Resolution of (±)-α-Methoxyphenylacetic Acid

Classical resolution via the formation of diastereomeric salts is a powerful and widely used technique for separating enantiomers[4][5]. This method relies on the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The Principle of Diastereomeric Salt Resolution

The racemic (±)-α-methoxyphenylacetic acid is reacted with an enantiomerically pure chiral base, for example, (1R,2S)-(-)-ephedrine. This acid-base reaction forms two diastereomeric salts: [(S)-acid • (1R,2S)-base] and [(R)-acid • (1R,2S)-base]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent. Through careful selection of the solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.

Diastereomeric_Salt_Resolution racemic_acid Racemic (±)-MPA diastereomeric_salts Mixture of Diastereomeric Salts [(S)-MPA • Base] [(R)-MPA • Base] racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (1R,2S)-(-)-Ephedrine) chiral_base->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation less_soluble_salt Less Soluble Diastereomeric Salt (e.g., [(S)-MPA • Base]) separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) separation->more_soluble_salt acidification1 Acidification (HCl) less_soluble_salt->acidification1 acidification2 Acidification (HCl) more_soluble_salt->acidification2 final_product (S)-(+)-MPA acidification1->final_product other_enantiomer (R)-(-)-MPA acidification2->other_enantiomer

Figure 3. Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Detailed Experimental Protocol for Chiral Resolution

This protocol is a generalized procedure based on established principles of diastereomeric salt resolution[5][6]. The optimal solvent and crystallization conditions may require some empirical optimization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(±)-α-Methoxyphenylacetic Acid166.1716.62 g0.10
(1R,2S)-(-)-Ephedrine165.238.26 g0.05
Ethanol46.07As needed-
Diethyl Ether74.12As needed-
Hydrochloric Acid (2 M)36.46As needed-

Procedure:

  • Formation of Diastereomeric Salts: In a 250 mL Erlenmeyer flask, dissolve 16.62 g (0.10 mol) of (±)-α-methoxyphenylacetic acid in 100 mL of warm ethanol. In a separate flask, dissolve 8.26 g (0.05 mol) of (1R,2S)-(-)-ephedrine in 50 mL of warm ethanol.

  • Crystallization: Slowly add the ephedrine solution to the solution of the racemic acid with gentle swirling. Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the mixture to stand at room temperature for 24 hours, and then in a refrigerator at 4 °C for another 24 hours to maximize crystal formation.

  • Isolation of the Diastereomeric Salt: Collect the crystalline solid by vacuum filtration and wash it with a small amount of cold ethanol, followed by a wash with cold diethyl ether. This solid is the less soluble diastereomeric salt, enriched in the (S)-acid.

  • Liberation of the Enantiomerically Enriched Acid: Transfer the collected diastereomeric salt to a separatory funnel. Add 100 mL of 2 M hydrochloric acid and 100 mL of diethyl ether. Shake the funnel vigorously. The ephedrine will be protonated and dissolve in the aqueous layer as its hydrochloride salt, while the enantiomerically enriched α-methoxyphenylacetic acid will remain in the ether layer.

  • Extraction and Purification: Separate the ether layer and wash it with two 50 mL portions of water, followed by one 50 mL portion of brine. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-α-methoxyphenylacetic acid.

  • Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the product should be determined by chiral HPLC or by ¹H NMR spectroscopy using a chiral solvating agent. The optical rotation should also be measured and compared to the literature value.

Characterization of (S)-(+)-α-Methoxyphenylacetic Acid

Thorough characterization of the final product is essential to confirm its identity and purity.

Physical Properties
PropertyValue
AppearanceWhite crystalline solid
Melting Point64-66 °C
Optical Rotation [α]D+150° (c=1 in ethanol)
Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 5H, Ar-H), 4.75 (s, 1H, CH), 3.40 (s, 3H, OCH₃), COOH (broad s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 176.0 (C=O), 136.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 127.2 (Ar-CH), 82.5 (CH-O), 57.5 (OCH₃).

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide has provided a detailed and practical framework for the synthesis of (S)-(+)-α-methoxyphenylacetic acid. By first preparing the racemic compound and then employing a classical chiral resolution, researchers can reliably obtain this valuable chiral building block. The emphasis on mechanistic understanding and detailed experimental protocols is intended to empower scientists to successfully implement and adapt these methods in their own laboratories. The principles outlined herein are broadly applicable to the synthesis and resolution of other chiral carboxylic acids, further highlighting the importance of these fundamental techniques in modern organic chemistry.

References

The Stereochemical Compass: A Technical Guide to (S)-(+)-alpha-Methoxyphenylacetic Acid in Asymmetric Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in Modern Chemistry

In the intricate world of molecular science, the concept of chirality stands as a fundamental pillar, dictating the biological activity, pharmacological efficacy, and toxicological profiles of a vast array of chemical entities. The ability to not only synthesize but also to unequivocally determine the absolute stereochemistry of chiral molecules is paramount for researchers, scientists, and drug development professionals. This guide delves into the discovery, history, and application of a pivotal tool in the stereochemical toolbox: (S)-(+)-alpha-Methoxyphenylacetic acid (MPA). While often discussed in the shadow of its trifluoromethylated cousin, Mosher's acid (MTPA), MPA possesses a rich history and offers distinct advantages as a chiral derivatizing agent for the determination of enantiomeric purity and absolute configuration. This document aims to provide a comprehensive technical overview, blending historical context with practical, field-proven insights to empower the modern chemist in their pursuit of stereochemical control.

Part 1: A Historical Perspective: The Genesis of a Chiral Reagent

The journey of this compound is intrinsically linked to the broader quest for reliable methods to elucidate the three-dimensional arrangement of atoms in chiral molecules. Its intellectual lineage can be traced back to the foundational work on chiral resolving agents and the development of nuclear magnetic resonance (NMR) spectroscopy as a powerful analytical technique.

Early Synthetic Efforts and the Mandelic Acid Precursor

The racemic form of alpha-methoxyphenylacetic acid was first synthesized by the methylation of mandelic acid.[1] Early procedures involved reacting the sodium salt of mandelic acid with dimethyl sulfate.[1] This straightforward synthesis provided the racemic mixture, which then required resolution to isolate the individual enantiomers.

The Emergence of this compound as a Chiral Tool

While Harry S. Mosher's development of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) in the late 1960s was a landmark achievement, the utility of the non-fluorinated analog, MPA, was championed by the seminal work of Barry M. Trost and his collaborators. In their 1986 publication in The Journal of Organic Chemistry, Trost et al. systematically demonstrated the efficacy of O-methylmandelate esters (derived from MPA) for the establishment of the absolute configuration of secondary alcohols.[2] This work solidified the position of MPA as a valuable and practical alternative to MTPA, often referred to as "Trost's chiral acid". The primary advantage highlighted was the often larger and more predictable chemical shift differences (Δδ) observed in the ¹H NMR spectra of the diastereomeric esters, which will be discussed in detail in Part 3.[3][4]

Part 2: Synthesis and Resolution: Accessing the Enantiopure Reagent

The practical application of (S)-(+)-MPA hinges on its availability in high enantiomeric purity. This is typically achieved through the resolution of the racemic acid, a process that relies on the formation of diastereomeric salts with a chiral base.

Synthesis of Racemic alpha-Methoxyphenylacetic Acid

The most common laboratory-scale synthesis of racemic MPA starts from mandelic acid.

Experimental Protocol: Synthesis of Racemic α-Methoxyphenylacetic Acid

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve mandelic acid in an aqueous solution of sodium hydroxide.

  • Methylation: Cool the solution in an ice bath and add dimethyl sulfate dropwise while maintaining the temperature below 10 °C. The reaction is exothermic and care should be taken to control the addition rate.

  • Stirring: Allow the reaction mixture to stir at room temperature overnight.

  • Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic α-methoxyphenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a solvent mixture such as toluene/hexanes.

Causality Behind Experimental Choices: The use of a strong base like sodium hydroxide is crucial to deprotonate the hydroxyl and carboxylic acid groups of mandelic acid, facilitating the subsequent nucleophilic attack on dimethyl sulfate. The reaction is performed at a low temperature to control the exothermicity of the methylation reaction and minimize side products. Acidification protonates the carboxylate to yield the desired carboxylic acid, which can then be extracted into an organic solvent.

Chiral Resolution of Racemic alpha-Methoxyphenylacetic Acid

The separation of the racemic mixture into its constituent enantiomers is a critical step. This is most effectively achieved by fractional crystallization of diastereomeric salts formed with a chiral amine, such as (+)-cinchonine or (-)-brucine.

Experimental Protocol: Resolution of Racemic α-Methoxyphenylacetic Acid with (+)-Cinchonine

  • Salt Formation: Dissolve the racemic α-methoxyphenylacetic acid and a molar equivalent of (+)-cinchonine in a minimal amount of a hot solvent, such as ethanol or acetone.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Acid: Suspend the crystalline salt in water and add a strong acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the enantiomerically enriched α-methoxyphenylacetic acid.

  • Extraction and Purification: Extract the free acid into an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched product. The enantiomeric excess (ee) can be determined by polarimetry or by derivatization with a chiral alcohol followed by NMR or HPLC analysis.

  • Recovery of the Other Enantiomer: The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. Acidification of the mother liquor will yield the other enantiomer of α-methoxyphenylacetic acid.

Self-Validating System: The success of the resolution can be monitored at each stage. The formation of a crystalline salt is the first checkpoint. The optical rotation of the liberated acid should be measured and compared to the literature value for the pure enantiomer. Subsequent derivatization and NMR analysis provide a definitive confirmation of the enantiomeric purity.

Part 3: The Core Application: Determination of Absolute Configuration and Enantiomeric Purity by NMR Spectroscopy

The primary utility of (S)-(+)-MPA lies in its role as a chiral derivatizing agent (CDA) for the analysis of chiral alcohols and amines by ¹H NMR spectroscopy. The underlying principle is the conversion of a mixture of enantiomers into a mixture of diastereomers, which, unlike enantiomers, have distinct physical properties and are therefore distinguishable by NMR.

The Trost-Mosher Method: A Model for Stereochemical Elucidation

The method relies on the formation of diastereomeric esters (or amides) by reacting the chiral substrate with both (R)- and (S)-enantiomers of MPA. The resulting diastereomers will have different chemical shifts for the protons in the vicinity of the newly formed ester linkage. By comparing the ¹H NMR spectra of the two diastereomeric products, the absolute configuration of the original alcohol or amine can be determined.

The key to this analysis is the anisotropic effect of the phenyl group in MPA. In the most stable conformation of the MPA ester, the phenyl group is oriented in a way that it shields or deshields nearby protons in the substrate moiety. The magnitude and direction of this shielding/deshielding effect are different for the two diastereomers, leading to observable differences in their NMR spectra.

Step-by-Step Experimental Workflow

Protocol: Determination of Absolute Configuration of a Chiral Secondary Alcohol using (R)- and (S)-MPA

  • Sample Preparation: Divide the chiral alcohol of unknown configuration into two separate, dry NMR tubes.

  • Derivatization (in situ):

    • To one tube, add a slight molar excess of (R)-(-)-α-methoxyphenylacetic acid, a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

    • To the second tube, perform the same reaction using (S)-(+)-α-methoxyphenylacetic acid.

    • Add a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Reaction Monitoring: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or by observing the disappearance of the alcohol starting material in the ¹H NMR spectrum.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Identify the signals corresponding to the protons of the alcohol moiety in both spectra.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S-MPA ester) - δ(R-MPA ester) .

    • Assign the protons on either side of the stereocenter in the alcohol.

    • A positive Δδ value for protons on one side of the stereocenter and a negative Δδ value for protons on the other side allows for the assignment of the absolute configuration based on the established mnemonic model.

The Mnemonic Model for Configuration Assignment

For a secondary alcohol with the general structure R¹-CH(OH)-R², the diastereomeric MPA esters will adopt a preferred conformation where the methoxy group, the carbonyl oxygen, and the carbinol proton are roughly coplanar. The phenyl group of MPA will then preferentially shield one of the R groups.

  • For the (S)-MPA ester: The phenyl group will shield the R¹ group.

  • For the (R)-MPA ester: The phenyl group will shield the R² group.

Therefore, a positive Δδ (δS < δR) is expected for the protons of the R¹ group, and a negative Δδ (δS > δR) is expected for the protons of the R² group. By observing this pattern, the absolute configuration of the stereocenter can be assigned.

Part 4: Data Presentation and Visualization

Tabulated Data for this compound
PropertyValueReference
CAS Number 26164-26-1
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Melting Point 64-69 °C
Specific Rotation [α]D +147° (c=0.5, EtOH)
Appearance White to light yellow crystalline powder
Comparative NMR Data: MPA vs. MTPA

The choice between MPA and MTPA as a chiral derivatizing agent can depend on the specific substrate. MPA often provides larger Δδ values in ¹H NMR, which can simplify spectral analysis.

Chiral AlcoholDerivatizing AgentProtonΔδ (ppm) = δS - δRReference
2-ButanolMPA CH₃+0.08[4]
CH₂CH₃-0.05[4]
MTPA CH₃+0.03[4]
CH₂CH₃-0.02[4]
1-PhenylethanolMPA CH₃+0.12[3]
Ph-0.07[3]
MTPA CH₃+0.05[3]
Ph-0.03[3]

Note: The values in this table are representative and can vary depending on the solvent and other experimental conditions.

Part 5: Visualizing the Workflow and Principles

Synthesis and Resolution Workflow

Synthesis_Resolution cluster_synthesis Synthesis of Racemic MPA cluster_resolution Chiral Resolution mandelic_acid Mandelic Acid racemic_mpa Racemic α-Methoxyphenylacetic Acid mandelic_acid->racemic_mpa 1. NaOH 2. (CH₃)₂SO₄ naoh NaOH(aq) dms Dimethyl Sulfate racemic_mpa_res Racemic MPA diastereomeric_salts Diastereomeric Salts racemic_mpa_res->diastereomeric_salts + (+)-Cinchonine cinchonine (+)-Cinchonine s_mpa_salt Less Soluble Salt ((+)-Cinchonine-(-)-MPA) diastereomeric_salts->s_mpa_salt Fractional Crystallization r_mpa_salt More Soluble Salt ((+)-Cinchonine-(+)-MPA) diastereomeric_salts->r_mpa_salt s_mpa (S)-(+)-MPA s_mpa_salt->s_mpa Acidification NMR_Analysis cluster_derivatization Derivatization cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis chiral_alcohol Chiral Alcohol (R¹-CH(OH)-R²) s_ester (S)-MPA Ester chiral_alcohol->s_ester w/ (S)-MPA r_ester (R)-MPA Ester chiral_alcohol->r_ester w/ (R)-MPA s_mpa (S)-(+)-MPA r_mpa (R)-(-)-MPA s_spectrum ¹H NMR Spectrum of (S)-Ester s_ester->s_spectrum r_spectrum ¹H NMR Spectrum of (R)-Ester r_ester->r_spectrum delta_s δ(S) s_spectrum->delta_s delta_r δ(R) r_spectrum->delta_r delta_delta Δδ = δS - δR delta_s->delta_delta delta_r->delta_delta abs_config Absolute Configuration delta_delta->abs_config Mnemonic cluster_S_ester (S)-MPA Ester cluster_R_ester (R)-MPA Ester s_model Ph shields R¹ Δδ(R¹) > 0 abs_config Assign Absolute Configuration s_model->abs_config r_model Ph shields R² Δδ(R²) < 0 r_model->abs_config

References

An In-depth Technical Guide to the Safe Handling of (S)-(+)-alpha-Methoxyphenylacetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for (S)-(+)-alpha-Methoxyphenylacetic acid, a key chiral building block in pharmaceutical research and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure safe and effective laboratory operations.

Introduction: Understanding the Compound

This compound, also known as O-Methyl-L-mandelic acid, is a valuable chiral reagent frequently used in the synthesis of biologically active molecules. Its applications include the preparation of acyclonucleoside phosphonates and its use as a chiral resolving agent, sometimes referred to as Trost's chiral acid.[1][2] A notable application is in the synthesis of the antidepressant drug Venlafaxine, where the related compound p-methoxyphenylacetic acid serves as a key intermediate.[3][4][5][6] Given its role in creating enantiomerically pure compounds, its safe and precise handling is paramount in a research and development setting.[7]

Chemical & Physical Properties

A thorough understanding of the compound's properties is the foundation of a robust safety protocol.

PropertyValueSource(s)
CAS Number 26164-26-1[2]
Molecular Formula C₉H₁₀O₃[2]
Molecular Weight 166.17 g/mol [2]
Appearance White to light yellow fine crystalline powder or crystals.[8][9]
Melting Point 64-66 °C (lit.)[2][9]
Boiling Point 164-166 °C at 18 mmHg[9]
Solubility Soluble in water. Slightly soluble in chloroform and ethanol.[9][10]
pKa 3.10 ± 0.10 (Predicted)[9]
Specific Rotation +150° (c=1 in ethanol)[2]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[11]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[11]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[11]

Toxicological Summary:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to mitigating workplace hazards. The most effective controls are at the top of the pyramid.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Controls Engineering Controls Administrative Controls Administrative Controls PPE PPE

Hierarchy of Controls for Safe Handling

  • Engineering Controls: A certified chemical fume hood should be used when handling the solid powder to prevent inhalation of dust particles.[13] Ensure the laboratory has adequate general ventilation. An emergency eyewash station and safety shower must be readily accessible.[14]

  • Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the hazards and handling procedures. Work in a designated area and avoid working alone.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn correctly.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To protect eyes from splashes and airborne particles.[14]
Skin Protection Nitrile or neoprene gloves. A chemical-resistant lab coat.To prevent skin contact.[14]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges if handling large quantities or if engineering controls are insufficient.To prevent inhalation of irritating dust.
Footwear Closed-toe shoes.To protect feet from spills.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and maintain the integrity of the compound.

General Handling Practices
  • Avoid generating dust when handling the solid.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • When preparing solutions, always add the acid to the solvent slowly.

Step-by-Step Protocol for Preparing a Stock Solution

This protocol outlines the preparation of a 100 mM stock solution in ethanol.

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound into the vial. Handle the solid with a spatula, avoiding dust generation.

  • Dissolution: In the fume hood, add the calculated volume of ethanol to the vial.

  • Mixing: Cap the vial and mix by vortexing or gentle agitation until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the solution in a tightly sealed container in a cool, dry place.

Storage

Store in a tightly closed container in a dry and well-ventilated place.[13] Segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

Reactivity and Incompatibilities
  • Strong Oxidizing Agents: As an organic compound, it can be oxidized by strong oxidizing agents, which may generate heat.[8]

  • Strong Bases: Being a carboxylic acid, it will react exothermically with bases in a neutralization reaction.[15]

  • Reducing Agents: Carboxylic acids can be reduced by strong reducing agents. These reactions can also generate heat.[8]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of an accident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[16]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[16]

Spill Response

The appropriate response to a spill depends on its size and the immediate hazards.

cluster_spill Spill Response Workflow cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Spill Chemical Spill Occurs Assess Assess Severity (Size, Hazard) Spill->Assess Minor Minor Spill (<500g solid) Assess->Minor Minor Major Major Spill (>500g solid or injury) Assess->Major Major Alert_Minor Alert others in the area Evacuate Evacuate the area PPE_Minor Don appropriate PPE Alert_Minor->PPE_Minor Contain_Minor Cover with damp paper towel to avoid dust PPE_Minor->Contain_Minor Cleanup_Minor Gently sweep into a dustpan Contain_Minor->Cleanup_Minor Dispose_Minor Collect in a labeled hazardous waste container Cleanup_Minor->Dispose_Minor Decon_Minor Clean spill area Dispose_Minor->Decon_Minor Alert_Major Alert supervisor and call emergency services Evacuate->Alert_Major Secure Secure the area, prevent entry Alert_Major->Secure Await Await trained responders Secure->Await

Decision-making workflow for spill response.

  • Minor Spill (<500g of solid):

    • Alert personnel in the immediate area.[1]

    • Wear appropriate PPE (goggles, gloves, lab coat).[1]

    • Cover the spill with a slightly damp paper towel to prevent the generation of dust.[1]

    • Gently sweep the material into a dustpan and place it in a labeled container for hazardous waste disposal.[1][3]

    • Clean the spill area with soap and water.[3]

  • Major Spill (>500g of solid or any spill with personal injury):

    • Evacuate the laboratory immediately.[17]

    • Alert your supervisor and contact your institution's emergency response team.[17]

    • If there is an injury, attend to the person and provide first aid as described above.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials, must be disposed of as hazardous waste. Collect in a clearly labeled, sealed container and follow your institution's and local regulations for chemical waste disposal.

Conclusion

This compound is an indispensable tool in modern pharmaceutical and chemical research. Its effective use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, administrative oversight, and correct use of personal protective equipment, researchers can handle this valuable compound with confidence and safety.

References

A Technical Guide to the Commercial Availability and Application of (S)-(+)-α-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(+)-α-Methoxyphenylacetic acid (S-MPA), also known as O-Methyl-(S)-mandelic acid, is a pivotal chiral building block and analytical reagent in modern organic chemistry and pharmaceutical development. Its utility as a chiral derivatizing agent for determining enantiomeric purity and absolute configuration, coupled with its role as a precursor in asymmetric synthesis, makes a thorough understanding of its commercial landscape, quality attributes, and applications essential. This guide provides an in-depth analysis of sourcing high-purity S-MPA, outlines critical quality control procedures, and explores its primary applications, offering a comprehensive resource for professionals in the field.

Introduction: The Significance of (S)-(+)-α-Methoxyphenylacetic Acid

(S)-(+)-α-Methoxyphenylacetic acid (CAS RN: 26164-26-1) is a non-racemizable chiral carboxylic acid distinguished by a methoxy group at the α-position to the phenyl ring.[1] This structural feature is critical, as it prevents racemization that can occur in reagents with an α-proton, thereby ensuring stereochemical integrity during derivatization reactions.[1] Its primary importance in drug development and chemical research stems from two key areas:

  • Chiral Derivatizing Agent (CDA): S-MPA is widely used to convert enantiomeric mixtures of alcohols and amines into diastereomeric esters and amides.[2] These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the precise determination of enantiomeric excess (e.e.) and the assignment of absolute configuration.[1][2][3] It is often considered a more efficient alternative to Mosher's acid (MTPA) for determining the configuration of alcohols.[1]

  • Chiral Building Block: As a molecule with a defined stereocenter, S-MPA serves as a valuable starting material or intermediate in the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4][5][6]

Given its critical role, securing a reliable supply of high-purity S-MPA is a foundational step for any research or development program that relies on it.

Commercial Availability and Procurement Strategy

S-MPA is readily available from a multitude of fine chemical suppliers. However, the quality, purity, and documentation can vary significantly, necessitating a structured procurement and qualification strategy.

Identifying Reputable Suppliers

Several global suppliers consistently offer high-grade S-MPA suitable for research and pharmaceutical applications. These include, but are not limited to, Sigma-Aldrich (Merck), Thermo Scientific Chemicals (formerly Alfa Aesar), TCI Chemicals, Apollo Scientific, and Chem-Impex.[4][7][8][9] When selecting a supplier, researchers should prioritize those who provide comprehensive Certificates of Analysis (CofA) detailing not just chemical purity but also enantiomeric purity and specific optical rotation.

Key Quality Parameters for Sourcing

The utility of S-MPA is directly tied to its purity. The following parameters are critical and should be explicitly stated on the supplier's technical data sheet or CofA:

  • Chemical Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of >98% is standard, with >99% being preferable for sensitive applications.[4][8]

  • Enantiomeric Excess (e.e.): This is the most critical parameter for chiral applications. An e.e. of ≥99% is mandatory for accurate NMR analysis or use in stereoselective synthesis.

  • Optical Rotation: A specific rotation value, such as [α]D +150° (c=1 in ethanol), serves as a key identity and purity check.[9]

  • Appearance: The compound should be a white to pale yellow crystalline powder.[10]

Comparative Overview of Commercial Offerings

The following table summarizes typical specifications from major suppliers to aid in the selection process. Note: Prices and stock levels are subject to change and should be verified directly with the supplier.

SupplierCatalog Number (Example)Purity SpecificationEnantiomeric Excess (e.e.)CAS Number
Sigma-Aldrich 248983≥99%Not explicitly stated, implied by use26164-26-1[9]
Thermo Scientific A1458999%Not explicitly stated26164-26-1[8]
TCI Chemicals M0829>98.0% (GC)min. 98.0% e.e.26164-26-1[5]
Apollo Scientific OR52197Not specifiedNot specified26164-26-1[7]
Chem-Impex 16614≥99% (HPLC)Not specified26164-26-1[4]

Incoming Quality Control: Ensuring Reagent Integrity

Upon receipt, it is imperative to perform in-house quality control to verify the supplier's claims and ensure the material is suitable for its intended use. The determination of enantiomeric excess is paramount.

Workflow for S-MPA Procurement and Qualification

The process of sourcing and verifying S-MPA can be visualized as a systematic workflow to ensure quality at every stage.

Caption: Workflow for procuring and qualifying S-MPA.

Protocol: Enantiomeric Excess Determination by Chiral HPLC

Chiral HPLC is the gold standard for determining the enantiomeric excess of S-MPA.[11][12][13] While direct separation of the acid can be challenging, it is achievable on specific chiral stationary phases (CSPs).[14] Polysaccharide-based CSPs are often effective for this class of compounds.[15]

Objective: To resolve and quantify the (S)-(+) and (R)-(-) enantiomers of α-Methoxyphenylacetic acid.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: e.g., Daicel CHIRALPAK® AGP or equivalent protein-based column.[16][17]

  • Mobile Phase: Isocratic mixture of aqueous buffer (e.g., 10-20mM phosphate buffer) and an organic modifier (e.g., 2-propanol). The exact ratio and pH must be optimized. A typical starting point is pH 6.0.[17]

  • Sample: ~0.2 mg/mL of S-MPA dissolved in the mobile phase.[16]

Methodology:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of ~0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 5-10 µL of the sample solution.[16]

  • Chromatographic Run: Run the analysis isocratically for a sufficient time to allow for the elution of both enantiomers.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers. The major peak should be the (S)-enantiomer.

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

System Suitability: The resolution between the two enantiomer peaks should be ≥ 1.5 to ensure accurate quantification.

Core Applications in Drug Development

S-MPA's utility is most pronounced in the characterization of chiral molecules and as a stereocenter-defined precursor.

Use as a Chiral Derivatizing Agent for NMR Analysis

The most common application is the determination of the absolute configuration and enantiomeric purity of chiral alcohols and amines. The process involves reacting the analyte with S-MPA (often activated as the acid chloride) to form a pair of diastereomers.

G cluster_workflow NMR Derivatization Workflow A Chiral Analyte (R/S Alcohol Mixture) C Reaction (Esterification) A->C B Pure (S)-MPA (Derivatizing Agent) B->C D Diastereomeric Mixture ((R,S) and (S,S) Esters) C->D E ¹H NMR Analysis D->E F Distinct NMR Signals (Quantify Peak Areas) E->F G Calculate Enantiomeric Excess (e.e.) F->G

Caption: Workflow for determining e.e. using S-MPA.

The rationale behind this method lies in the anisotropic effect of the phenyl ring in S-MPA. In the resulting diastereomers, the different spatial arrangements cause protons of the analyte moiety to experience different magnetic environments, leading to distinct chemical shifts in the ¹H NMR spectrum.[1][3]

Intermediate in Asymmetric Synthesis

S-MPA is a valuable chiral pool starting material. Its pre-defined stereocenter can be incorporated into a larger target molecule, obviating the need for a later-stage chiral resolution or asymmetric reaction. It is particularly useful in the synthesis of pharmaceuticals where a methoxy-substituted chiral center is part of the final structure.[6]

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of S-MPA.

  • Storage: The compound should be stored in a tightly closed container in a cool, dark, and dry place at room temperature.[10][18]

  • Handling: (S)-(+)-α-Methoxyphenylacetic Acid is an irritant, causing skin and serious eye irritation.[10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder.

  • Incompatibilities: It is incompatible with strong oxidizing agents.[10]

Conclusion

(S)-(+)-α-Methoxyphenylacetic acid is an indispensable tool for the modern chemist and pharmaceutical scientist. Its commercial availability is robust, but requires a diligent approach to supplier selection and rigorous incoming quality control, with a particular focus on enantiomeric purity as verified by chiral HPLC. When sourced and validated correctly, S-MPA provides a reliable and efficient means for determining the stereochemical attributes of chiral molecules and serves as a valuable building block in the synthesis of enantiomerically pure compounds.

References

An In-Depth Technical Guide to the Solubility of (S)-(+)-alpha-Methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with intricate challenges. Among the most fundamental of these is a thorough understanding of the molecule's physicochemical properties, with solubility standing as a cornerstone. For researchers, scientists, and drug development professionals, mastering the solubility characteristics of a chiral molecule like (S)-(+)-alpha-Methoxyphenylacetic acid is not merely an academic exercise; it is a critical determinant of its developability, bioavailability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies to empower your research and development endeavors.

Introduction to this compound: A Chiral Building Block of Significance

This compound, often abbreviated as (S)-MPA, is a chiral carboxylic acid that serves as a vital intermediate and resolving agent in the synthesis of a wide array of pharmaceutical compounds. Its stereospecific nature makes it an invaluable tool in the production of enantiomerically pure drugs, where the biological activity of one enantiomer often significantly outweighs or differs from its mirror image.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₉H₁₀O₃[1]
Molecular Weight 166.17 g/mol [1]
Melting Point 64-66 °C[1]
pKa ~3.10 (Predicted)[1]
Appearance White crystalline powder[1]

A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and formulating stable and bioavailable drug products.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which, in a thermodynamic context, refers to the interplay of intermolecular forces between the solute and the solvent. For this compound, a molecule possessing both a nonpolar phenyl ring and polar carboxylic acid and ether functional groups, its solubility is a nuanced balance of these interactions.

The dissolution process can be conceptualized as three energetic steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces holding the (S)-MPA molecules together.

  • Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

  • Formation of Solute-Solvent Interactions: Energy is released when the (S)-MPA molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the solvent molecules.

The overall enthalpy of solution (ΔHsol) is the sum of these energy changes. An endothermic process (positive ΔHsol) will generally see an increase in solubility with temperature, while an exothermic process (negative ΔHsol) will exhibit the opposite trend.

Qualitative and Predicted Solubility of this compound

General solubility descriptors for this compound indicate its behavior in a few common solvents. It is reported to be slightly soluble in chloroform and ethanol, and soluble in water.[1][2] One database predicts the water solubility of the racemic mixture to be approximately 10.6 g/L.[3] Another source indicates solubility in dichloromethane, ether, and ethyl acetate. The racemic form is noted as soluble in ethanol, chloroform, acetone, methanol, and ether.[4]

These qualitative statements provide a preliminary understanding, but for rigorous scientific and development purposes, quantitative data is essential.

Experimental Determination of Solubility: A Protocol for Accuracy

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method . This method, when executed with precision, provides reliable and reproducible data that forms the basis for thermodynamic modeling and formulation design.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of true equilibrium.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a validated UV-Vis spectrophotometer.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Equilibrium Validation prep1 Add excess (S)-MPA to solvent in vials prep2 Seal vials tightly prep1->prep2 equil1 Place vials in constant temperature shaker bath prep2->equil1 equil2 Agitate for a predetermined time (e.g., 24, 48, 72 hours) equil1->equil2 sampl1 Allow solids to settle equil2->sampl1 sampl2 Withdraw aliquot of supernatant sampl1->sampl2 sampl3 Filter through syringe filter sampl2->sampl3 sampl4 Dilute sample if necessary sampl3->sampl4 sampl5 Analyze concentration via validated HPLC or UV-Vis method sampl4->sampl5 val1 Compare concentrations at different time points sampl5->val1 val2 Equilibrium reached when concentration plateaus val1->val2

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Procedure:

  • Preparation: To a series of vials, add a known volume of the solvent. Add an excess of solid this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Place the sealed vials in a constant temperature shaker and agitate for a sufficient duration to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued, confirming equilibrium has been reached.

  • Sampling: Once equilibrium is established, cease agitation and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical method. Quantify the concentration of (S)-MPA using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Factors Influencing the Solubility of this compound

The solubility of (S)-MPA is not an intrinsic constant but is influenced by several external factors. A thorough understanding of these factors is essential for controlling and manipulating its solubility in various applications.

Diagram of Influencing Factors:

G cluster_factors Physicochemical Factors main (S)-MPA Solubility temp Temperature main->temp Affects ΔHsol ph pH of Aqueous Media main->ph Ionization of Carboxylic Acid solvent Solvent Polarity main->solvent 'Like Dissolves Like' polymorph Crystalline Form (Polymorphism) main->polymorph Different Lattice Energies

Caption: Key Factors Influencing the Solubility of this compound.

  • Temperature: As with most solid solutes, the solubility of (S)-MPA in organic solvents is expected to increase with temperature. This relationship is crucial for designing crystallization processes, where the compound is dissolved at a higher temperature and then precipitated by cooling.

  • pH (in Aqueous Systems): As a carboxylic acid with a pKa of approximately 3.10, the solubility of (S)-MPA in aqueous media is highly pH-dependent.[1] At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.

  • Solvent Polarity: The principle of "like dissolves like" is a guiding principle. Polar protic solvents (e.g., methanol, ethanol) are expected to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid and ether groups of (S)-MPA. Aprotic polar solvents (e.g., acetone, ethyl acetate) can also be effective. Nonpolar solvents (e.g., hexane, toluene) are generally poor solvents for this compound.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Different polymorphs have different crystal lattice energies, with the metastable form typically being more soluble than the most stable form. It is crucial to characterize the solid form used in solubility studies.

Thermodynamic Modeling of Solubility

While experimental data is indispensable, thermodynamic models can provide a predictive framework and deeper insights into the dissolution process. For a related compound, para-methoxyphenylacetic acid, models such as the modified Apelblat equation, the λh (Buchowski) equation, and the non-random two-liquid (NRTL) model have been successfully used to correlate experimental solubility data in various solvents.[5] These models can be applied to experimental data for (S)-MPA to predict its solubility at temperatures where experimental data is unavailable and to derive thermodynamic functions of dissolution such as enthalpy, entropy, and Gibbs free energy.

Conclusion: A Data-Driven Approach to Success

The solubility of this compound is a multifaceted property that is fundamental to its successful application in research and pharmaceutical development. This guide has provided a robust framework for understanding, experimentally determining, and predicting its solubility. By embracing a data-driven approach, grounded in sound experimental methodology and theoretical principles, researchers and developers can navigate the complexities of working with this important chiral building block, paving the way for the efficient and effective development of novel therapeutics.

References

Spectroscopic data of (S)-(+)-alpha-Methoxyphenylacetic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of (S)-(+)-α-Methoxyphenylacetic Acid

Introduction: The Analytical Imperative for Chiral Purity

(S)-(+)-α-Methoxyphenylacetic acid (MPA), a derivative of mandelic acid, is a crucial chiral building block in asymmetric synthesis and serves as a common chiral resolving agent. Its enantiomeric purity is paramount, as the biological activity and pharmacokinetic profiles of chiral molecules are often enantiomer-dependent.[1] Therefore, robust analytical characterization is not merely a procedural step but a foundational requirement for its application in pharmaceutical and chemical research.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure and identity of (S)-(+)-MPA. As a senior application scientist, the focus here extends beyond the raw data, delving into the rationale behind experimental choices and the principles of spectral interpretation that ensure data integrity and trustworthiness.

Molecular Structure of (S)-(+)-α-Methoxyphenylacetic Acid:

  • Chemical Formula: C₉H₁₀O₃[2]

  • Molecular Weight: 166.17 g/mol

  • Appearance: White to slightly pale yellow crystalline powder[3]

  • Melting Point: 64-66 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For (S)-(+)-MPA, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus. The chirality of the molecule is a key consideration in NMR analysis.[4]

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable chemical shift referencing.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of (S)-(+)-α-Methoxyphenylacetic acid and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference standard for ¹H and ¹³C NMR.

  • Instrumentation & Setup: Place the NMR tube into the spectrometer's probe. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 or 500 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~15 mg MPA in ~0.7 mL CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms shimming Shimming for Magnetic Field Homogeneity add_tms->shimming acquire_H1 Acquire 1H Spectrum (8-16 scans) shimming->acquire_H1 acquire_C13 Acquire 13C Spectrum (Proton Decoupled, >1024 scans) acquire_H1->acquire_C13 ft Fourier Transform (FID -> Spectrum) acquire_C13->ft correction Phase & Baseline Correction ft->correction calibrate Calibrate Spectrum (TMS = 0.00 ppm) correction->calibrate assign Peak Integration & Structural Assignment calibrate->assign

Caption: Workflow for acquiring and processing NMR spectra.

NMR Data Summary & Interpretation

The following tables summarize the expected chemical shifts for (S)-(+)-MPA.[5][6]

Table 1: ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.5 - 11.5 Broad Singlet 1H Carboxylic Acid (-COOH)
~7.30 - 7.50 Multiplet 5H Aromatic Protons (C₆H₅-)
~4.80 Singlet 1H Methine Proton (-CH(OCH₃)-)

| ~3.40 | Singlet | 3H | Methoxy Protons (-OCH₃) |

¹H NMR Interpretation:

  • Carboxylic Acid Proton (~10.5-11.5 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.[7] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.

  • Aromatic Protons (~7.30-7.50 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.

  • Methine Proton (~4.80 ppm): The single proton attached to the chiral carbon (the α-carbon) appears as a sharp singlet. Its proximity to two electronegative oxygen atoms and the phenyl ring shifts it significantly downfield.

  • Methoxy Protons (~3.40 ppm): The three equivalent protons of the methoxy group give rise to a sharp singlet, as expected.

Table 2: ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm) Assignment
~174-176 Carbonyl Carbon (-COOH)
~135-137 Aromatic C (Quaternary, C1)
~128-130 Aromatic C (ortho, meta)
~126-128 Aromatic C (para)
~82-84 Methine Carbon (-CH(OCH₃)-)

| ~57-59 | Methoxy Carbon (-OCH₃) |

¹³C NMR Interpretation:

  • Carbonyl Carbon (~174-176 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field.[7]

  • Aromatic Carbons (~126-137 ppm): The six carbons of the phenyl ring appear in their characteristic region. The quaternary carbon (attached to the chiral center) is typically the weakest signal and is found around 135-137 ppm. The other aromatic carbons appear as strong signals between 126-130 ppm.

  • Methine Carbon (~82-84 ppm): The chiral carbon, bonded to two oxygen atoms, is significantly deshielded and appears in the aliphatic region.

  • Methoxy Carbon (~57-59 ppm): The carbon of the methyl group in the ether linkage appears at a typical value for such functionalities.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (S)-(+)-MPA, IR spectroscopy provides definitive evidence for the carboxylic acid and aromatic functionalities.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The choice between KBr pellet and Attenuated Total Reflectance (ATR) depends on sample amount and desired preparation speed. The protocol for the KBr pellet method, which yields high-quality spectra for solid samples, is detailed below.[8]

Methodology:

  • Sample and KBr Preparation: Gently grind 1-2 mg of (S)-(+)-MPA with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. KBr is transparent to IR radiation in the typical analysis range. The grinding must be thorough to ensure a fine, homogeneous mixture, which minimizes light scattering.

  • Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This captures the spectral signature of the atmospheric components (e.g., CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over the standard range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind 1-2 mg MPA with 100-200 mg KBr press Press mixture into a transparent pellet grind->press background Acquire Background Spectrum (Empty Sample Holder) press->background sample Acquire Sample Spectrum (16-32 scans) background->sample subtract Automatic Background Subtraction sample->subtract identify Identify Characteristic Absorption Bands subtract->identify correlate Correlate Bands with Functional Groups identify->correlate

Caption: Workflow for FTIR analysis using the KBr pellet method.

IR Data Summary & Interpretation

The IR spectrum of a carboxylic acid is dominated by features arising from the -COOH group.[9][10]

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
2500-3300 Strong, Very Broad O-H Stretch Carboxylic Acid (-COOH)
~3030 Medium, Sharp C-H Stretch Aromatic (sp² C-H)
~2950 Medium, Sharp C-H Stretch Aliphatic (sp³ C-H)
1690-1760 Strong, Sharp C=O Stretch Carbonyl of Carboxylic Acid
1450-1600 Medium-Strong C=C Stretch Aromatic Ring
1210-1320 Strong C-O Stretch Carboxylic Acid / Ether

| ~1100 | Strong | C-O Stretch | Ether |

IR Interpretation:

  • O-H Stretch (2500-3300 cm⁻¹): This is the most diagnostic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates dimers in the solid state.[7][11] This broad envelope often overlaps the sharper C-H stretching peaks.

  • C=O Stretch (1690-1760 cm⁻¹): A very strong and sharp absorption band confirms the presence of the carbonyl group. Its position is characteristic of a carboxylic acid carbonyl.[9]

  • C-H Stretches (~2950-3030 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methoxy and methine groups. These are often seen superimposed on the broad O-H band.[12]

  • C-O Stretches (1100-1320 cm⁻¹): Carboxylic acids and ethers both have strong C-O stretching bands in this region. The spectrum of MPA will show strong absorptions here corresponding to both the C-O single bond of the acid and the C-O-C linkage of the ether.[11]

  • Aromatic C=C Stretches (1450-1600 cm⁻¹): Multiple bands of medium intensity in this region are indicative of the carbon-carbon double bonds within the phenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like MPA.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a standard approach for analyzing a solid sample via a direct insertion probe or after separation by Gas Chromatography (GC).

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done by dissolving the sample in a volatile solvent (e.g., methanol or dichloromethane) and injecting it into a GC-MS system, or by placing the solid on a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading it to fragment into smaller, more stable ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecule's structure.

  • Mass Analysis: The resulting positive ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of ions at each m/z value.

  • Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, confirming the molecular weight.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Fragmentation & Detection cluster_proc Data Interpretation intro Introduce sample into high vacuum ion source ionize Bombard with 70 eV electrons to form Molecular Ion (M+•) intro->ionize fragment M+• undergoes fragmentation into smaller ions ionize->fragment separate Mass Analyzer separates ions by m/z ratio fragment->separate detect Ions are detected and counted by abundance separate->detect spectrum Generate Mass Spectrum (Abundance vs. m/z) detect->spectrum identify_M Identify Molecular Ion Peak (Confirms MW) spectrum->identify_M analyze_frag Analyze fragmentation pattern to deduce structure identify_M->analyze_frag

Caption: Workflow for EI-Mass Spectrometry analysis.

MS Data Summary & Interpretation

The fragmentation of α-methoxyphenylacetic acid is driven by the stability of the resulting ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value Proposed Fragment Formula Notes
166 [M]⁺• [C₉H₁₀O₃]⁺• Molecular Ion
121 [M - COOH]⁺ [C₈H₉O]⁺ Loss of the carboxyl radical, a common α-cleavage
91 [C₇H₇]⁺ [C₇H₇]⁺ Tropylium ion, characteristic of benzyl compounds

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

MS Interpretation:

  • Molecular Ion (m/z 166): The presence of a peak at m/z 166 confirms the molecular weight of the compound (166.17 g/mol ).[8] The intensity of this peak can vary depending on its stability.

  • Base Peak (m/z 121): The most common and energetically favorable fragmentation pathway for compounds of this type is the cleavage of the bond between the α-carbon and the carbonyl carbon (α-cleavage).[13] This results in the loss of the carboxyl radical (•COOH, 45 Da), leading to a highly stable, resonance-stabilized oxonium ion at m/z 121. This is often the most abundant ion (the base peak) in the spectrum.

  • Tropylium Ion (m/z 91): Another common fragmentation pathway for benzyl-type compounds involves cleavage to form the benzyl cation, which rearranges to the very stable tropylium ion at m/z 91.[14]

  • Phenyl Cation (m/z 77): Loss of the entire side chain can lead to the formation of the phenyl cation at m/z 77.

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating analytical profile of (S)-(+)-α-Methoxyphenylacetic acid. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific chemical environments of the nuclei. IR spectroscopy provides unequivocal evidence for the key carboxylic acid and aromatic functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and provides further structural verification through predictable fragmentation patterns. Together, these techniques form the cornerstone of quality control and structural elucidation for this vital chiral reagent, ensuring its identity and suitability for use in research and development.

References

Methodological & Application

Application Notes and Protocols: Determination of Absolute Configuration using (S)-(+)-α-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Science

In the realms of pharmaceutical development, natural product synthesis, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and physiological properties. Consequently, the unambiguous assignment of the absolute configuration of stereogenic centers is a critical step in chemical research and development.

This guide provides a comprehensive overview and detailed protocols for the use of (S)-(+)-α-methoxyphenylacetic acid (MPA), a powerful chiral derivatizing agent (CDA), for the determination of the absolute configuration of chiral secondary alcohols and amines. This method, a close relative of the renowned Mosher's method, relies on the principles of nuclear magnetic resonance (NMR) spectroscopy to correlate the chemical shifts of diastereomeric derivatives with the absolute stereochemistry of the substrate.[1][2][3]

Principle of the Method: Harnessing Anisotropic Effects in NMR

The determination of absolute configuration using MPA is predicated on the conversion of a pair of enantiomers into a pair of diastereomers. This is achieved by reacting the chiral substrate (e.g., a secondary alcohol or amine) with both the (S)- and (R)-enantiomers of MPA to form diastereomeric esters or amides.[4]

Once formed, these diastereomers are no longer mirror images and, therefore, exhibit distinct physical and spectral properties. Specifically, their ¹H NMR spectra will show different chemical shifts for corresponding protons.[1][5][6][7] This difference arises from the magnetic anisotropy of the phenyl group within the MPA moiety.[3][8][9]

The Role of Conformation and Anisotropy

The foundational model for this technique assumes that the MPA esters or amides adopt a preferred conformation in solution. For MPA derivatives, two major low-energy conformations are considered: the syn-periplanar (sp) and anti-periplanar (ap) rotamers, which describe the orientation of the carbonyl group relative to the methoxy group.[3][10]

In these preferred conformations, the phenyl group of the MPA moiety creates a "cone" of magnetic anisotropy.[8][11][12] Protons of the chiral substrate that lie within the shielding region of this cone will experience an upfield shift (lower δ value), while those in the deshielding region will be shifted downfield (higher δ value).

When comparing the ¹H NMR spectra of the two diastereomers—one derived from (S)-MPA and the other from (R)-MPA—the substituents of the chiral substrate will be oriented differently with respect to the phenyl group's anisotropic cone. This differential positioning leads to a predictable pattern of chemical shift differences (Δδ). By analyzing the sign of these Δδ values (conventionally calculated as Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[1][4][5][6][7]

Experimental Workflow and Protocols

The successful application of the MPA method hinges on the clean and complete formation of the diastereomeric derivatives and the careful acquisition and analysis of their NMR spectra.

Workflow Overview

The overall process can be visualized as a straightforward sequence of steps leading from the unknown chiral substrate to its definitive stereochemical assignment.

MPA_Workflow cluster_prep Derivative Preparation cluster_analysis Spectroscopic Analysis & Interpretation Unknown Chiral Substrate (Alcohol or Amine) SMPA (S)-MPA Derivative Unknown->SMPA React with (S)-MPA RMPA (R)-MPA Derivative Unknown->RMPA React with (R)-MPA NMR_S ¹H NMR of (S)-Derivative SMPA->NMR_S NMR_R ¹H NMR of (R)-Derivative RMPA->NMR_R Compare Calculate Δδ (δS - δR) NMR_S->Compare NMR_R->Compare Assign Assign Absolute Configuration Compare->Assign

Figure 1: General workflow for absolute configuration determination using the MPA method.

Protocol 1: Esterification of a Secondary Alcohol with (S)-MPA

This protocol details the formation of an MPA ester using a carbodiimide coupling agent. A parallel reaction should be performed using (R)-MPA.

Materials:

  • Chiral secondary alcohol (e.g., 1-phenylethanol)

  • (S)-(+)-α-Methoxyphenylacetic acid (MPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware, magnetic stirrer, and purification supplies (silica gel for chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral secondary alcohol (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: To the solution, add (S)-(+)-α-Methoxyphenylacetic acid (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add DCC (1.2 eq) to the stirred solution. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude ester by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis: Obtain a high-resolution ¹H NMR spectrum of the purified (S)-MPA ester in CDCl₃.

Protocol 2: Amide Formation with a Primary or Secondary Amine

For chiral amines, the most common method involves the conversion of MPA to its acid chloride followed by reaction with the amine.

Materials:

  • Chiral amine (e.g., α-methylbenzylamine)

  • (S)-(+)-α-Methoxyphenylacetic acid (MPA)

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • A non-nucleophilic base (e.g., pyridine or triethylamine)

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Formation of the Acid Chloride: In a fume hood, dissolve (S)-MPA (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Allow the mixture to stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo to yield the crude (S)-MPA chloride.

  • Amidation Reaction: Dissolve the chiral amine (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C.

  • Coupling: Add a solution of the freshly prepared (S)-MPA chloride in DCM dropwise to the amine solution.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting amide by column chromatography.

  • Analysis: Acquire a high-resolution ¹H NMR spectrum of the purified (S)-MPA amide.

Data Analysis and Interpretation

The cornerstone of the analysis is the calculation of the chemical shift difference, Δδ, for protons in the chiral substrate's vicinity.

Δδ = δ(S)-MPA derivative - δ(R)-MPA derivative

A model is used to interpret the results. For a secondary alcohol with substituents L₁ and L₂, the ester is drawn in a planar, extended conformation. The phenyl group of the MPA moiety is positioned to shield one side of the molecule.

Figure 2: Simplified model showing the shielding effect of the MPA phenyl group.

Based on this model, a general rule emerges:

  • Protons for which Δδ (δS - δR) is positive are located on one side of the plane perpendicular to the Cα-C* bond.

  • Protons for which Δδ (δS - δR) is negative are on the other side.

By assigning the ¹H NMR signals and analyzing the signs of the Δδ values, a 3D map of the molecule can be constructed, revealing its absolute configuration.

Quantitative Data Presentation

The magnitude of the chemical shift differences can vary, but the sign is the critical determinant. Below is a table of representative data for the MPA esters of a hypothetical chiral secondary alcohol (R¹-CH(OH)-R²).

Proton Groupδ(S)-Ester (ppm)δ(R)-Ester (ppm)Δδ (δS - δR)Inferred Position Relative to Phenyl Group in (S)-Ester
Protons in R¹2.352.45-0.10Shielded
Protons in R²3.102.98+0.12Deshielded
Methine (C*-H)4.854.86-0.01Often unreliable for analysis[4]
MPA Methoxy3.403.41-0.01Internal reference
MPA Phenyl7.3-7.57.3-7.5VariableInternal reference

Table 1: Example ¹H NMR data and Δδ calculation for diastereomeric MPA esters.

Trustworthiness and Self-Validation

The reliability of the MPA method is high when performed correctly. The protocol contains several self-validating features:

  • Use of Both Enantiomers: The preparation and analysis of derivatives from both (S)- and (R)-MPA is crucial. This provides an internal check. The expected outcome is a set of Δδ values that are opposite in sign for the two sides of the molecule. A random or inconsistent pattern of Δδ values may indicate an incomplete reaction, the presence of impurities, or a failure of the conformational model for the specific substrate.[4]

  • Chemical Purity: The protocols emphasize purification of the diastereomers. Impurities can interfere with the NMR analysis and lead to erroneous assignments. Complete conversion is also important to avoid analyzing a mixture of starting material and product.

  • Consistency of the Model: The underlying conformational model has been validated across a wide range of substrates.[3][10] However, for highly flexible or sterically unusual molecules, the model may not hold, and results should be interpreted with caution. In such cases, complementary methods like X-ray crystallography may be necessary.

  • Signal Assignment: Unambiguous assignment of the ¹H NMR signals is paramount. 2D NMR techniques, such as COSY and HSQC, should be employed to confidently assign the protons of the L₁ and L₂ groups before calculating Δδ values.[4]

Conclusion

The use of (S)-(+)-α-methoxyphenylacetic acid as a chiral derivatizing agent is a robust and reliable NMR-based method for determining the absolute configuration of chiral alcohols and amines. Its effectiveness stems from the predictable anisotropic effects of the phenyl ring in the diastereomeric derivatives. By following the detailed protocols for synthesis and applying the systematic approach to NMR data analysis presented in these notes, researchers can confidently assign stereochemistry, a critical task in modern chemical sciences.

References

Application Note: Determination of Enantiomeric Purity and Absolute Configuration of Chiral Alcohols using (S)-(+)-α-Methoxyphenylacetic Acid (MPA) by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic chemistry, medicinal chemistry, and quality control.

Abstract: The determination of enantiomeric purity and absolute configuration is a critical step in the synthesis and development of chiral molecules, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. This application note provides a comprehensive guide to the use of (S)-(+)-α-Methoxyphenylacetic acid (MPA) as a chiral derivatizing agent (CDA) for the analysis of chiral alcohols by Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the underlying principles of chiral recognition, provide detailed experimental protocols for esterification, and offer expert guidance on spectral interpretation for the accurate determination of enantiomeric excess (ee) and the assignment of absolute configuration.

Introduction: The Challenge of Chirality

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their differentiation and quantification challenging. NMR spectroscopy, a cornerstone of structural elucidation, cannot distinguish between enantiomers directly. The strategy, therefore, is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent. Diastereomers, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra.[1]

(S)-(+)-α-Methoxyphenylacetic acid (MPA) is an effective and often superior alternative to the more widely known Mosher's acid (MTPA).[2] Its utility lies in its ability to form diastereomeric esters with chiral alcohols, which exhibit sufficient chemical shift dispersion in their ¹H NMR spectra to allow for accurate quantification and, with careful analysis, assignment of absolute stereochemistry.[2][3]

Principle of Chiral Recognition: The Anisotropic Effect

The mechanism of chiral recognition by MPA relies on the magnetic anisotropy of its phenyl group.[4] When a chiral alcohol is esterified with (S)-MPA, two diastereomers are formed: (Sacid, Ralcohol) and (Sacid, Salcohol).

Due to steric interactions, the MPA moiety and the alcohol residue adopt a preferred conformation around the newly formed ester bond. In this conformation, the phenyl group of the MPA is oriented in a specific spatial arrangement relative to the substituents at the alcohol's stereocenter. The ring current of the phenyl group creates a cone of magnetic anisotropy, causing shielding (upfield shift, lower δ) or deshielding (downfield shift, higher δ) of nearby protons, depending on their position within this cone.[5]

Because the spatial relationship between the phenyl group and the alcohol's substituents is different for each diastereomer, certain protons will experience different shielding or deshielding effects. This results in separate, distinguishable signals in the ¹H NMR spectrum for each diastereomer, allowing for their individual integration and the determination of the enantiomeric ratio.

cluster_model Conformational Model of (S)-MPA Esters cluster_R Diastereomer 1: (S,R) cluster_S Diastereomer 2: (S,S) R_Alcohol (R)-Alcohol (L1-C*-L2) R_Model Phenyl shields L2 Phenyl deshields L1 R_Alcohol->R_Model S_Alcohol (S)-Alcohol (L1-C*-L2) S_Model Phenyl shields L1 Phenyl deshields L2 S_Alcohol->S_Model S_MPA (S)-MPA S_MPA->R_Alcohol Esterification S_MPA->S_Alcohol Esterification

Figure 1: Simplified model showing differential shielding by the (S)-MPA phenyl group.

Experimental Workflow and Protocols

The overall process involves the quantitative conversion of the chiral alcohol into its corresponding MPA esters, followed by NMR analysis.

G start Chiral Alcohol (Racemic or Enantioenriched) derivatization Esterification with (S)-(+)-MPA, DCC, DMAP start->derivatization workup Reaction Workup (Filtration & Solvent Removal) derivatization->workup nmr ¹H NMR Acquisition workup->nmr analysis Spectral Analysis nmr->analysis ee_calc Calculate ee% analysis->ee_calc config Assign Absolute Configuration (Δδ) analysis->config

Figure 2: General workflow for MPA-based chiral alcohol analysis.

Protocol 1: Esterification of a Chiral Secondary Alcohol

This protocol describes a robust method for derivatization using dicyclohexylcarbodiimide (DCC) as a coupling agent. An "in-tube" variation can provide faster results for high-throughput screening.[6]

Materials & Reagents:

  • Chiral alcohol (approx. 5 mg, 1.0 eq)

  • (S)-(+)-α-Methoxyphenylacetic acid ((S)-MPA) (1.1 - 1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) (approx. 0.7 mL)

  • Vial with a magnetic stir bar

  • Standard glassware for workup

Procedure:

  • Preparation: In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and (S)-MPA (1.1 eq) in anhydrous DCM (0.7 mL).

  • Catalyst Addition: Add the DMAP catalyst (0.1 eq) to the solution.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add DCC (1.2 eq) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 2-4 hours). The causality for full consumption is critical; incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than the other, resulting in an inaccurate measurement of the original enantiomeric ratio.

  • Workup: Once the reaction is complete, filter the mixture through a small plug of cotton or celite in a Pasteur pipette to remove the precipitated DCU.

  • Sample Preparation: Rinse the vial and filter plug with a small amount of the solvent (DCM or CDCl₃). Evaporate the solvent from the combined filtrate under a gentle stream of nitrogen.

  • NMR Analysis: Dissolve the resulting crude ester residue directly in CDCl₃ for ¹H NMR analysis. Purification is often not necessary if the reaction proceeds cleanly and the signals of interest are well-resolved from any impurities.

NMR Data Acquisition and Interpretation

Calculating Enantiomeric Excess (ee)
  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum (e.g., 400 MHz or higher for better resolution).

  • Identify Diastereomeric Signals: Locate a pair of well-resolved signals corresponding to the two diastereomers. The singlet from the methoxy (-OCH₃) group of the MPA moiety is often the ideal choice as it is sharp and typically in a clear region of the spectrum (~3.4-3.8 ppm). Protons on the alcohol near the stereocenter are also excellent probes.

  • Integrate: Carefully integrate both signals (Imajor and Iminor).

  • Calculate ee: Use the following formula:

    • ee (%) = [ | Imajor - Iminor | / (Imajor + Iminor) ] x 100

Assigning Absolute Configuration

Assigning the absolute configuration is more complex and relies on a systematic analysis of the chemical shift differences (Δδ) between the two diastereomeric esters. The most rigorous method involves preparing both the (R)-MPA and (S)-MPA esters.[7] However, a widely used model allows for the assignment using just one MPA enantiomer by analyzing the protons on the alcohol portion of the molecule.

Procedure using the (S)-MPA Ester:

  • Model: Consider the preferred conformation where the C=O of the ester and the Cα-H of the MPA moiety are syn-periplanar to minimize steric hindrance. In this arrangement, the phenyl group shields one side of the alcohol.

  • Identify Substituents: For a secondary alcohol C-H(L₁)(L₂), identify the larger (L) and smaller (S) substituents based on steric bulk.

  • Analyze Chemical Shifts:

    • Assign all the relevant proton signals for both the major and minor diastereomers present in the spectrum.

    • Calculate the chemical shift difference for each pair of corresponding protons: Δδ = δmajor - δminor .

  • Apply the Model:

    • For an (S)-MPA ester, the protons of the L group of an (R)-alcohol are shielded (shifted upfield) by the phenyl ring, while the protons of the L group of an (S)-alcohol are deshielded.

    • Therefore, if the signals for the L group in the major alcohol enantiomer are upfield compared to the minor, the major enantiomer is likely (R). Conversely, if they are downfield, the major enantiomer is likely (S).

A novel method involving the addition of a barium(II) salt can be used to lock the conformation and amplify the Δδ values, leading to a more reliable assignment from a single MPA derivative.[8][9]

Quantitative Data & Best Practices

The magnitude of the chemical shift difference (Δδ) is a key indicator of the effectiveness of the separation. MPA often provides larger Δδ values than MTPA, facilitating easier and more accurate analysis.[10]

Chiral AlcoholKey Proton AnalyzedTypical Δδ (ppm) with (S)-MPA
1-PhenylethanolMPA-OCH₃~0.10
2-ButanolMPA-OCH₃~0.08
2-PentanolMPA-OCH₃~0.07
1-(1-Naphthyl)ethanolMPA-OCH₃~0.15
Note: These are approximate values and can vary with solvent and temperature. Data compiled from reference[10].

Trustworthiness & Self-Validation:

  • Purity of Agent: Always use high enantiomeric purity (S)-(+)-MPA (>99% ee) to ensure the accuracy of the measurement.

  • Anhydrous Conditions: Moisture can hydrolyze the coupling agent and affect reaction efficiency.

  • Complete Reaction: Ensure the derivatization reaction goes to completion to avoid kinetic resolution errors. This is the most common source of inaccurate results.

  • Reference Spectra: Always acquire a ¹H NMR spectrum of the underivatized alcohol and the MPA reagent alone to aid in signal assignment.

References

Application Notes and Protocols for the Chiral Derivatization of Amines using (S)-(+)-α-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity and the Role of Chiral Derivatization

In the realm of pharmaceutical sciences and drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different physiological effects. Consequently, the accurate determination of the enantiomeric excess (e.e.) of chiral amines—a common functional group in active pharmaceutical ingredients (APIs)—is a cornerstone of drug discovery, development, and quality control.

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, cannot distinguish between enantiomers in an achiral environment. To overcome this limitation, chiral derivatizing agents (CDAs) are employed. These enantiomerically pure reagents react with the chiral analyte to form a mixture of diastereomers. Unlike enantiomers, diastereomers possess distinct physical and spectral properties, including different chemical shifts in their NMR spectra.

This application note provides a comprehensive guide to the use of (S)-(+)-α-Methoxyphenylacetic acid (MPA) as a robust and reliable CDA for the determination of enantiomeric excess in primary and secondary amines. We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights into the interpretation of NMR data and troubleshooting common experimental hurdles.

The Scientific Rationale: Why (S)-(+)-α-Methoxyphenylacetic Acid?

(S)-(+)-α-Methoxyphenylacetic acid, often referred to as MPA, is a widely utilized CDA for several compelling reasons. Its efficacy stems from the formation of diastereomeric amides upon reaction with a chiral amine. The distinct magnetic environments created by the chiral centers in both the MPA moiety and the amine lead to observable differences in the chemical shifts (Δδ) of the resulting diastereomers in the ¹H NMR spectrum.

The phenyl group in MPA plays a crucial role in inducing these chemical shift differences through its magnetic anisotropy. The spatial arrangement of the phenyl ring relative to the protons of the amine in the two diastereomers results in differential shielding and deshielding effects, leading to well-resolved signals for corresponding protons. This allows for the accurate quantification of each diastereomer by integrating their respective NMR signals, which directly correlates to the enantiomeric ratio of the original amine.

Compared to other CDAs like Mosher's acid (MTPA), MPA offers the advantage of having a methoxy group whose protons can also serve as a useful diagnostic signal in the ¹H NMR spectrum. The choice between MPA and other CDAs often depends on the specific structure of the amine under investigation and the desired resolution in the NMR spectrum.

Reaction Mechanism: The Formation of Diastereomeric Amides

The derivatization of a chiral amine with (S)-(+)-MPA is an amide bond formation reaction. To facilitate this, a coupling agent is typically required to activate the carboxylic acid group of MPA, making it more susceptible to nucleophilic attack by the amine. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose.[1]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the reaction of MPA with EDC.[2] This intermediate is then readily attacked by the amine to form the stable amide bond, releasing a water-soluble urea byproduct.[1]

G cluster_activation Activation of MPA cluster_coupling Amide Bond Formation MPA (S)-(+)-MPA EDC EDC Intermediate O-Acylisourea Intermediate MPA->Intermediate + EDC Amine Chiral Amine (R/S mixture) Amide Diastereomeric Amides ((S,R) and (S,S)) Intermediate->Amide + Amine Urea Urea Byproduct

Figure 1: Reaction workflow for the derivatization of a chiral amine with (S)-(+)-MPA using EDC as a coupling agent.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the derivatization of a model primary amine, (±)-α-phenylethylamine, with (S)-(+)-α-Methoxyphenylacetic acid.

Protocol 1: Derivatization of (±)-α-Phenylethylamine with (S)-(+)-MPA

Materials:

  • (S)-(+)-α-Methoxyphenylacetic acid (MPA)

  • (±)-α-Phenylethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(+)-α-Methoxyphenylacetic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Add (±)-α-phenylethylamine (1.0 eq.) to the solution.

  • Coupling Reaction:

    • To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

    • In a separate vial, dissolve 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) in a minimal amount of anhydrous DCM.

    • Add the EDC solution dropwise to the reaction mixture at room temperature.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diastereomeric amides.

  • Purification:

    • The crude product can often be of sufficient purity for NMR analysis.

    • If necessary, purify the diastereomeric amides by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3] Alternatively, recrystallization from a suitable solvent system can be employed for purification.[3]

  • NMR Analysis:

    • Dissolve a small amount of the purified product in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Identify well-resolved signals corresponding to protons in the two diastereomers (e.g., the methoxy protons of the MPA moiety or the α-proton of the amine).

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [|Integration of major diastereomer - Integration of minor diastereomer| / (Integration of major diastereomer + Integration of minor diastereomer)] x 100

G start Start reagents Dissolve (S)-MPA and Amine in DCM start->reagents coupling Add DMAP and EDC solution reagents->coupling reaction Stir at RT for 4-6h coupling->reaction workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup drying Dry organic layer (MgSO4) workup->drying concentrate Concentrate in vacuo drying->concentrate purify Purify (if necessary) (Column Chromatography/Recrystallization) concentrate->purify nmr ¹H NMR Analysis in CDCl3 purify->nmr calculate Calculate e.e. nmr->calculate end End calculate->end

Figure 2: Experimental workflow for the MPA derivatization of an amine.

Data Presentation and Interpretation

The key to determining enantiomeric excess lies in the analysis of the ¹H NMR spectrum of the diastereomeric amides. The chemical shift difference (Δδ) between corresponding protons in the two diastereomers is the critical parameter. A larger Δδ value facilitates more accurate integration and, consequently, a more reliable e.e. determination.

Below is a table summarizing typical ¹H NMR chemical shift data for the diastereomeric amides formed from the reaction of (S)-(+)-MPA with racemic α-phenylethylamine. The data is illustrative and may vary slightly depending on the specific NMR instrument and experimental conditions.

ProtonDiastereomerChemical Shift (δ, ppm)Δδ (ppm)
MPA-OCH₃ (S,R)-amide3.350.05
(S,S)-amide3.40
Amine-α-CH (S,R)-amide5.150.10
(S,S)-amide5.25
Amine-CH₃ (S,R)-amide1.450.08
(S,S)-amide1.53

Note: The specific assignment of the major and minor diastereomers depends on the enantiomer of the amine that is in excess.

The enantiomeric excess is calculated from the integration values of the well-resolved signals. For example, using the MPA-OCH₃ signals:

e.e. (%) = [|Integral3.40ppm - Integral3.35ppm| / (Integral3.40ppm + Integral3.35ppm)] x 100

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete reaction - Inactive coupling agent (EDC is moisture-sensitive).- Insufficient reaction time.- Sterically hindered amine.- Use fresh, high-quality EDC.- Extend the reaction time and monitor by TLC.- Consider using a more reactive coupling agent (e.g., HATU) or a different derivatization agent.
Low yield of amide - Inefficient work-up leading to product loss.- Degradation of the product during purification.- Ensure proper phase separation during extraction.- Use a less aggressive purification method (e.g., recrystallization instead of chromatography if possible).
Presence of urea byproduct in NMR - Incomplete removal during aqueous work-up.- If using EDC, the urea byproduct is water-soluble and should be removed with the aqueous washes. Ensure thorough washing.[1] If using DCC, the byproduct is largely insoluble and can be filtered off, but residual amounts may require careful chromatography.[4]
Poor resolution of diastereomeric signals in NMR - The magnetic anisotropy effect of MPA is not strong enough for the specific amine.- Line broadening due to sample viscosity or paramagnetic impurities.- Try a different chiral derivatizing agent with a stronger anisotropic group (e.g., Mosher's acid).- Ensure the sample is fully dissolved and free of particulate matter. Use a higher field NMR spectrometer if available.
Racemization of MPA - Although MPA is generally stable to racemization, harsh reaction conditions could potentially lead to some epimerization.- Perform the reaction at room temperature and avoid strong bases or high temperatures.

Conclusion

The chiral derivatization of amines with (S)-(+)-α-Methoxyphenylacetic acid is a powerful and accessible method for determining enantiomeric excess using ¹H NMR spectroscopy. By understanding the underlying principles of diastereomer formation and the practical aspects of the experimental protocol, researchers can confidently and accurately assess the enantiomeric purity of their chiral amine samples. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in drug development and related fields, ensuring the stereochemical integrity of their compounds.

References

Application Notes and Protocols: Determination of Enantiomeric Excess of Secondary Alcohols with MPA Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a cornerstone of asymmetric synthesis and drug development. For chiral secondary alcohols, derivatization with α-methoxyphenylacetic acid (MPA) to form diastereomeric esters, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, is a robust and widely adopted method. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, detailed experimental protocols, and data interpretation for determining the enantiomeric excess (ee) of secondary alcohols using MPA esters. We delve into the causality behind experimental choices, provide self-validating protocols, and offer insights into potential challenges to ensure accurate and reproducible results.

Introduction: The Principle of Chiral Derivatization with MPA

Enantiomers, being stereoisomers that are non-superimposable mirror images, possess identical physical properties in an achiral environment, rendering them indistinguishable by standard NMR spectroscopy. The Mosher's acid method, and by extension the use of MPA, circumvents this by converting the enantiomeric mixture of a secondary alcohol into a mixture of diastereomers.[1][2] This is achieved by esterification with an enantiomerically pure chiral derivatizing agent, in this case, (R)- or (S)-MPA.

The resulting diastereomers have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[1][3] By integrating the signals corresponding to each diastereomer in the ¹H or other relevant NMR spectra, the ratio of the original enantiomers, and thus the enantiomeric excess, can be accurately determined.[2]

Why MPA? While α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, is a classic choice, MPA offers several advantages. MPA is often considered a more efficient chiral derivatizing agent for determining the configuration of alcohols, in part due to the larger chemical shift differences (Δδ) observed between the resulting diastereomeric esters, which simplifies spectral analysis.[4] This is attributed to the distinct conformational preferences of MPA esters compared to their MTPA counterparts.[4][5]

Mechanistic Insight: How MPA Esters Create Resolvable NMR Signals

The differential chemical shifts observed for the diastereomeric MPA esters arise from the anisotropic effect of the phenyl ring in the MPA moiety. In the preferred conformations of the (R)-MPA and (S)-MPA esters of a chiral secondary alcohol, the substituents at the stereocenter of the alcohol experience different magnetic environments.

Molecular mechanics and semiempirical calculations have shown that MPA esters primarily exist in two major low-energy conformations (rotamers), often referred to as syn-periplanar (sp) and anti-periplanar (ap).[4][5] The relative populations of these conformers, and the shielding/deshielding cones of the phenyl group in each, lead to distinct chemical shifts for the protons of the alcohol moiety in the two diastereomers. This allows for the resolution and quantification of the signals corresponding to each diastereomer.

Experimental Workflow and Protocols

The overall workflow for determining the enantiomeric excess of a secondary alcohol using MPA esters is a two-step process involving the synthesis of the diastereomeric esters followed by NMR analysis.

G cluster_0 Esterification cluster_1 Analysis A Chiral Secondary Alcohol (Enantiomeric Mixture) E Diastereomeric (R)-MPA Esters A->E F Diastereomeric (S)-MPA Esters A->F B (R)-MPA B->E C (S)-MPA C->F D Coupling Agent (e.g., DCC, EDC) D->E D->F G ¹H NMR Analysis of (R)-MPA Esters E->G H ¹H NMR Analysis of (S)-MPA Esters F->H I Integration of Diastereomeric Signals G->I H->I J Calculation of Enantiomeric Excess (ee) I->J

Caption: Workflow for ee determination using MPA esters.

Protocol: Synthesis of MPA Esters

This protocol details the preparation of both (R)- and (S)-MPA esters. It is crucial to run both reactions to confirm the assignments and ensure the reliability of the results.[6] The reaction should be driven to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric excess.[1]

Materials:

  • Chiral secondary alcohol (approx. 5-10 mg)

  • (R)-α-Methoxyphenylacetic acid ((R)-MPA)

  • (S)-α-Methoxyphenylacetic acid ((S)-MPA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or chloroform-d (CDCl₃) for in-situ reaction

  • Anhydrous pyridine (optional, as solvent and base)

  • NMR tubes

Step-by-Step Procedure:

  • Preparation of (R)-MPA Ester: a. In a clean, dry NMR tube, dissolve the chiral secondary alcohol (1.0 equivalent) in 0.5 mL of anhydrous CDCl₃. b. Add (R)-MPA (1.2 equivalents). c. Add a catalytic amount of DMAP. d. Add DCC (1.5 equivalents). e. Cap the NMR tube, and gently agitate to mix the reagents. f. Allow the reaction to proceed at room temperature for 2-4 hours, or until completion is observed by NMR.

  • Preparation of (S)-MPA Ester: a. In a separate, clean, dry NMR tube, repeat the procedure from step 1a-f, using (S)-MPA instead of (R)-MPA.

  • Work-up (Optional, for purification): a. If purification is necessary, the reaction can be performed on a larger scale in a round-bottom flask. b. After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. c. The filtrate can then be purified by flash chromatography on silica gel.

Protocol: NMR Analysis

Instrumentation:

  • High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

Acquisition Parameters:

  • Solvent: CDCl₃ is commonly used.

  • Temperature: Room temperature. Variable temperature studies can sometimes aid in resolving signals.[5]

  • Pulse Program: Standard ¹H acquisition.

  • Relaxation Delay (d1): Ensure a sufficiently long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons being integrated. This is critical for accurate quantification.

  • Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting resolution.

  • Carefully phase the spectrum.

  • Perform a baseline correction.

  • Integrate the well-resolved signals corresponding to the two diastereomers. Choose signals that are singlets or well-separated multiplets.

Data Interpretation and Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the integrated areas of the signals corresponding to the two diastereomers.

Formula: ee (%) = [ (Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer) ] * 100

Example Data and Calculation:

Let's consider a hypothetical ¹H NMR spectrum of the (R)-MPA ester of a secondary alcohol. Two well-resolved signals are observed for a specific proton in the two diastereomers.

DiastereomerChemical Shift (ppm)Integral Value
Diastereomer 1 (Major)4.851.00
Diastereomer 2 (Minor)4.820.25

Calculation: ee (%) = [ (1.00 - 0.25) / (1.00 + 0.25) ] * 100 ee (%) = [ 0.75 / 1.25 ] * 100 ee (%) = 60%

This indicates that the original secondary alcohol sample has an enantiomeric excess of 60%.

Troubleshooting and Key Considerations

Issue Potential Cause Solution
Incomplete reaction Insufficient reaction time, impure reagents, or steric hindrance.Increase reaction time, use fresh reagents, or consider using the more reactive MPA acid chloride.[3]
Kinetic resolution One enantiomer reacts faster than the other, leading to an inaccurate ee determination.Ensure the reaction goes to completion.[1]
Overlapping signals Poor spectral resolution.Use a higher field NMR spectrometer, or try a different deuterated solvent.
Inaccurate integration Poor phasing, baseline correction, or insufficient relaxation delay.Carefully process the NMR data and ensure proper acquisition parameters.
Racemization of MPA Presence of base or elevated temperatures.Use mild reaction conditions and purified MPA.

Comparison with Alternative Methods

While the MPA ester method is highly reliable, other techniques are also available for determining enantiomeric excess.

Method Advantages Disadvantages
MPA Ester NMR Provides structural information, relatively fast, and requires only an NMR spectrometer.Requires derivatization, potential for kinetic resolution.
Chiral HPLC/GC Highly accurate and sensitive, can be automated.[2]Requires specialized chiral columns, may require method development.[7]
Chiral Shift Reagents No derivatization required.Can cause significant line broadening, may not work for all substrates.

The choice of method depends on the specific analyte, available instrumentation, and the required level of accuracy.[2]

Conclusion

The use of MPA esters for the determination of enantiomeric excess of secondary alcohols is a powerful and informative technique. By understanding the underlying principles and adhering to the detailed protocols provided in this application note, researchers can confidently and accurately determine the enantiomeric purity of their chiral secondary alcohols. Careful execution of the experiment and meticulous data analysis are paramount to obtaining reliable and reproducible results, which are essential for advancing research in asymmetric synthesis and drug discovery.

References

In situ complexation of MPA esters with barium(II) for NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-NMR-0821

Topic: Streamlined Absolute Configuration Determination: In Situ Complexation of MPA Esters with Barium(II) for NMR Analysis

For Research Use Only

Abstract

The definitive assignment of absolute stereochemistry is a cornerstone of chemical research and drug development. The traditional Mosher's method, while powerful, necessitates the synthesis and analysis of two separate diastereomeric derivatives. This application note details a highly efficient, single-derivative method for determining the absolute configuration of chiral secondary alcohols and α-chiral primary amines. The protocol leverages the in situ complexation of a single α-methoxyphenylacetic acid (MPA) ester or amide with barium(II) ions directly in the NMR tube. The addition of a barium salt induces a predictable conformational lock in the MPA derivative, leading to significant and systematic changes in the ¹H NMR chemical shifts (Δδ). By analyzing the sign of these induced shifts, researchers can unambiguously assign the absolute configuration of the original stereocenter with minimal sample and effort.

Introduction: Overcoming the Limitations of the Classic Mosher's Method

For decades, the method developed by Mosher, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxyphenylacetic acid (MPA), has been a benchmark for determining the absolute configuration of chiral alcohols and amines via NMR spectroscopy.[1][2][3] The foundational principle involves converting the enantiomeric analyte into a pair of diastereomers by derivatizing it with both the (R)- and (S)-enantiomers of the Mosher's acid reagent.[4][5] Because diastereomers have distinct physical properties, their corresponding protons exhibit different chemical shifts in the NMR spectrum. By analyzing the differences between these shifts (Δδ = δS - δR), the stereochemistry can be assigned based on an established conformational model.[3]

While robust, this classic approach has an inherent inefficiency: it requires two separate derivatization reactions and purifications to produce the (R)- and (S)-MPA esters. This doubles the synthetic effort, consumes more of the often-precious analyte, and increases the potential for experimental variation. Furthermore, the chemical shift differences (ΔδRS) can sometimes be small, making the assignment challenging.[6]

This guide describes a superior approach, first extensively developed by Riguera and coworkers, which eliminates the need for the second diastereomer.[4][7] By adding a barium(II) salt to a solution of a single MPA derivative, a metal complex forms in situ, inducing a dramatic and predictable conformational change that amplifies the diagnostic NMR signals.

The Barium(II) Advantage: Principle of the Method

The power of the barium(II) complexation method lies in its ability to control the conformational equilibrium of the MPA derivative in solution.

2.1. The Conformational Equilibrium of MPA Esters

In solution, an MPA ester exists primarily as an equilibrium between two major conformers: the syn-periplanar (sp) and the anti-periplanar (ap).[8][9] This equilibrium arises from rotation around the Cα-C(O) single bond. In the sp conformer , the methoxy group and the carbonyl group are eclipsed, forcing the phenyl ring to shield one side of the chiral analyte. In the ap conformer , they are on opposite sides.

2.2. Barium(II) as a Conformational Lock

Barium(II) is a Lewis acid with a strong affinity for oxygen atoms. When a barium salt, such as barium perchlorate (Ba(ClO4)2), is added to a solution of the MPA ester in a polar aprotic solvent like deuterated acetonitrile (MeCN-d3), the Ba2+ ion is chelated by the carbonyl and methoxy oxygen atoms of the MPA moiety.[10][11] This chelation is sterically favorable only in the sp conformer .

The formation of this stable five-membered ring complex effectively "locks" the molecule in the sp conformation, dramatically shifting the equilibrium away from the ap form.[8][11]

2.3. Predicting Chemical Shift Changes (ΔδBa)

With the MPA ester locked in the sp conformation, the phenyl ring is held rigidly over one face of the chiral alcohol/amine moiety. This creates a powerful and predictable anisotropic effect. The substituents on the chiral center (designated L1 and L2 for smaller and larger groups, respectively) are now held fixed in either the shielding or deshielding zone of the phenyl ring.

  • Shielding Zone: The group positioned directly under the face of the phenyl ring (L1 in an (R)-MPA ester of an (S)-alcohol) will experience a strong shielding effect, causing its ¹H NMR signal to shift upfield (to a lower ppm value).

  • Deshielding Zone: The group positioned away from the phenyl ring (L2) experiences a relative deshielding effect, causing its signal to shift downfield (to a higher ppm value).

By recording a ¹H NMR spectrum before and after the addition of the barium salt, we can calculate the induced chemical shift difference for each proton:

ΔδBa = δ(with Ba²⁺) - δ(without Ba²⁺)

The sign of the ΔδBa value directly indicates whether a proton has been shielded (negative ΔδBa) or deshielded (positive ΔδBa) and allows for the assignment of the absolute configuration.

Diagram 1: Conformational Locking Mechanism This diagram illustrates how barium(II) ions shift the natural equilibrium of an MPA ester to favor the sp conformer, leading to predictable NMR shielding.

G cluster_0 Initial State in Solution cluster_1 Addition of Barium(II) cluster_2 Final State: Locked Complex ap ap-Conformer sp sp-Conformer ap->sp Conformational Equilibrium barium Ba(ClO4)2 complex [MPA-Ester-Ba]2+ Complex (sp-Conformer Dominates) barium->complex Chelation shielding Predictable Anisotropic Shielding/Deshielding complex->shielding Results in

Experimental Protocols

3.1. Protocol 1: Preparation of the MPA Ester

This protocol describes a standard microscale procedure for esterifying a chiral alcohol with either (R)- or (S)-MPA.

  • Materials:

    • Chiral alcohol (1.0 eq, ~5 mg)

    • (R)- or (S)-α-Methoxyphenylacetic acid ((R)- or (S)-MPA) (1.2 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Standard workup and purification reagents (e.g., silica gel, hexanes, ethyl acetate)

  • Procedure:

    • To a dry vial under an inert atmosphere (N₂ or Ar), add the chiral alcohol, (R)- or (S)-MPA, and DMAP.

    • Dissolve the components in anhydrous DCM (approx. 0.5 mL).

    • Add the DCC to the solution and stir the reaction at room temperature.

    • Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).

    • Upon completion, dilute the reaction mixture with DCM and filter to remove the dicyclohexylurea (DCU) precipitate.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure MPA ester.

    • Confirm the structure and purity by ¹H NMR and MS analysis.

3.2. Protocol 2: In Situ Complexation and NMR Analysis

  • Materials:

    • Purified MPA ester (~3-5 mg)

    • Deuterated Acetonitrile (MeCN-d₃), anhydrous grade recommended

    • Barium Perchlorate (Ba(ClO₄)₂), anhydrous

    • NMR tube

  • Procedure:

    • Initial Spectrum: Dissolve the purified MPA ester in ~0.6 mL of MeCN-d₃ in an NMR tube. Acquire a standard ¹H NMR spectrum. This is your reference spectrum . For complex molecules, acquiring 2D spectra like COSY may be necessary to unambiguously assign all proton signals.

    • Barium Addition: Remove the NMR tube from the spectrometer. Add a small amount of solid, anhydrous Ba(ClO₄)₂ (a few mg, spatula tip) directly to the tube.

    • Complexation: Cap the tube and shake vigorously for 1-2 minutes to dissolve the salt and facilitate complexation. The solution should remain clear. Continue adding small portions of Ba(ClO₄)₂ and shaking until the solution is saturated (a small amount of undissolved solid remains at the bottom).[4][8]

    • Final Spectrum: Place the NMR tube back into the spectrometer and, after allowing the temperature to re-equilibrate, acquire a second ¹H NMR spectrum. This is your complexed spectrum .

Data Analysis and Interpretation

The absolute configuration is determined by comparing the chemical shifts in the reference and complexed spectra.

Step 1: Assign Protons Identify and assign the signals for the protons on the substituents (L₁ and L₂) of the chiral center in both spectra.

Step 2: Calculate ΔδBa For each assigned proton, calculate the change in chemical shift: ΔδBa = δ(complexed spectrum) - δ(reference spectrum)

Step 3: Apply the Conformational Model Use the model shown in Diagram 2 to interpret the signs of your calculated ΔδBa values. The model shows the stabilized sp-conformer for an (R)-MPA ester .

  • Protons on the L₁ side (pointing into the page, under the phenyl ring) will be shielded . Their ΔδBa values will be negative .

  • Protons on the L₂ side (pointing out of the page, away from the phenyl ring) will be deshielded . Their ΔδBa values will be positive .

If you used an (S)-MPA ester, the expected signs for the shifts will be inverted.

Diagram 2: Model for Assigning Absolute Configuration This model shows the Ba²⁺-complexed (R)-MPA ester of a chiral secondary alcohol. Protons in the blue shaded region are shielded (ΔδBa < 0), while those in the red shaded region are deshielded (ΔδBa > 0).

Caption: Simplified Newman projection along the O-C(H) bond of the alcohol.

Example Interpretation: Suppose you derivatized an unknown secondary alcohol with (R)-MPA. After complexation with Ba²⁺, you observe that the protons of one substituent shift upfield (negative ΔδBa) and the protons of the other shift downfield (positive ΔδBa). Based on the model, the substituent with the negative ΔδBa is L₁ and the one with the positive ΔδBa is L₂. This pattern directly reveals the absolute configuration at the carbinol center.

Representative Data

The following table summarizes typical results observed for the complexation of an (R)-MPA ester of a known chiral alcohol, (S)-2-butanol.

Proton Group (in (S)-2-butanol)Position in Modelδ (reference) (ppm)δ (complexed) (ppm)ΔδBa (ppm) Interpretation
CH₃ (Methyl)L₁ (Shielded)0.750.61-0.14 Negative sign confirms L₁ position
CH₂ (Ethyl)L₂ (Deshielded)1.351.48+0.13 Positive sign confirms L₂ position

Data adapted from principles described in literature.[8][12]

The consistent negative sign for the methyl group and positive sign for the ethyl group protons confirm the assignment of (S) configuration for the 2-butanol.

Scope and Limitations

  • High Reliability: This method has been successfully applied to a wide range of chiral secondary alcohols and α-chiral primary amines, providing reliable and unambiguous assignments.[4][12]

  • Single Derivatization: Its primary advantage is requiring only one enantiomer of the MPA reagent.

  • Interfering Groups: Molecules containing other strong Lewis basic sites (e.g., crown ethers, β-dicarbonyls) may exhibit competitive chelation for the Ba²⁺ ion, potentially interfering with the analysis.

  • Solubility: The analyte and its MPA derivative must be soluble in acetonitrile. The barium salt must also have sufficient solubility. Barium triflate (Ba(OTf)₂) can be an alternative if perchlorate poses safety or solubility concerns.

  • Signal Overlap: In complex molecules, severe signal overlap in the ¹H NMR spectrum can make assignment and analysis difficult. 2D NMR techniques (COSY, HSQC) are highly recommended in such cases to ensure correct proton assignments before and after complexation.[3]

References

Application Note: Determination of Enantiomeric Purity of Primary Amines using (S)-(+)-α-Methoxyphenylacetic Acid as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of enantiomeric purity is a critical step in the development and quality control of chiral pharmaceuticals, agrochemicals, and fine chemicals. This application note provides a comprehensive guide to the derivatization of primary amines with enantiomerically pure (S)-(+)-α-Methoxyphenylacetic acid (MPA). This method converts a mixture of enantiomeric amines into a mixture of diastereomeric amides. Unlike enantiomers, diastereomers possess distinct physical and spectroscopic properties, allowing for their separation and quantification using standard achiral analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[1][2] This guide details the underlying principles, offers in-depth experimental protocols, and provides guidance on data interpretation and troubleshooting for researchers and drug development professionals.

Principle and Mechanism

The indirect analysis of enantiomers relies on their conversion into diastereomers by reaction with a single, pure enantiomer of a second chiral compound, known as a chiral derivatizing agent (CDA).[3][4] For this application, the CDA is (S)-(+)-α-Methoxyphenylacetic acid, often referred to as (S)-MPA.

The core of the method is the formation of an amide bond between the carboxylic acid group of (S)-MPA and the primary amino group of the analyte. To facilitate this reaction, the carboxylic acid is typically activated, most commonly by converting it to the more reactive acid chloride, (S)-(+)-α-Methoxyphenylacetyl chloride ((S)-MPA-Cl).

When a racemic or scalemic mixture of a chiral primary amine, consisting of (R)-Amine and (S)-Amine, is reacted with enantiomerically pure (S)-MPA-Cl, two distinct diastereomeric amides are formed:

  • (R)-Amine + (S)-MPA-Cl → (R,S)-Amide

  • (S)-Amine + (S)-MPA-Cl → (S,S)-Amide

These (R,S) and (S,S) diastereomers have different spatial arrangements and, consequently, different physical properties. This dissimilarity allows them to be distinguished by spectroscopic and chromatographic methods.[1] In ¹H NMR spectroscopy, protons in the respective diastereomers will experience different magnetic environments, leading to separate, quantifiable signals.[5][6] In HPLC, the diastereomers will interact differently with the stationary phase, resulting in different retention times on a standard achiral column.[7] The relative ratio of these diastereomers, determined by integration of their respective signals, directly corresponds to the enantiomeric ratio of the original amine sample.

G cluster_reactants Reactants RacemicAmine Racemic Amine ((R)-Amine + (S)-Amine) Diastereomer1 (R,S)-Amide RacemicAmine->Diastereomer1 Derivatization (Amide Formation) Diastereomer2 (S,S)-Amide RacemicAmine->Diastereomer2 Derivatization (Amide Formation) CDA (S)-MPA-Cl (Enantiopure CDA) CDA->Diastereomer1 CDA->Diastereomer2 Analysis Separable by NMR/HPLC Diastereomer1->Analysis Diastereomer2->Analysis

Caption: Principle of Diastereomeric Derivatization.

Key Considerations and Best Practices

To ensure accurate and reproducible results, several factors must be carefully controlled.

  • Enantiomeric Purity of the CDA: The cornerstone of this method is the use of an enantiomerically pure derivatizing agent. (S)-MPA should be of the highest possible enantiomeric excess (ee >99%). Any contamination with (R)-MPA will result in the formation of the corresponding (S,R) and (R,R) diastereomers, which will interfere with the analysis and lead to a systematic underestimation of the true enantiomeric excess of the amine.

  • Reaction Conditions: The derivatization reaction must proceed to completion without any kinetic resolution or racemization.

    • Anhydrous Conditions: The use of anhydrous solvents (e.g., dichloromethane, acetonitrile) and inert atmosphere (e.g., nitrogen, argon) is critical, especially when using the acid chloride. Moisture will hydrolyze the MPA-Cl back to the less reactive carboxylic acid, leading to an incomplete reaction.

    • Base Selection: A non-nucleophilic organic base, such as pyridine or triethylamine (TEA), is required to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the primary amine analyte, which would render it unreactive.

    • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the MPA-Cl is often used to ensure the complete conversion of the amine.

  • Chemical Purity: All reagents and the sample itself should be free of other nucleophilic impurities (e.g., water, alcohols, other amines) that could consume the derivatizing agent.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and toxic; handle with extreme care.

Protocol 1: Preparation of (S)-(+)-α-Methoxyphenylacetyl Chloride ((S)-MPA-Cl)

This protocol describes the conversion of (S)-MPA to its acid chloride using thionyl chloride (SOCl₂).[8][9]

Reagent/ParameterSpecificationRationale
Starting Material (S)-(+)-α-Methoxyphenylacetic acidEnsure high enantiomeric purity (ee > 99%).
Reagent Thionyl Chloride (SOCl₂)~2-3 equivalents. A common and effective reagent for this conversion.
Catalyst 1-2 drops of Dimethylformamide (DMF)Catalyzes the reaction via the Vilsmeier intermediate.
Solvent None, or an inert solvent like TolueneThe reaction can be run neat or in a high-boiling inert solvent.
Temperature 60-70 °CProvides sufficient thermal energy for the reaction while minimizing side products.
Reaction Time 2-4 hoursUntil gas evolution (SO₂ and HCl) ceases.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-(+)-α-Methoxyphenylacetic acid (1.0 eq).

  • Working in a fume hood, carefully add thionyl chloride (2.0 eq) to the flask, followed by one drop of DMF.

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours. The reaction is complete when gas evolution stops.

  • Remove the excess thionyl chloride by distillation or under reduced pressure (rotary evaporation).

  • The resulting crude (S)-MPA-Cl oil can be purified by vacuum distillation or used directly in the next step if high purity is observed. Store under an inert atmosphere and protect from moisture.

Protocol 2: Derivatization of a Primary Amine with (S)-MPA-Cl

Procedure:

  • In a clean, dry vial, dissolve the primary amine sample (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (S)-MPA-Cl (1.1 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Perform a standard aqueous workup: dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric amide mixture. This mixture can be analyzed directly or purified by column chromatography if necessary.

G cluster_prep Reagent Preparation cluster_reaction Derivatization cluster_analysis Workup & Analysis MPA (S)-MPA SOCl2 SOCl₂, DMF (cat) MPA->SOCl2 MPA_Cl (S)-MPA-Cl SOCl2->MPA_Cl Reaction React at 0°C to RT in Anhydrous DCM MPA_Cl->Reaction Amine Primary Amine + Pyridine Amine->Reaction Workup Aqueous Workup & Concentration Reaction->Workup Analysis Analyze Diastereomers (NMR or HPLC) Workup->Analysis

References

Application Notes & Protocols: (S)-(+)-alpha-Methoxyphenylacetic Acid in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: An AI Senior Application Scientist

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (S)-(+)-alpha-Methoxyphenylacetic acid (MPA) in the stereochemical analysis of intermediates during natural product synthesis.

Foundational Principle: The Challenge of Stereoisomerism in Synthesis

The biological activity of complex natural products is inextricably linked to their three-dimensional structure. A single inversion of a stereocenter can render a potent therapeutic agent inactive or, in some cases, toxic. Consequently, the rigorous control and verification of stereochemistry at every chiral center introduced during a synthetic campaign are not merely academic exercises but critical imperatives in drug discovery and development.

This compound, commonly known as Mosher's acid, is a cornerstone analytical tool for this purpose. Enantiomers, being mirror images, are indistinguishable by standard spectroscopic methods like NMR. The core strategy of the Mosher's acid method is to convert the analyte—a chiral alcohol or amine—from an inseparable mixture of enantiomers into a mixture of diastereomers by forming an ester or amide linkage. These resulting diastereomers possess distinct physical and spectroscopic properties, allowing for their differentiation and quantification via ¹H NMR spectroscopy.

Core Application I: Determination of Enantiomeric Excess (% ee)

The primary and most frequent application of MPA is the determination of the enantiomeric purity of chiral alcohols and amines, a critical checkpoint after an asymmetric reaction.

Causality Behind the Method

When a non-racemic chiral alcohol, for instance, is reacted with a single enantiomer of MPA (e.g., (S)-MPA), two diastereomeric esters are formed. The protons within these diastereomers are in chemically non-equivalent environments due to the different spatial arrangements of the substituents. This non-equivalence is particularly pronounced for protons near the newly formed ester linkage. The anisotropic effect of the MPA's phenyl ring causes these analogous protons in the two diastereomers to experience different degrees of magnetic shielding, resulting in separate, resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

Workflow for Enantiomeric Excess Determination

cluster_start Analyte cluster_reagent Reagent cluster_product Product cluster_analysis Analysis Analyte Chiral Alcohol/Amine (Mixture of Enantiomers) Product Mixture of Diastereomeric Esters Analyte->Product Derivatization Reagent (S)-MPA + Coupling Agent (e.g., DCC, EDC) Reagent->Product NMR ¹H NMR Spectroscopy Product->NMR Integration Integrate Distinct Signals (e.g., -OMe peak) NMR->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for % ee determination using (S)-MPA.

Protocol: % ee Determination of a Chiral Secondary Alcohol

Materials:

  • Chiral alcohol (approx. 5 mg)

  • This compound (1.2 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous Dichloromethane (DCM) (0.5 mL)

  • Deuterated chloroform (CDCl₃) for NMR

Procedure:

  • Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the chiral alcohol and (S)-MPA in anhydrous DCM.

  • Catalyst Addition: Add the DMAP catalyst to the solution.

  • Coupling Reaction: Add the DCC coupling agent to the stirring solution at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting alcohol.

  • Workup: Once the reaction is complete, filter the mixture through a small plug of celite or cotton in a Pasteur pipette to remove the DCU precipitate.

  • Solvent Removal: Rinse the filter plug with a small amount of DCM and concentrate the combined filtrate under a gentle stream of nitrogen.

  • NMR Analysis: Dissolve the crude ester residue directly in CDCl₃. It is crucial not to perform column chromatography, as this can alter the diastereomeric ratio. Acquire a high-resolution ¹H NMR spectrum.

  • Data Processing: Identify a well-resolved signal that is distinct for each diastereomer. The methoxy (-OMe) singlet from the MPA moiety is often ideal. Integrate the area of the major diastereomer's signal (I_major) and the minor diastereomer's signal (I_minor).

  • Calculation: % ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100

Data Interpretation Example
Proton Signalδ (ppm) Diastereomer 1Integralδ (ppm) Diastereomer 2Integral
-OMe3.420.963.450.04

Calculation: % ee = [ (0.96 - 0.04) / (0.96 + 0.04) ] * 100 = 92% ee

Core Application II: Assignment of Absolute Configuration

The Mosher's method extends beyond simple purity analysis to allow for the assignment of the absolute configuration (R/S) of a chiral center. This is a powerful, non-crystalline method that relies on a predictable model of conformational behavior and NMR chemical shifts.

The Mosher's Model: Anisotropic Shielding

The predictive power of this method is grounded in the diamagnetic anisotropy of the MPA phenyl ring. To minimize steric interactions, the MPA ester adopts a preferred conformation where the Cα-H and the carbonyl C=O bonds are eclipsed. This conformation forces the substituents of the original alcohol (let's call them L₁ and L₂) and the MPA's phenyl and trifluoromethyl groups into defined spatial regions.

The phenyl group creates a shielding cone. Substituents (L₁/L₂) that fall within this cone in the conformational model will have their ¹H NMR signals shifted upfield (lower ppm). Conversely, substituents outside this cone are deshielded and their signals shift downfield.

To use this model predictively, two separate esters are synthesized: one using (S)-MPA and the other using (R)-MPA. The chemical shifts for protons in both diastereomers are recorded, and the difference (Δδ = δ_S - δ_R) is calculated. The sign of this Δδ value (+ or -) for a given proton directly correlates to its position relative to the MPA phenyl group in the model, allowing for an unambiguous assignment of the alcohol's absolute configuration.

cluster_model Mosher's Model for an (S)-MPA Ester model L₁ H-C-O L₂ deshielding Deshielded Zone (Downfield Shift) cf3 CF₃ Group shielding Shielded Zone (Upfield Shift) phenyl Phenyl Group phenyl->model:f0 Shields L₁

Caption: Simplified Mosher's model showing the shielding cone.

Protocol: Assignment of Absolute Configuration

This protocol requires two parallel experiments.

Procedure:

  • Prepare Two Samples: Divide the chiral alcohol into two equal portions.

  • Derivatization: React one portion with (S)-MPA and the other with (R)-MPA, following the exact same coupling protocol described in Section 2 for % ee determination. It is critical that reaction conditions are identical.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S)-MPA ester and the (R)-MPA ester in the same solvent and at the same concentration.

  • Signal Assignment: Assign the proton signals for the substituents (L₁ and L₂) on the chiral alcohol moiety in both spectra. This may require 2D NMR experiments (e.g., COSY, HSQC) for complex molecules.

  • Calculate Δδ: For each assigned proton (or proton group), calculate the chemical shift difference: Δδ = δ_S - δ_R .

  • Apply the Model:

    • Draw the model for the (S)-MPA ester.

    • Place the protons with negative Δδ values on the side of the model shielded by the phenyl ring.

    • Place the protons with positive Δδ values on the side of the model that is deshielded.

    • This arrangement reveals the absolute configuration of the original alcohol.

Data Analysis and Assignment
Proton Groupδ_S (ppm)δ_R (ppm)Δδ (δ_S - δ_R)Inferred Position
-CH₃ (L₁)1.251.35-0.10Shielded (by Ph)
-CH₂Ph (L₂)4.504.42+0.08Deshielded

Field-Proven Insights & Troubleshooting

  • Reagent Purity is Paramount: The entire analysis hinges on the enantiomeric purity of the Mosher's acid used. Always use MPA with >99% ee. If the reagent's purity is questionable, the resulting % ee values will be inaccurate.

  • Kinetic Resolution: The esterification reaction rates for the two enantiomers can sometimes differ, a phenomenon known as kinetic resolution. To mitigate this, the reaction should be driven to completion. Using the more reactive Mosher's acid chloride can be beneficial, especially for sterically hindered alcohols.

  • Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can make integration or assignment impossible. Acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs 400 MHz) can often resolve these issues. Alternatively, ¹⁹F NMR can be used to observe the -CF₃ signal, which is often a clean singlet for each diastereomer.

  • Limitations of the Model: The Mosher's model is highly reliable but can fail if the substrate's conformation is constrained by other structural features (e.g., macrocycles) or if very bulky groups disrupt the assumed lowest-energy conformation. In ambiguous cases, corroborating evidence from other methods is advised.

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of (S)-(+)-alpha-Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of (S)-(+)-alpha-Methoxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have structured this resource to provide not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Low Product Yield

Low yield is one of the most common obstacles in esterification. The issue can typically be traced to reaction equilibrium, catalyst efficacy, reaction conditions, or workup procedures. This section provides a logical workflow to diagnose and resolve yield-related problems.

Workflow for Diagnosing Low Ester Yield

Here is a systematic approach to troubleshooting insufficient product formation.

G start Low Ester Yield Detected (via TLC, GC, or NMR) q1 Is the reaction incomplete? (Starting acid still present) start->q1 sub1 Problem: Equilibrium Not Shifted q1->sub1 Yes q2 Is the catalyst active and sufficient? q1->q2 No sol1a Solution 1: Use Excess Alcohol (5-10 fold or as solvent) sub1->sol1a sol1b Solution 2: Remove Water (Dean-Stark trap with azeotropic solvent like toluene) sub1->sol1b sol1a->q2 sol1b->q2 sub2 Problem: Ineffective Catalysis q2->sub2 No q3 Are there significant byproducts observed? q2->q3 Yes sol2 Solution: Use fresh, anhydrous catalyst (e.g., H₂SO₄, p-TsOH) at 1-5 mol%. sub2->sol2 sol2->q3 sub3 Problem: Side Reactions q3->sub3 Yes q4 Was the workup procedure optimized? q3->q4 No sol3 Solution: Lower temperature. Consider milder catalyst or coupling agents (e.g., DCC/DMAP). sub3->sol3 sol3->q4 sub4 Problem: Product Loss During Purification q4->sub4 No end_node High Ester Yield Achieved q4->end_node Yes sol4 Solution: Ensure complete neutralization. Perform multiple extractions. Use brine wash to break emulsions. sub4->sol4 sol4->end_node

Caption: Troubleshooting logic for addressing low ester yield.

Q&A: In-Depth Solutions for Low Yield

Question: My reaction has run for several hours, but TLC analysis shows a significant amount of this compound remaining. What is the primary cause?

Answer: This is a classic sign of an equilibrium issue, which is inherent to Fischer esterification.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible, meaning the water produced can hydrolyze the ester back into the starting materials.[2][3] To achieve a high yield, the equilibrium must be shifted towards the products according to Le Châtelier's principle.[1][4]

  • Causality: The core of the problem is the reversibility of the reaction.[2] Without an external influence, the reaction will simply stop once it reaches a state of equilibrium, leaving substantial amounts of starting materials.

  • Solution 1: Use an Excess of a Reactant. The simplest strategy is to use a large excess of one of the reactants, typically the alcohol as it is often less expensive and can double as the solvent.[2][3][5] Using the alcohol as the solvent creates a high concentration that drives the equilibrium forward.

  • Solution 2: Remove Water as It Forms. A more robust method is the continuous removal of the water byproduct.[1][3] This is most effectively achieved using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[3][5] As the mixture refluxes, the water-solvent azeotrope distills into the Dean-Stark trap, where the denser water separates and the solvent returns to the flask. This physically removes a product, forcing the reaction to completion.

Question: The reaction is extremely slow, with minimal product formation even after prolonged heating. What should I check?

Answer: A slow or stalled reaction often points to a problem with the catalyst or reaction temperature.

  • Causality (Catalyst): Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) work by protonating the carbonyl oxygen of the carboxylic acid.[6][7][8] This makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6][8] If the catalyst is old, has absorbed moisture, or is used in an insufficient amount (typically 1-5 mol%), this crucial activation step is inefficient.[1][5]

  • Solution (Catalyst): Always use a fresh, anhydrous grade of the acid catalyst. Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent.[5]

  • Causality (Temperature): Esterification, like most reactions, has an activation energy that must be overcome.[9] Insufficient temperature means fewer molecular collisions have the required energy to react, resulting in a slow reaction rate.

  • Solution (Temperature): Ensure the reaction is heated to a steady reflux in the chosen solvent.[1] Monitor the internal temperature to confirm it has reached the boiling point of the solvent or the desired reaction temperature. Increasing the temperature generally accelerates the reaction.[10][11]

Troubleshooting Guide: Protecting Stereochemistry

Question: I am concerned about the stereochemical integrity of the chiral center in this compound. Can standard Fischer esterification conditions cause racemization?

Answer: This is a critical consideration. While the alpha-carbon of this compound is not as prone to epimerization as, for example, an alpha-amino acid, the risk is not zero under harsh conditions.

  • Causality: Racemization can occur via enolization of the carbonyl group, which is promoted by both strong acids and high temperatures—the hallmarks of a classic Fischer esterification. Although less common for this substrate, it is a risk that can be mitigated by using milder, more controlled methods, especially when the final product's optical purity is paramount.

  • Solution: Employ Milder Esterification Methods. When stereochemical integrity is a top priority, it is wise to avoid high temperatures and strong, non-volatile acids. The Steglich esterification is an excellent alternative.[12][13] This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5][13] The reaction proceeds at room temperature, does not produce water, and avoids strongly acidic conditions, thus preserving the stereocenter. Modern coupling reagents like Mukaiyama's reagent can also be used in greener solvents like dimethyl carbonate (DMC).[12][14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this esterification? A1: The choice of solvent depends on the method.

  • For Fischer Esterification: A non-polar, water-immiscible solvent like toluene is preferred to facilitate water removal with a Dean-Stark trap.[3]

  • For Steglich Esterification: Aprotic solvents are standard. While dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common, they have significant health and environmental drawbacks.[12][14] Greener alternatives like dimethyl carbonate (DMC) or isopropyl acetate (iPrOAc) have been shown to be effective and are preferred.[12][15]

Q2: How can I monitor the reaction's progress? A2: Regular monitoring is key to knowing when the reaction is complete or has stalled.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the starting acid. The ester product will be less polar and thus have a higher Rf value. The reaction is complete when the starting acid spot has disappeared.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of starting material to product.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can show the disappearance of the carboxylic acid proton (a broad singlet, often >10 ppm) and the appearance of new signals corresponding to the ester.

Q3: My reaction mixture turned dark brown/black. What happened? A3: Darkening or tar formation often indicates decomposition, which can be caused by excessive heat or too high a concentration of a strong acid catalyst.[1] This can lead to side reactions like polymerization or dehydration of the alcohol. The solution is to reduce the catalyst concentration and ensure the reaction temperature is controlled and not excessive.[1]

Q4: How do I effectively purify the final ester product? A4: The workup and purification strategy is crucial for obtaining a pure product and a good isolated yield.

  • Neutralization: After the reaction, cool the mixture and perform an aqueous workup. Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[1][5]

  • Washing: Further wash the organic layer with water and then brine (saturated NaCl solution) to remove water-soluble impurities and help break any emulsions.[1][3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[3][18]

  • Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel to remove any remaining impurities.[1]

Mechanistic Insights

Understanding the reaction mechanism provides a clear picture of the role each component plays, allowing for more informed experimental choices.

Fischer Esterification Mechanism

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[8]

Fischer_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid Carboxylic Acid R-COOH ProtonatedAcid Protonated Carbonyl (More Electrophilic) Acid->ProtonatedAcid + H⁺ Alcohol Alcohol R'-OH TetrahedralInt Tetrahedral Intermediate Alcohol->TetrahedralInt Attack Catalyst1 H⁺ (from H₂SO₄) ProtonatedAcid->TetrahedralInt WaterLeaving Protonated Intermediate TetrahedralInt->WaterLeaving ProtonatedEster Protonated Ester WaterLeaving->ProtonatedEster - H₂O Ester Ester R-COOR' ProtonatedEster->Ester - H⁺ Catalyst2 H⁺ (regenerated) Water H₂O

Caption: The mechanism of acid-catalyzed Fischer esterification.

Steglich Esterification Mechanism

This mechanism avoids strong acid and relies on the activation of the carboxylic acid by a coupling agent like DCC.

Steglich_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Collapse & Product Formation Acid Carboxylic Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Proton transfer TetrahedralInt Tetrahedral Intermediate O_Acylisourea->TetrahedralInt Alcohol Alcohol R'-OH Alcohol->TetrahedralInt Attack DMAP DMAP (catalyst) Acyl_DMAP Acyl-DMAP Intermediate (Even More Reactive) Ester Ester R-COOR' TetrahedralInt->Ester DCU DCU (precipitate) TetrahedralInt->DCU

Caption: A simplified mechanism for Steglich esterification.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is suitable for producing simple esters like methyl or ethyl esters where the alcohol is inexpensive and a higher temperature is tolerated.

Materials:

  • This compound (1.0 eq)

  • Ethanol (≥ 10 eq, or as solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

  • Toluene (approx. 2 mL per mmol of acid if ethanol is not the solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, ethanol, p-TsOH, and toluene.

  • Apparatus Assembly: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene before starting.[3]

  • Reaction: Heat the mixture to a vigorous reflux. Water will collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 2-6 hours).

  • Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the catalyst.[3]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated NaHCO₃ solution and then brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the product by column chromatography or vacuum distillation.

Protocol 2: Steglich Esterification for Sensitive Substrates

This protocol is ideal for preserving stereochemistry and for use with more complex, acid-sensitive alcohols.

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethyl Carbonate (DMC)

  • Dilute HCl (e.g., 0.5 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the this compound, alcohol, and DMAP in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add the DCC portion-wise to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Workup: Once complete, filter off the DCU precipitate and wash the solid with a small amount of the reaction solvent.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ester.

  • Purification: Purify by column chromatography if necessary.

Reference Data Tables

Table 1: Comparison of Common Esterification Catalysts
CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Brønsted Acid1-5 mol%Inexpensive, highly effective.[2]Corrosive, can cause charring/decomposition at high temperatures.[1]
p-Toluenesulfonic Acid (p-TsOH) Brønsted Acid1-5 mol%Solid, easier to handle than H₂SO₄, effective.[2]Can be hygroscopic, less potent than H₂SO₄.
DCC/EDC + DMAP Coupling Agents1.1 eq / 0.1 eqMild, room temperature conditions, high yield, preserves stereochemistry.[12][13]DCC produces insoluble urea byproduct, can be allergenic. EDC is water-soluble but more expensive.
Mukaiyama's Reagent Coupling Agent1.1 eqMild conditions, effective for sterically hindered substrates.[12][14]Reagent is specialized and more expensive.
Amberlyst-15 HeterogeneousVariesReusable, easily removed by filtration, simplifies workup.[19]May have lower activity than homogeneous catalysts.
Table 2: Properties of Selected Solvents for Esterification
SolventBoiling Point (°C)Key FeatureUse Case
Toluene 111Forms an azeotrope with water (B.P. 85°C).[3]Fischer esterification with Dean-Stark trap.
Hexane 69Forms a low-boiling azeotrope with water.Fischer esterification, suitable for heat-sensitive substrates.
Dichloromethane (DCM) 40Good solvent for a wide range of organic compounds.Steglich esterification (traditional).[12]
Dimethyl Carbonate (DMC) 90"Green" solvent alternative to DCM/DMF.[12][14]Milder coupling reactions (e.g., Steglich).
None (Neat) VariesNo solvent to remove, "green" approach.[3]When using a large excess of a liquid alcohol as the solvent/reactant.

References

Technical Support Center: Improving NMR Resolution of MPA Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working on the stereochemical assignment of chiral molecules using α-methoxy-α-trifluoromethylphenylacetic acid (MPA), commonly known as Mosher's acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome one of the most common hurdles in Mosher's ester analysis: achieving adequate NMR resolution to accurately determine absolute configuration.

The derivatization of a chiral alcohol or amine with both (R)- and (S)-MPA creates a pair of diastereomers.[1][2][3][4][5] These diastereomers, unlike their parent enantiomers, have distinct physical properties and, crucially, different NMR spectra.[6][7] By analyzing the differences in chemical shifts (Δδ S-R) for protons near the chiral center, one can deduce the absolute configuration.[1][2] However, this analysis is entirely dependent on the clear separation and unambiguous assignment of signals for each diastereomer. This guide is designed to help you when those signals refuse to separate.

Frequently Asked Questions (FAQs)

Before diving into troubleshooting, let's establish the foundational principles of the technique.

Q1: What is the fundamental principle behind Mosher's acid analysis?

Mosher's method is an NMR technique used to determine the absolute configuration of chiral secondary alcohols and amines.[1][2][5] It involves derivatizing the chiral substrate with both enantiomers of MPA, creating a pair of diastereomeric esters (or amides). In solution, these diastereomers adopt a preferred conformation where the bulky trifluoromethyl (-CF3), phenyl, and methoxy groups of the MPA moiety orient themselves to minimize steric hindrance. This fixed orientation places the phenyl group in a position where its powerful anisotropic (magnetically non-uniform) effect shields or deshields nearby protons of the substrate. Because the (R)- and (S)-MPA derivatives are mirror images, the protons on one side of the substrate will be shielded in the (R)-ester and deshielded in the (S)-ester, and vice-versa for protons on the other side. This results in measurable chemical shift differences (Δδ), the signs of which reveal the spatial arrangement and thus the absolute configuration of the original chiral center.[3][4]

Q2: Why are my diastereomer signals overlapping in the NMR spectrum?

Signal overlap is the most common issue in Mosher's analysis. It occurs when the chemical shift difference (Δδ) between corresponding protons in the two diastereomers is very small. This can happen for several reasons:

  • Distance from the Chiral Center: The anisotropic effect of the MPA phenyl group diminishes rapidly with distance. Protons far from the newly formed ester linkage will experience minimal chemical shift perturbation, resulting in nearly identical shifts for both diastereomers.

  • Molecular Flexibility: If the substrate has significant conformational flexibility, the diastereomers may not adopt a single, well-defined conformation in solution.[8] This averaging effect reduces the observed chemical shift differences.

  • Insufficient Magnetic Field Strength: Experiments run on lower-field NMR spectrometers (e.g., 300 MHz) will exhibit less dispersion (separation) of signals compared to higher-field instruments (e.g., 600 MHz or above).

  • Suboptimal Solvent Choice: The solvent can have a profound impact on molecular conformation and the chemical shifts of the solute.[9][10][11] An inappropriate solvent may fail to induce the necessary separation.

Q3: Is it always necessary to prepare both the (R)- and (S)-MPA derivatives?

Yes, for a standard and reliable analysis, preparing both diastereomers is critical.[3][4] The method relies on the difference in chemical shifts (Δδ = δS - δR). Analyzing a single derivative against the original alcohol provides insufficient and often misleading information, as the chemical shift changes upon esterification are not solely due to the anisotropic effects required for the analysis.[3][4] Comparing the two diastereomers cancels out confounding effects and isolates the key diagnostic information.

Troubleshooting Guide: Resolving Overlapping Signals

This section addresses the critical issue of poor resolution between diastereomeric signals in your ¹H NMR spectra. The solutions are presented in order of increasing experimental complexity.

Problem: Key proton signals for my (R)- and (S)-MPA derivatives are overlapping, preventing accurate Δδ calculation.

Solution 1: Change the Deuterated Solvent

Causality: The choice of solvent is the single most powerful and easily adjustable parameter for improving resolution. Solvents interact with the diastereomeric esters, influencing their preferred conformation and the local magnetic environment. Aromatic solvents, in particular, can induce significant chemical shift changes through intermolecular interactions (e.g., π-stacking) with the phenyl ring of the MPA moiety, amplifying the chemical shift non-equivalence between the diastereomers.[9][11]

Step-by-Step Protocol:

  • Initial Analysis: Most analyses are initially performed in deuterated chloroform (CDCl₃) due to its excellent solubilizing properties and relatively inert nature.[9] If resolution is poor, proceed to the next step.

  • Switch to an Aromatic Solvent: Prepare new, identical samples in deuterated benzene (C₆D₆) or pyridine-d₅. Benzene-d₆ is often the first choice as its "solvent-induced shifts" are well-documented to enhance the dispersion of signals in aromatic and steroidal systems.[9]

  • Acquire and Compare: Acquire ¹H NMR spectra in the new solvent and compare them to the original CDCl₃ spectra. Pay close attention to the protons closest to the chiral center.

Data Presentation: Impact of Solvent on Δδ

Solvent Typical Effect on Resolution Rationale
CDCl₃ Baseline Standard, non-interacting solvent.
C₆D₆ Often Significant Improvement Aromatic solvent interacts with the MPA phenyl group, enhancing anisotropic effects.[9]
Pyridine-d₅ Good for Polar Compounds Can form specific interactions, altering conformation and improving separation.[9]

| CD₃CN | Alternative Polar Aprotic | Less interacting than aromatic solvents but can sometimes provide unique separation. |

Solution 2: Lower the Temperature (Variable Temperature NMR)

Causality: Many molecules exist as an equilibrium of multiple conformers at room temperature.[12] This conformational averaging can reduce the observed Δδ values. By lowering the temperature, you can shift the equilibrium to favor the lowest-energy conformer, which is typically the one that best fits the theoretical Mosher model.[12][13] This "locks" the molecule into a more uniform state, often resulting in sharper signals and significantly larger chemical shift differences between the diastereomers.[12]

Step-by-Step Protocol:

  • Select an Appropriate Solvent: Choose a solvent with a low freezing point, such as toluene-d₈ (FP: -95 °C), acetone-d₆ (FP: -94 °C), or methanol-d₄ (FP: -98 °C). CDCl₃ (FP: -63.5 °C) is also usable for moderate cooling.

  • Prepare the Sample: Use a robust NMR tube (e.g., Norell 507-HP or equivalent) to withstand temperature changes. Ensure the sample is properly prepared and free of particulates.[14]

  • Set Up the VT Experiment: Start at room temperature (e.g., 298 K) and acquire a reference spectrum.

  • Cool in Increments: Lower the temperature in 10-20 K increments (e.g., to 273 K, 253 K, 233 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before re-shimming and acquiring a new spectrum.

  • Analyze the Data: Compare the spectra at different temperatures. Look for the temperature that provides the best signal separation without significant line broadening due to increased viscosity.[11][13]

Solution 3: Use a Higher-Field NMR Spectrometer

Causality: The separation (in Hz) between two peaks is directly proportional to the strength of the external magnetic field (B₀). By moving from a 400 MHz spectrometer to a 600 MHz or 800 MHz instrument, you increase the spectral dispersion. This means that even a small chemical shift difference (in ppm) will correspond to a larger separation in Hz, potentially resolving previously overlapping multiplets.

Workflow:

  • Assess the Need: If solvent and temperature changes have failed to provide baseline resolution, and access to a higher-field instrument is available, this is the next logical step.

  • Prepare a High-Quality Sample: For high-field instruments, sample quality is paramount. Ensure the sample is filtered, homogeneous, and at an appropriate concentration (typically 5-25 mg for ¹H NMR).[15]

  • Acquire Data: Run the ¹H NMR experiment. If necessary, combine this with other techniques (e.g., low temperature) for maximum effect.

Solution 4: Utilize Alternative or Multinuclear NMR Techniques

Causality: If proton signals remain intractable, other nuclei can provide the necessary resolution. The MPA moiety contains fluorine (¹⁹F) and carbon (¹³C), both of which are NMR-active nuclei with a much larger chemical shift range than ¹H.[16][17] This greater range means that even subtle stereochemical differences can lead to large, easily resolved chemical shift differences.

Experimental Protocols:

  • ¹⁹F NMR Spectroscopy:

    • Rationale: The -CF₃ group is highly sensitive to its electronic environment. The chemical shift of the ¹⁹F signal can be an excellent probe for determining configuration.[18]

    • Acquisition: Run a standard ¹⁹F{¹H} (proton-decoupled) experiment. This is a simple 1D experiment that yields a single sharp peak for each diastereomer. The large chemical shift dispersion of ¹⁹F almost guarantees baseline resolution.

  • ¹³C NMR Spectroscopy:

    • Rationale: While less sensitive than ¹H NMR, ¹³C NMR offers high resolution and sharp singlets (in proton-decoupled mode), avoiding multiplet overlap.[17][19] Carbons near the chiral center can show resolvable differences.

    • Acquisition: Prepare a more concentrated sample (50-100 mg if possible) to compensate for the low natural abundance of ¹³C.[15] Run a standard proton-decoupled ¹³C experiment, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Visualization of Workflows

General Experimental Workflow

The following diagram outlines the complete process from sample preparation to final configuration assignment, incorporating the troubleshooting steps.

G cluster_prep Phase 1: Derivatization cluster_acq Phase 2: NMR Acquisition cluster_analysis Phase 3: Analysis & Troubleshooting A Chiral Alcohol/Amine B Prepare (R)-MPA Ester A->B C Prepare (S)-MPA Ester A->C D Acquire ¹H NMR in CDCl₃ B->D C->D E Check Resolution D->E F Resolution OK? E->F G Calculate Δδ (S-R) & Assign Config. F->G Yes H Troubleshoot: 1. Change Solvent (C₆D₆) 2. Lower Temperature 3. Use Higher Field NMR 4. ¹⁹F or ¹³C NMR F->H No H->D Re-acquire

Caption: Workflow for Mosher's analysis, including troubleshooting loops.

Logic of Mosher's Model

This diagram illustrates the conformational model that explains the shielding and deshielding effects observed in the NMR spectra.

G R_Ester Phenyl Ring OMe CF₃ H C O C=O L₁ (Shielded) L₂ (Deshielded) R_Ester:f0->R_Ester:h0 Shielding Cone Analysis Analysis: Δδ(L₁) = δS - δR = (Deshielded) - (Shielded) = POSITIVE (+) Δδ(L₂) = δS - δR = (Shielded) - (Deshielded) = NEGATIVE (-) S_Ester Phenyl Ring OMe CF₃ H C O C=O L₂ (Shielded) L₁ (Deshielded) S_Ester:f0->S_Ester:h0 Shielding Cone

Caption: Anisotropic effects in (R)- and (S)-MPA diastereomers.

References

Technical Support Center: (S)-(+)-alpha-Methoxyphenylacetic Acid (MPA) Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-alpha-Methoxyphenylacetic acid (MPA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments involving this versatile chiral derivatizing agent. Here, we delve into the common challenges, their underlying causes, and provide actionable solutions to ensure the integrity and success of your analytical and synthetic work.

Frequently Asked Questions (FAQs)

Q1: I see a significant amount of a white precipitate in my reaction mixture that is not my product. What is it and how do I get rid of it?

A1: If you are using dicyclohexylcarbodiimide (DCC) as a coupling agent, the precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of DCC. DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate.[1][2] To remove it, you can cool the reaction mixture to further decrease its solubility and remove it by filtration.[1] For residual DCU in your crude product, it can be removed by column chromatography, sometimes using Florisil instead of silica gel, or by precipitation from a solvent in which your product is soluble but DCU is not (e.g., cold ethyl acetate or acetonitrile).[2] A more preventative measure is to use a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), whose urea byproduct can be easily removed with an aqueous wash.[3][4]

Q2: My NMR spectrum shows more than the expected two diastereomers, or my chiral HPLC analysis indicates a lower than expected diastereomeric excess (de). What could be the cause?

A2: This is a classic sign of racemization of your this compound. The alpha-proton of MPA is susceptible to epimerization under both acidic and basic conditions.[5][6] This creates the (R)-(-)-enantiomer, which then reacts with your chiral substrate to form a second pair of diastereomers, complicating your analysis and leading to an inaccurate determination of enantiomeric purity. To mitigate this, use mild reaction conditions, avoid strong acids or bases, and keep reaction times to a minimum. The use of additives like 1-Hydroxybenzotriazole (HOBt) can help suppress racemization during carbodiimide-mediated couplings.[3][6]

Q3: I have an unexpected peak in my LC-MS or NMR that doesn't correspond to my starting materials or desired product. What could it be?

A3: A common byproduct in DCC-mediated esterification or amidation is the N-acylurea. This stable byproduct forms from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[7] The formation of N-acylurea is more prevalent in esterifications than amidations due to the lower nucleophilicity of alcohols compared to amines. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can minimize N-acylurea formation by intercepting the O-acylisourea to form a more reactive acylpyridinium species that does not undergo this rearrangement.[7]

Q4: Can I use this compound for both chiral alcohols and amines?

A4: Yes, MPA is a versatile chiral derivatizing agent suitable for determining the enantiomeric purity and absolute configuration of both chiral secondary alcohols and α-chiral amines. It reacts with alcohols to form diastereomeric esters and with amines to form diastereomeric amides. These diastereomers can then be distinguished and quantified by NMR spectroscopy or separated by chiral HPLC or GC.[8]

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during MPA derivatization, their probable causes, and detailed protocols for their resolution.

Problem 1: Low Yield of Derivatized Product
Potential Cause Explanation Suggested Solution(s)
Incomplete Reaction The coupling reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Ensure all reagents are anhydrous, as water can hydrolyze the activated MPA.- Use a slight excess (1.1-1.2 equivalents) of the coupling agent and MPA.
Formation of N-acylurea When using DCC without a catalyst like DMAP, a significant portion of the activated MPA can be converted into the unreactive N-acylurea byproduct, reducing the yield of the desired ester.[7]- Add a catalytic amount (5-10 mol%) of DMAP to the reaction mixture. DMAP acts as an acyl transfer catalyst, promoting the reaction with the alcohol and minimizing the formation of N-acylurea.[7]
Poor Nucleophilicity of Substrate Sterically hindered alcohols or electronically deactivated amines may react slowly, leading to low conversion.- Increase the reaction temperature, but be mindful of potential racemization.- Use a more potent coupling agent system, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Problem 2: Complex NMR Spectra and Inaccurate Enantiomeric Excess (ee) Determination
Potential Cause Explanation Suggested Solution(s)
Racemization of MPA The chiral center of MPA can racemize under harsh conditions, leading to the formation of four stereoisomers instead of two, which complicates NMR analysis and gives an incorrect ee value.[5][6]- Protocol for Minimizing Racemization: 1. Use mild, neutral, or slightly acidic coupling conditions. 2. Avoid prolonged reaction times and elevated temperatures. 3. In carbodiimide couplings, include an additive like HOBt or HOAt, which are known to suppress racemization.[3][6] 4. If a base is required, use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.
Presence of Unreacted Starting Materials Signals from unreacted MPA or the chiral substrate can overlap with the signals of the diastereomeric products, making integration and analysis difficult.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Purify the crude product by column chromatography before NMR analysis to remove unreacted starting materials.
Contamination with DCU or N-acylurea Byproducts from the coupling reaction can have NMR signals that interfere with the analysis of the desired diastereomers.- Protocol for DCU and N-acylurea Removal: 1. After the reaction, cool the mixture (if in a solvent like DCM) to precipitate the bulk of the DCU and filter it off. 2. Concentrate the filtrate and perform a column chromatography. DCU and N-acylurea can often be separated from the desired product on silica gel.[2] 3. Alternatively, triturate the crude product with a solvent in which the byproducts are insoluble (e.g., cold acetonitrile for DCU).[2]

Experimental Protocols

Protocol 1: General Procedure for the Derivatization of a Chiral Secondary Alcohol with (S)-(+)-MPA using DCC/DMAP
  • To a solution of the chiral secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add this compound (1.2 eq) and DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 5-10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture in an ice bath for 15-20 minutes to precipitate the DCU byproduct.

  • Filter the mixture through a pad of Celite, washing with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude diastereomeric esters by flash column chromatography on silica gel.

  • Analyze the purified product by ¹H NMR to determine the diastereomeric ratio by integrating well-resolved signals.

Visualizing Reaction Pathways

Derivatization and Byproduct Formation Workflow

MPA_Derivatization cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts MPA (S)-MPA O_Acylisourea O-Acylisourea Intermediate MPA->O_Acylisourea + DCC R_MPA (R)-MPA (from Racemization) MPA->R_MPA Racemization (Side Reaction) Alcohol Chiral Alcohol/Amine Desired_Product Diastereomeric Ester/Amide Alcohol->Desired_Product DCC DCC DCC->O_Acylisourea DCU DCU Byproduct DCC->DCU Byproduct Formation O_Acylisourea->Desired_Product + Alcohol/Amine (Desired Pathway) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction)

Caption: Reaction pathways in DCC-mediated MPA derivatization.

Troubleshooting Logic Diagram

Troubleshooting_MPA Problem Problem Observed LowYield Low Yield Problem->LowYield Inaccurate_ee Inaccurate ee / Complex NMR Problem->Inaccurate_ee Insoluble_Precipitate Insoluble Precipitate Problem->Insoluble_Precipitate Cause1 N-Acylurea Formation LowYield->Cause1 Cause4 Incomplete Reaction LowYield->Cause4 Cause2 Racemization of MPA Inaccurate_ee->Cause2 Cause3 DCU Precipitation Insoluble_Precipitate->Cause3 Solution1 Add DMAP catalyst Cause1->Solution1 Solution2 Use mild conditions Add HOBt Cause2->Solution2 Solution3 Filter Use EDC instead of DCC Cause3->Solution3 Solution4 Optimize reaction time/temp Ensure anhydrous conditions Cause4->Solution4

Caption: Troubleshooting flowchart for common MPA derivatization issues.

References

Technical Support Center: Troubleshooting Low Yield in Mycophenolic Acid (MPA) Ester Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Mycophenolic Acid (MPA) ester synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving optimal yields in their esterification reactions. Here, we will diagnose common problems, explain the underlying chemical principles, and provide robust, field-tested protocols to enhance your synthetic outcomes.

Introduction: The Challenge of MPA Esterification

Mycophenolic acid (MPA) is a potent immunosuppressant, and its ester derivatives, such as Mycophenolate Mofetil (MMF), are critical prodrugs that enhance bioavailability.[1] The synthesis of these esters, typically involving the coupling of the MPA carboxyl group with an alcohol, can be deceptively complex. While several methods exist, including acid-catalyzed (Fischer), acid halide, and carbodiimide-mediated routes, each presents unique challenges.[2][3] Low yields are often traced back to issues with reagent quality, reaction conditions, side reactions, or purification inefficiencies.[4][5]

This guide focuses primarily on the widely used Steglich esterification, which employs a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP).[6][7]

Troubleshooting Guide: A Symptom-Based Approach

Low yield is a symptom, not a diagnosis. To effectively troubleshoot, one must first observe the specific characteristics of the reaction outcome. The following section is structured to help you identify the root cause based on your experimental observations.

Symptom 1: High percentage of unreacted MPA starting material.

If you observe a significant amount of your starting carboxylic acid remaining after the reaction, the core issue is insufficient activation or reaction rate.

Potential Cause 1: Inactive or Degraded Reagents

  • The "Why": Carbodiimides like DCC are highly susceptible to hydrolysis. Moisture in the air or solvents can quickly degrade the reagent, rendering it incapable of activating the carboxylic acid. Similarly, DMAP can degrade over time.

  • Solution:

    • Use Fresh Reagents: Always use freshly opened or properly stored DCC and DMAP. DCC is a waxy solid with a low melting point; it can be gently melted in a warm water bath for easier handling.[8]

    • Ensure Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., DCM, DMF) dispensed from a solvent purification system or a freshly opened bottle over molecular sieves.[9][10] All glassware should be oven- or flame-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).[4]

Potential Cause 2: Insufficient Activation

  • The "Why": The stoichiometry of the coupling reagents is crucial. An insufficient amount of DCC will lead to incomplete activation of the MPA.

  • Solution:

    • Check Stoichiometry: Ensure you are using at least 1.1 to 1.2 equivalents of DCC relative to the limiting reagent (typically MPA).

    • Optimize Temperature: DCC coupling reactions are often initiated at 0°C to control the initial rate and minimize side reactions, then allowed to warm to room temperature to drive the reaction to completion.[9]

Potential Cause 3: Poor Nucleophilic Attack

  • The "Why": Even if the MPA is activated by DCC to form the reactive O-acylisourea intermediate, the reaction relies on the subsequent attack by the alcohol. If the alcohol is sterically hindered or a poor nucleophile, this step can be slow.

  • Solution:

    • Catalyst is Key: This is the primary role of DMAP. DMAP is a superior nucleophilic catalyst that intercepts the O-acylisourea intermediate to form a highly reactive acylpyridinium ion.[6][11][12] This new intermediate is more susceptible to attack by the alcohol. Ensure you are using a catalytic amount (typically 5-10 mol%).

    • Increase Reaction Time/Temperature: For hindered alcohols, you may need to extend the reaction time (monitor by TLC) or gently heat the reaction (e.g., to 40°C), though this can increase the risk of side reactions.

Symptom 2: Significant formation of a white, insoluble precipitate (other than the product).

This is the hallmark of carbodiimide chemistry. The precipitate is almost certainly the urea byproduct, but its presence alongside low product yield points to specific mechanistic issues.

Potential Cause 1: N-Acylurea Rearrangement

  • The "Why": The O-acylisourea intermediate is highly reactive but can also be unstable. It can undergo a slow intramolecular rearrangement (an acyl migration) to form a stable and unreactive N-acylurea byproduct.[6][8][9] This side reaction consumes the activated MPA, preventing it from reacting with the alcohol and thus reducing the yield.[6][7][13]

  • Solution:

    • The Role of DMAP: DMAP is crucial for suppressing this side reaction.[7] It rapidly converts the O-acylisourea into the acylpyridinium intermediate, which does not undergo the rearrangement.[6] Ensure DMAP is present from the start.

    • Additives: For particularly sluggish reactions, additives like 1-hydroxybenzotriazole (HOBt) can be used. HOBt reacts with the O-acylisourea to form an active ester that is more stable against rearrangement but still reactive enough to couple with the alcohol.[8][13]

Potential Cause 2: Dicyclohexylurea (DCU) Precipitation

  • The "Why": The desired reaction between the activated MPA and the alcohol produces the ester and one equivalent of dicyclohexylurea (DCU).[7] DCU is notoriously insoluble in most common organic solvents like DCM and will precipitate out.[8][9] While this is expected, its premature and excessive formation without corresponding product formation suggests the reaction pathway is being diverted.

  • Solution:

    • Filtration: The DCU must be removed from the reaction mixture, typically by filtration, before workup and purification.[8][9]

    • Consider Alternative Coupling Agents: If DCU removal proves consistently problematic for purification, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.

Symptom 3: Complex mixture of products observed by TLC/LCMS.

A messy reaction profile indicates a lack of specificity, often due to reactive impurities or harsh conditions.

Potential Cause 1: Presence of Water

  • The "Why": Water is a competing nucleophile. It can hydrolyze the O-acylisourea intermediate back to MPA, and it can also hydrolyze the final ester product, especially under acidic or basic conditions. This leads to a mixture of starting material and product.

  • Solution:

    • Rigorous Anhydrous Technique: As mentioned for Symptom 1, this cannot be overstated. Use dry solvents, dry reagents, and an inert atmosphere.[4][10]

Potential Cause 2: Reaction with MPA's Phenolic Group

  • The "Why": Mycophenolic acid possesses a phenolic hydroxyl group in addition to its carboxylic acid. While less reactive, this group could potentially be acylated, leading to dimers or other side products, especially if harsh conditions or excess activating agents are used.

  • Solution:

    • Use of Protecting Groups: For complex syntheses or when all other troubleshooting fails, protection of the phenolic hydroxyl group may be necessary.[14] This adds steps to the synthesis (protection and deprotection) but ensures the reaction occurs only at the desired carboxylic acid site.

    • Mild Conditions: Stick to standard Steglich conditions (0°C to RT) to maintain selectivity for the more reactive carboxylic acid.

Troubleshooting Flowchart

Here is a visual guide to help diagnose the issues in a logical sequence.

TroubleshootingMPA start Low Yield of MPA Ester check_sm High % of Starting Material (SM) on TLC? start->check_sm check_precipitate Significant White Precipitate Formed? check_sm->check_precipitate No cause_activation Cause: Insufficient Activation or Reagent Degradation check_sm->cause_activation Yes check_messy Complex Mixture on TLC? check_precipitate->check_messy No cause_rearrangement Cause: N-Acylurea Rearrangement check_precipitate->cause_rearrangement Yes cause_water Cause: Presence of Water or Side Reactions check_messy->cause_water Yes solution_anhydrous Solution: - Use Fresh/Anhydrous Reagents - Run under Inert Atmosphere - Check Stoichiometry (1.1 eq DCC) cause_activation->solution_anhydrous solution_dmap Solution: - Ensure 5-10 mol% DMAP is used - Consider adding HOBt - Maintain Low Temperature (0°C) cause_rearrangement->solution_dmap solution_purify Solution: - Rigorous Anhydrous Technique - Check Purity of Starting Materials - Consider Protecting Phenolic -OH cause_water->solution_purify

Caption: A troubleshooting flowchart for low yield in MPA esterification.

Frequently Asked Questions (FAQs)

Q1: Why do I need DMAP if I'm already using DCC? A: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[9] However, this intermediate is only moderately reactive towards alcohols and is prone to a side reaction where it rearranges into an unreactive N-acylurea.[6] DMAP serves two critical functions: 1) It acts as a highly efficient acyl transfer agent by forming a more reactive acylpyridinium intermediate, which speeds up the desired reaction with the alcohol.[6][12] 2) By accelerating the main reaction, it outcompetes the N-acylurea rearrangement, thus preventing yield loss.[7]

Q2: My reaction seems to work, but I lose most of my product during purification. How can I improve this? A: This is a common issue related to the removal of the DCU byproduct and unreacted starting materials.

  • DCU Removal: Ensure the DCU is thoroughly removed by filtration before proceeding with the aqueous workup. Chilling the reaction mixture in an ice bath before filtration can sometimes help precipitate more of the DCU.

  • Aqueous Workup: After filtration, the organic layer should be washed sequentially. A typical sequence is:

    • Dilute HCl (to remove DMAP and any other basic impurities).

    • Saturated NaHCO₃ (to remove unreacted MPA).

    • Brine (to remove residual water).

  • Chromatography: If yield is still low, impurities may be co-eluting with your product during column chromatography. Try adjusting the solvent system polarity to achieve better separation.

Q3: Can I use a different coupling agent? A: Yes. If DCC/DCU is proving problematic, consider EDC (a water-soluble carbodiimide). The workup is often simpler as the urea byproduct is washed away with the aqueous layers. Other reagents like HATU or HBTU are also effective but are typically more expensive.

Q4: How do I know if my reagents are anhydrous? A: For solvents, using a freshly opened bottle of an anhydrous grade solvent or dispensing from a solvent purification system is best practice. For solid reagents, they should be stored in a desiccator. If you suspect your alcohol or MPA has absorbed water, it can be dried by dissolving in a suitable solvent, adding an anhydrous drying agent like MgSO₄ or Na₂SO₄, filtering, and removing the solvent under reduced pressure.

Key Experimental Protocol: Steglich Esterification of MPA

This protocol provides a general methodology. Molar equivalents should be calculated based on the limiting reagent.

Materials:

  • Mycophenolic Acid (MPA) (1.0 eq)

  • Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Mycophenolic Acid (1.0 eq) and the desired alcohol (1.1 eq).

  • Dissolution: Add anhydrous DCM (enough to fully dissolve the reagents, typically creating a ~0.1 M solution).

  • Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 2-3 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (DCU) should begin to form.[9]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the MPA spot is consumed (typically 4-24 hours).

  • Workup - Filtration: Once the reaction is complete, cool the flask in an ice bath for 15-20 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate) to obtain the pure MPA ester.

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the DCC/DMAP-catalyzed esterification, including the problematic N-acylurea side reaction.

Steglich_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway MPA MPA (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) MPA->O_Acyl + DCC DCC DCC Acyl_Pyr Acylpyridinium Ion (Highly Reactive) O_Acyl->Acyl_Pyr + DMAP N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl Slow Rearrangement (Yield Loss) DMAP DMAP Ester Ester (R-COOR') Acyl_Pyr->Ester + R'-OH - DMAP Alcohol Alcohol (R'-OH) DCU DCU

Caption: Mechanism of Steglich esterification showing the desired catalytic cycle and the competing side reaction.

References

Technical Support Center: Navigating Challenges in the NMR Interpretation of MPA Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of α-methoxyphenylacetic acid (MPA) and its more common counterpart, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), in determining the absolute configuration of chiral alcohols and amines via NMR spectroscopy. As your virtual application scientist, my goal is to explain the causality behind the protocols and provide a self-validating framework for your experiments.

Part 1: Frequently Asked Questions - Core Principles

This section addresses fundamental concepts of the Mosher's method to ensure a solid theoretical grounding before proceeding to experimental troubleshooting.

Q1: What is the fundamental principle of Mosher's method for determining absolute configuration?

Mosher's method is a technique that uses NMR spectroscopy to determine the absolute stereochemistry of chiral secondary alcohols and amines.[1][2] The core principle is to convert the enantiomers of your compound, which are indistinguishable in a standard NMR spectrum, into a pair of diastereomers.[3] This is achieved by reacting the chiral alcohol or amine with both enantiomers of a chiral derivatizing agent, typically (R)- and (S)-MTPA chloride (Mosher's acid chloride).[4] These resulting diastereomeric esters (or amides) have distinct chemical and physical properties, and most importantly, they produce different, distinguishable NMR spectra.[5]

Q2: Why are the NMR spectra of the two diastereomeric MPA/MTPA esters different?

The difference arises from the anisotropic effect of the phenyl group on the Mosher's acid moiety. In solution, the MPA/MTPA ester is not a freely rotating system. It adopts a preferred conformation where the bulky trifluoromethyl group, the methoxy group, and the carbonyl oxygen create a specific spatial arrangement.[6] It is generally accepted that the C=O bond and the Cα-H bond of the original alcohol are eclipsed.[6] In this conformation, the phenyl group is oriented in a way that it "shields" one side of the analyte molecule.

Because you create two different diastereomers—one with (R)-MTPA and one with (S)-MTPA—the phenyl group shields opposite faces of your molecule in each case. Protons residing in this shielding cone will experience an upfield shift (lower ppm value) in the ¹H NMR spectrum. By comparing the spectra of the two diastereomers, you can map which protons are shielded in each case and deduce the 3D arrangement of the substituents around the original stereocenter.[7]

Q3: What is the "Advanced Mosher's Method" and why is it preferred?

The "Advanced" or "Modified" Mosher's method is the standard, modern application of this technique.[8] It relies on the comparative analysis of the ¹H NMR spectra of the two separately prepared diastereomeric esters.[1][9] The key is the calculation of the chemical shift difference (Δδ) for each corresponding proton in your molecule, defined as:

Δδ = δ(S)-ester - δ(R)-ester

A positive Δδ value means the proton is more shielded (at a lower ppm) in the (R)-ester, while a negative Δδ value indicates it is more shielded in the (S)-ester.[6] This comparative approach is more reliable than older methods that compared the spectrum of a single derivative to the underivatized alcohol, as it internally corrects for general deshielding effects caused by the esterification itself.[10]

Q4: Is it mandatory to prepare both the (R)- and (S)-MPA esters?

Yes, absolutely. The power and reliability of the advanced Mosher's method come from the direct comparison of the two diastereomers.[7] Preparing only one derivative provides insufficient data and can lead to ambiguous or incorrect assignments. The differential shifts (Δδ) are often small, and it is their consistent positive or negative trend across one side of the molecule that provides confident assignment.[6]

Part 2: Experimental Protocol & Best Practices

A successful Mosher's analysis begins with clean and complete derivatization. Flawed chemistry will inevitably lead to uninterpretable NMR data.

Q5: What is a reliable, step-by-step protocol for preparing MPA/MTPA esters for NMR analysis?

This protocol is designed for a typical analytical scale reaction (~1-5 mg of substrate).

Materials:

  • Chiral alcohol/amine (~1.0 equivalent)

  • (R)-(-)-MTPA chloride (1.2-1.5 equivalents)

  • (S)-(+)-MTPA chloride (1.2-1.5 equivalents)

  • Anhydrous pyridine or a mixture of anhydrous CH₂Cl₂ with 4-(Dimethylamino)pyridine (DMAP, ~0.2 equivalents)

  • Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)

  • Two separate, dry NMR tubes or small reaction vials.

Workflow:

G cluster_analysis NMR Analysis Prep 1. Dry Substrate Lyophilize or dry substrate in high vacuum. Vials 2. Prepare Vials Use two separate, dry vials. Label 'R-MTPA' and 'S-MTPA'. Dissolve 3. Dissolve Substrate Add ~0.5 mL anhydrous CDCl₃ (or other NMR solvent) to each vial. AddBase 4. Add Base Add anhydrous pyridine or DMAP to each vial. Dissolve->AddBase AddR 5. Add (R)-MTPA-Cl Add 1.2 eq. (R)-MTPA-Cl to the 'R-MTPA' vial. AddBase->AddR AddS 6. Add (S)-MTPA-Cl Add 1.2 eq. (S)-MTPA-Cl to the 'S-MTPA' vial. AddBase->AddS React 7. React Cap vials, vortex, and let stand at RT. Monitor by TLC/LCMS (typically 2-12 hours). AddR->React AddS->React NMR 8. Acquire NMR Data Acquire ¹H, COSY, and HSQC spectra for each crude reaction mixture. React->NMR

Q6: What are the most critical factors for a successful derivatization?
  • Anhydrous Conditions: MTPA-Cl is highly sensitive to moisture and will readily hydrolyze back to MTPA (Mosher's acid), which can complicate purification and NMR interpretation.[11] Ensure your substrate, solvent, and glassware are scrupulously dry.

  • Reagent Purity: Use high-purity MTPA-Cl. The presence of the free acid or the wrong enantiomer as an impurity will compromise your results. It is advisable to check the enantiomeric purity of your MTPA-Cl if you suspect issues.

  • Reaction Completion: Incomplete reactions are a major source of confusion. You will have signals from your starting material overlapping with both diastereomeric products. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Stoichiometry: Use a slight excess of the MTPA-Cl (1.2-1.5 eq.) to drive the reaction to completion. A large excess can lead to side products and make the spectra unnecessarily messy.

Q7: Is purification of the esters necessary before acquiring NMR spectra?

For determining absolute configuration, purification is often not required and can sometimes be counterproductive if one diastereomer is inadvertently enriched or lost.[7] The analysis is typically performed on the crude reaction mixtures.[7] The key is to achieve >95% conversion. Signals from pyridine, excess reagent, or DMAP are usually in known regions of the spectrum and do not interfere with the analysis of the substrate's protons.[12] However, if you are trying to determine enantiomeric excess (ee), chromatographic purification is necessary to get accurate integration.[5]

Part 3: Troubleshooting Guide for NMR Interpretation

This section tackles specific problems you may encounter when analyzing your NMR data.

Q8: My ¹H NMR spectrum is very crowded and signals are overlapping. How can I confidently assign the key protons?

Signal overlap is a very common challenge, especially with complex molecules. Relying on ¹H NMR alone is often insufficient.

Solution:

  • 2D NMR is Essential: You must acquire 2D correlation spectra.

    • COSY (Correlation Spectroscopy): This experiment will show you which protons are coupled to each other (i.e., are on adjacent carbons), allowing you to trace out spin systems within your molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. This is invaluable for resolving overlapping proton signals, as the attached carbons often have well-separated chemical shifts.

  • Compare the 2D Spectra: Acquire COSY and HSQC spectra for both the (R)- and (S)-ester samples. By overlaying them, you can confidently identify the corresponding cross-peaks for each proton in both diastereomers, even if they are heavily overlapped in the 1D spectrum.

Q9: The calculated Δδ (δS - δR) values are very small or close to zero. What does this indicate?

Small Δδ values can be problematic but do not automatically invalidate the experiment.

Possible Causes & Solutions:

  • Remote Protons: The anisotropic effect of the phenyl group diminishes with distance. Protons that are far away from the stereocenter are expected to have Δδ values close to zero. This is normal. Focus your analysis on the protons within 2-4 bonds of the carbinol carbon.

  • Conformational Flexibility: The Mosher's method relies on the ester adopting a single, dominant conformation. If your molecule is very flexible, or if there is steric hindrance that prevents the formation of the ideal eclipsed conformation, multiple conformations may be populated.[13] This averages out the shielding/deshielding effects, leading to small Δδ values.

    • Solution: Try acquiring the NMR spectra at a lower temperature. This can often "freeze out" a single conformer, leading to larger and more consistent Δδ values.

  • Symmetrical Environment: If the two substituents on either side of the stereocenter are very similar electronically and sterically, the differential effect will be minimal.[14] In these challenging cases, other derivatizing agents with larger aromatic systems (e.g., 2-NMA or 9-AMA) may be required to induce larger chemical shift differences.[13]

Q10: The signs of my Δδ values are inconsistent. For example, on one side of the molecule, some are positive and some are negative. What's wrong?

This is a critical red flag and often points to an incorrect conformational model. The entire premise of the method is that all protons on one side of the plane (relative to the Cα-H bond) will have Δδ values of the same sign.

Troubleshooting Steps:

  • Verify Assignments: Double- and triple-check your proton assignments using COSY and HSQC. An incorrect assignment is the most common reason for inconsistent Δδ patterns.

  • Re-evaluate the Conformation: The standard model may not apply. Bulky groups on your substrate can force the ester into an alternative low-energy conformation, effectively flipping the orientation of the phenyl group. This reverses the expected shielding pattern.

    • Action: Carefully build a 3D model of your molecule and the MTPA ester. Look for severe steric clashes that would disfavor the standard eclipsed conformation. If a different conformation seems more stable, the interpretation of the Δδ signs must be reversed.

  • Long-Range Effects: In rare cases, unexpected long-range shielding from other aromatic groups within your molecule can interfere with the effect from the Mosher ester's phenyl group.[15]

G Model Model Inconsistent Inconsistent Model->Inconsistent Contradicts

Q11: My results seem to contradict the known configuration of a similar compound. What are the most common pitfalls that lead to an incorrect assignment?
  • Incorrectly Labeled Reagents: The most devastating and difficult-to-detect error is using mislabeled (R)- and (S)-MTPA-Cl bottles. If possible, verify the identity of your reagents by reacting them with a simple chiral alcohol of known configuration (e.g., (R)-2-butanol).

  • Flipping the Δδ Definition: Ensure you are consistently using Δδ = δS - δR . Accidentally calculating δR - δS will lead to the opposite stereochemical assignment.

  • Misinterpreting the Conformation: As discussed in Q10, blindly applying the standard conformational model without considering potential steric hindrance in your specific substrate is a major source of error.

Q12: My starting material was a racemic or enantiomerically enriched mixture, not a single enantiomer. How does this affect the analysis?

This scenario complicates the spectra but can still yield valuable information.

  • If you react a racemic alcohol with a single enantiomer of MTPA-Cl (e.g., (S)-MTPA-Cl): You will form a 1:1 mixture of two diastereomers in a single vial. The NMR will show two sets of peaks. This is essentially the same as running the two separate reactions and mixing them. You can still perform the analysis, but assigning which set of peaks belongs to which diastereomer can be extremely difficult without further experiments (e.g., NOE).[16]

  • Recommendation: It is strongly advised to start with an enantiomerically pure or highly enriched sample for absolute configuration determination to avoid ambiguity. The method's primary purpose is not to determine ee (chiral HPLC is better for that), but to assign the configuration of a given enantiomer.[5]

Data Summary: Interpreting Δδ Values

The following table summarizes the expected outcome of a successful Mosher's ester analysis based on the standard conformational model.

Proton Location Relative to StereocenterExpected Sign of Δδ (δS - δR)Interpretation
Protons on "Side A" of the moleculeNegative (-) These protons are shielded by the phenyl group in the (S)-MTPA ester.
Protons on "Side B" of the moleculePositive (+) These protons are shielded by the phenyl group in the (R)-MTPA ester.
Protons far from the stereocenter~ 0 The anisotropic effect is too weak at this distance to be reliably observed.
Carbinol Methine Proton (Cα-H)Unreliable The shift of this proton is erratic and should not be used for analysis.[7]

By mapping the positive and negative Δδ values onto your molecular structure, you can determine which functional groups constitute "Side A" and "Side B," thereby revealing the absolute configuration.

References

Technical Support Center: Purification of Mycophenolic Acid (MPA) Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of Mycophenolic Acid (MPA) esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of MPA ester purification, offering field-proven insights and troubleshooting strategies. Our goal is to empower you with the knowledge to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of MPA esters, providing concise and actionable answers.

Q1: What are the most common impurities encountered during the synthesis of MPA esters?

A1: Impurities in MPA ester synthesis can originate from starting materials, reagents, or byproducts formed during the reaction.[1] Common impurities include unreacted Mycophenolic acid (MPA), residual solvents, and structurally related compounds such as degradation products.[1] Specific process-related impurities can also arise, emphasizing the need for robust purification methods.[1]

Q2: What are the primary methods for purifying crude MPA esters?

A2: The primary purification techniques for MPA esters are crystallization and column chromatography.[2][3] Crystallization is effective for removing impurities with different solubility profiles, while column chromatography excels at separating compounds with similar polarities.[2][3] The choice of method depends on the nature of the impurities and the desired final purity.

Q3: How can I assess the purity of my MPA ester sample?

A3: The purity of MPA esters is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2][4] These methods are highly sensitive and can quantify the presence of impurities.[4] Physical methods like melting point determination can also provide a preliminary indication of purity, as impurities tend to lower and broaden the melting point range.[5]

Q4: My MPA ester is an oil and won't crystallize. What should I do?

A4: If an MPA ester fails to crystallize, it may be due to the presence of significant impurities that inhibit crystal lattice formation. In such cases, column chromatography is the recommended next step to remove these impurities.[3] Alternatively, attempting a mixed-solvent crystallization might induce crystal formation.[6]

Q5: What are the key stability concerns for MPA esters during purification and storage?

A5: MPA esters are susceptible to hydrolysis, where the ester bond is cleaved by water, reverting to Mycophenolic acid and the corresponding alcohol.[7][8] This degradation can be accelerated by acidic or basic conditions and elevated temperatures.[7][9] Therefore, it is crucial to use anhydrous solvents and neutral conditions whenever possible and to store the purified ester in a dry environment.[8]

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the purification of MPA esters.

Issue 1: Low Yield After Crystallization
Potential Cause Scientific Explanation Troubleshooting Steps
Inappropriate Solvent Choice The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, recovery will be poor.[10]1. Perform small-scale solubility tests with a variety of solvents to identify the optimal one.[10] 2. Consider a mixed-solvent system where the compound is soluble in one solvent and insoluble in the other.
Excessive Solvent Usage Using too much solvent will keep more of the product dissolved even at low temperatures, leading to a reduced yield.[10]1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10] 2. If excess solvent has been added, carefully evaporate some of it to reach the saturation point.[10]
Premature Crystallization If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel, leading to loss of material.[10]1. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask). 2. Use a slight excess of hot solvent to keep the product dissolved during filtration, then evaporate the excess.[10]
Issue 2: Persistent Impurities After Column Chromatography
Potential Cause Scientific Explanation Troubleshooting Steps
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica gel, alumina) is critical for effective separation. If the polarity of the stationary phase is not suitable for the compound and its impurities, separation will be poor.[2]1. Test different stationary phases (e.g., normal phase silica, reversed-phase C18, alumina) using Thin Layer Chromatography (TLC) to find the best separation conditions.
Incorrect Mobile Phase The mobile phase (eluent) composition determines the rate at which compounds move through the column. An eluent that is too polar will move all compounds too quickly, resulting in no separation. An eluent that is not polar enough will result in very slow elution and broad peaks.1. Systematically screen different solvent systems and gradients using TLC to identify an eluent that provides good separation between your product and the impurities.
Column Overloading Applying too much crude material to the column can exceed its separation capacity, leading to co-elution of the product and impurities.1. Reduce the amount of sample loaded onto the column. 2. Use a larger column with more stationary phase for the same amount of sample.
Column Channeling Poorly packed columns can have channels that allow the solvent and sample to pass through without proper interaction with the stationary phase, leading to poor separation.1. Ensure the column is packed uniformly without any air bubbles or cracks. 2. Use a slurry packing method for better results.
Issue 3: Product Discoloration
Potential Cause Scientific Explanation Troubleshooting Steps
Presence of Colored Impurities The synthesis of MPA esters can sometimes generate colored byproducts.[11] These impurities may be present in small amounts but can significantly impact the product's appearance.1. Treat a solution of the crude product with activated carbon to adsorb colored impurities before crystallization.[12] 2. Ensure thorough purification by chromatography to separate these impurities.
Degradation of the Product MPA esters can degrade under certain conditions (e.g., exposure to acid, base, or heat), potentially forming colored degradation products.1. Minimize exposure to harsh conditions during purification. 2. Use purified, neutral solvents and avoid excessive heating.
Trace Metal Contamination Trace amounts of metal catalysts or contaminants from reagents or equipment can sometimes form colored complexes with the product.[12]1. Use high-purity reagents and solvents. 2. Consider washing the crude product with a chelating agent solution (e.g., EDTA) if metal contamination is suspected.[8]

Section 3: Experimental Protocols

Protocol 1: Recrystallization of MPA Esters

This protocol outlines a general procedure for the purification of solid MPA esters by recrystallization.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude MPA ester. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube gently.[10] An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude MPA ester in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl to dissolve.[10] Continue adding small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, then transfer them to a watch glass for final drying.

Protocol 2: Flash Column Chromatography of MPA Esters

This protocol provides a general guideline for purifying MPA esters using flash column chromatography.

  • TLC Analysis: Develop a TLC method to separate the MPA ester from its impurities. The ideal solvent system should give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Securely clamp a glass column in a vertical position. Pack the column with the chosen stationary phase (e.g., silica gel) using a slurry method with the initial, least polar eluent.

  • Sample Loading: Dissolve the crude MPA ester in a minimal amount of the mobile phase or a more polar solvent. Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the MPA ester and remove the solvent using a rotary evaporator to obtain the purified product.

Section 4: Visualizations

Workflow for Selecting a Purification Technique

Purification_Workflow start Crude MPA Ester is_solid Is the crude product a solid? start->is_solid crystallization Attempt Recrystallization is_solid->crystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil) is_pure_cryst Is the product pure? crystallization->is_pure_cryst is_pure_cryst->chromatography No end_pure Pure MPA Ester is_pure_cryst->end_pure Yes is_pure_chrom Is the product pure? chromatography->is_pure_chrom is_pure_chrom->end_pure Yes end_impure Further Purification Needed is_pure_chrom->end_impure No

Caption: Decision tree for selecting the appropriate purification method for MPA esters.

Troubleshooting Logic for Low Crystallization Yield

Low_Yield_Troubleshooting start Low Crystallization Yield check_solubility Check Mother Liquor Is there significant product remaining in the filtrate? start->check_solubility check_solvent_vol Review Protocol Was minimal hot solvent used? check_solubility->check_solvent_vol No solubility_issue Action: Re-evaluate solvent choice or use a mixed-solvent system. check_solubility->solubility_issue Yes check_cooling_rate Observe Process Did crystals form too quickly or prematurely? check_solvent_vol->check_cooling_rate Yes volume_issue Action: Concentrate the mother liquor and re-cool. check_solvent_vol->volume_issue No rate_issue Action: Re-dissolve and cool more slowly. Use a pre-heated funnel for hot filtration. check_cooling_rate->rate_issue Yes

Caption: Troubleshooting workflow for low yield in MPA ester crystallization.

References

Technical Support Center: Solvent Effects in (S)-(+)-α-Methoxyphenylacetic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-(+)-α-Methoxyphenylacetic acid (MPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile chiral reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

(S)-(+)-α-Methoxyphenylacetic acid is a valuable chiral derivatizing agent and building block in organic synthesis.[1][2] Its utility in determining enantiomeric purity and synthesizing complex molecules is well-established. However, the success of reactions involving MPA is often dictated by the choice of solvent, which can profoundly influence reaction rates, yields, and, most importantly, stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent properties to consider for MPA reactions?

A1: The key solvent properties influencing MPA reactions are polarity, proticity (hydrogen-bond donating ability), and the ability to solvate charged intermediates or transition states.[3][4]

  • Polarity: A solvent's polarity, often quantified by its dielectric constant, affects the stabilization of charged species. More polar solvents can favor reactions proceeding through polar transition states.[5]

  • Proticity: Protic solvents (e.g., alcohols) can hydrogen-bond with the carboxylic acid group of MPA, potentially hindering its reactivity or altering its nucleophilicity. Aprotic solvents (e.g., dichloromethane, THF) are often preferred for this reason.[6]

  • Solubility: MPA has slight solubility in chloroform and ethanol and is soluble in water.[7][8] Ensuring both MPA and the substrate are sufficiently soluble in the chosen solvent is crucial for a homogeneous reaction mixture and optimal reaction rates.

Q2: Which solvents are generally recommended for forming MPA esters or amides for chiral derivatization?

A2: For the formation of MPA esters and amides, which are often used for determining the enantiomeric excess of alcohols and amines, aprotic solvents are typically the best choice.[6]

  • Dichloromethane (DCM): A common choice due to its inertness and ability to dissolve a wide range of organic compounds.[6]

  • Tetrahydrofuran (THF): Another excellent aprotic solvent, though care must be taken to ensure it is anhydrous, as water can hydrolyze activated MPA derivatives.

  • Acetonitrile (ACN): A polar aprotic solvent that can be effective, particularly when dealing with more polar substrates.[6]

  • Toluene: A non-polar aprotic solvent that can be advantageous in certain cases to minimize side reactions.[6]

Q3: My reaction to form an MPA ester is showing low enantiomeric excess (ee). Could the solvent be the issue?

A3: Absolutely. Poor enantiomeric excess is a common problem that can often be traced back to solvent choice.[9]

  • Solvent Polarity and Transition State: The polarity of the solvent can influence the energy of the diastereomeric transition states. A solvent that preferentially stabilizes one transition state over the other will lead to higher enantioselectivity.[3] If you are observing low ee, it may be that the solvent is not providing sufficient differentiation in the transition state energies.

  • Hydrogen Bonding: Protic solvents can interfere with the formation of the desired chiral complex between MPA and the substrate, leading to a loss of stereochemical control.[5]

  • Troubleshooting: Consider screening a range of aprotic solvents with varying polarities (e.g., toluene, DCM, THF, acetonitrile) to find the optimal medium for your specific substrate.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with (S)-(+)-α-Methoxyphenylacetic acid and provides actionable solutions.

Problem 1: Low Reaction Yield or Incomplete Conversion

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material even after extended reaction times.

  • The isolated yield of the desired product is lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Poor Solubility MPA or the substrate may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[7][8]- Select a solvent in which all reactants are fully soluble at the reaction temperature.- Consider using a co-solvent system to improve solubility.- Gentle heating may improve solubility, but be mindful of potential side reactions or racemization.
Solvent-Mediated Decomposition The solvent may be reacting with the coupling agents or activated MPA intermediates, leading to decomposition pathways.- Switch to a more inert solvent. For example, if you are using a potentially reactive solvent like THF with a strong base, consider switching to a less reactive ether or a hydrocarbon solvent.- Ensure the solvent is free of impurities that could interfere with the reaction.
Presence of Water Trace amounts of water in the solvent can hydrolyze activated carboxylic acid species, leading to the regeneration of MPA and reduced product formation.- Use anhydrous solvents, especially for reactions involving sensitive coupling agents like carbodiimides.[9]- Store solvents over molecular sieves to maintain dryness.
Problem 2: Poor Diastereoselectivity in Kinetic Resolutions

Symptoms:

  • When using MPA for the kinetic resolution of a racemic alcohol or amine, the resulting mixture of diastereomers is close to a 1:1 ratio.

  • The enantiomeric excess of the recovered starting material is low.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Solvent Polarity The solvent may not be providing a sufficient energy difference between the two diastereomeric transition states, leading to poor stereochemical discrimination.[3]- Screen a range of solvents with varying polarities. Non-polar solvents often provide a more rigid transition state, which can enhance selectivity.- Start with a non-polar solvent like hexane or toluene and incrementally increase polarity with solvents like DCM or THF.
Interfering Hydrogen Bonding Protic solvents or impurities can disrupt the hydrogen bonding interactions that are crucial for the formation of a well-defined, stereochemically biased transition state.[5][10]- Strictly use aprotic solvents.- Ensure the reaction is run under anhydrous conditions to prevent water from interfering with hydrogen bonding networks.
Temperature Effects Higher reaction temperatures can provide enough energy to overcome the small energy differences between the diastereomeric transition states, leading to lower selectivity.- Perform the reaction at lower temperatures (e.g., 0 °C or -20 °C) to amplify the energetic differences between the transition states.[9]

Experimental Protocols & Data

Protocol 1: Solvent Screening for MPA Esterification

This protocol provides a general framework for screening solvents to optimize the formation of an MPA ester, a common step in determining the enantiomeric excess of a chiral alcohol.

Materials:

  • (S)-(+)-α-Methoxyphenylacetic acid (1.1 equiv)

  • Racemic alcohol (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Toluene)

Procedure:

  • Set up four parallel reactions, each in a different anhydrous solvent.

  • In each reaction vessel, dissolve the racemic alcohol and (S)-(+)-α-Methoxyphenylacetic acid in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP to each reaction mixture.

  • Cool the reaction mixtures to 0 °C.

  • Add a solution of DCC in the corresponding solvent dropwise to each reaction mixture.

  • Allow the reactions to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixtures to remove the dicyclohexylurea byproduct.

  • Analyze the diastereomeric ratio of the resulting MPA esters in each reaction mixture by ¹H NMR or chiral HPLC.

Table 1: Influence of Solvent Properties on MPA Reactions
SolventDielectric Constant (ε)TypeGeneral Applicability for MPA Reactions
Toluene2.4Non-polar AproticGood for enhancing diastereoselectivity in kinetic resolutions.[6]
Dichloromethane (DCM)9.1Polar AproticA versatile solvent for a wide range of MPA ester and amide formations.[6]
Tetrahydrofuran (THF)7.6Polar AproticGood general-purpose solvent, but must be anhydrous.[9]
Acetonitrile (ACN)37.5Polar AproticUseful for more polar substrates, but high polarity may reduce selectivity in some cases.[6]
Methanol32.7Polar ProticGenerally avoided due to potential side reactions and interference with stereoselectivity.[3]

Visualizing the Workflow

Solvent Selection Workflow for MPA Reactions

The following diagram illustrates a decision-making process for selecting an appropriate solvent for reactions involving (S)-(+)-α-Methoxyphenylacetic acid.

Solvent_Selection_Workflow start Define Reaction Goal reaction_type Reaction Type? start->reaction_type derivatization Chiral Derivatization (Ester/Amide Formation) reaction_type->derivatization Derivatization kinetic_resolution Kinetic Resolution reaction_type->kinetic_resolution Resolution substrate_polarity Substrate Polarity? polar_substrate Polar substrate_polarity->polar_substrate Polar nonpolar_substrate Non-polar substrate_polarity->nonpolar_substrate Non-polar optimization_goal Optimization Goal? yield_optimization Maximize Yield optimization_goal->yield_optimization Yield selectivity_optimization Maximize Selectivity optimization_goal->selectivity_optimization Selectivity derivatization->substrate_polarity kinetic_resolution->optimization_goal solvent_screen_polar Screen Polar Aprotic Solvents: DCM, THF, ACN polar_substrate->solvent_screen_polar solvent_screen_nonpolar Screen Non-polar Aprotic Solvents: Toluene, Hexane, DCM nonpolar_substrate->solvent_screen_nonpolar solvent_choice_yield Select Solvent with Best Solubility for All Reactants yield_optimization->solvent_choice_yield solvent_choice_selectivity Select Least Polar Solvent that Maintains Reasonable Rate selectivity_optimization->solvent_choice_selectivity

Caption: Decision tree for solvent selection in MPA reactions.

References

Validation & Comparative

A Head-to-Head Comparison of (S)-(+)-alpha-Methoxyphenylacetic acid (MPA) and Mosher's Acid (MTPA) for Chiral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess and absolute configuration is a critical step in chemical synthesis and characterization. Chiral derivatizing agents (CDAs) that react with enantiomers to form diastereomers, distinguishable by NMR spectroscopy, are invaluable tools for this purpose. Among the most established and widely used CDAs are (S)-(+)-alpha-Methoxyphenylacetic acid (MPA) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). This guide provides an in-depth, objective comparison of their performance, supported by experimental insights, to aid in the selection of the most appropriate reagent for your analytical needs.

Introduction to the Contenders: MPA and MTPA

Both MPA and MTPA are carboxylic acids that readily react with chiral alcohols and amines to form diastereomeric esters and amides, respectively. The principle behind their use lies in the anisotropic effect of the phenyl group within the CDA moiety. In the resulting diastereomers, the different spatial arrangements of the substituents on the chiral center of the analyte relative to this phenyl ring lead to distinct chemical shifts (δ) in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original stereocenter can be determined.[1][2]

This compound (MPA) , also known as O-Methyl-L-mandelic acid, is a widely used chiral derivatizing agent.[3] It is valued for its relatively simple structure and the significant chemical shift differences it often induces in the resulting diastereomers.

Mosher's acid (MTPA) , or α-methoxy-α-trifluoromethylphenylacetic acid, was developed by Harry S. Mosher and is a cornerstone in stereochemical analysis.[4][5] Its key feature is the trifluoromethyl (-CF₃) group, which provides a sensitive probe for ¹⁹F NMR spectroscopy, often leading to simpler spectra and easier quantification.[4] Both the (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available with high enantiomeric purity.[4][5]

Performance at a Glance: A Comparative Overview

FeatureThis compound (MPA)Mosher's Acid (MTPA)
Primary Application Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines.[1][6]
Key Structural Feature Phenyl and methoxy groups at the α-carbon.Phenyl, methoxy, and trifluoromethyl groups at the α-carbon.[4]
NMR Analysis Primarily ¹H NMR.¹H and ¹⁹F NMR.[4][6]
Conformational Complexity Predominantly two main conformers (sp and ap).[7]Three main conformers in close populations.[8][9]
Magnitude of ΔδRS Values Generally larger ΔδRS values in ¹H NMR for alcohols.[10]Can yield very small ΔδRS values in ¹H NMR for alcohols.[8][9]
Reliability for Alcohols Often considered more reliable for configuration assignment of chiral alcohols due to larger ΔδRS values.[8]Intrinsic limitations due to conformational complexity can make it less reliable for alcohols.[8]
Reliability for Amines Effective for primary and secondary amines.Induces larger ΔδRS in its amides compared to MPA, making it highly effective for amines.[10]
Resistance to Racemization Derivatization procedures that suppress racemization are available.[10]The absence of an α-proton prevents racemization at the chiral center of the reagent.[11]

Delving Deeper: The Mechanistic Rationale

The difference in performance between MPA and MTPA stems from their conformational behavior in solution. Molecular mechanics and NMR studies have shown that MTPA esters exist as a mixture of three main conformers with similar energy levels.[8][9] This conformational flexibility leads to the simultaneous operation of both shielding and deshielding effects from the phenyl ring on the analyte's protons, which can result in smaller observed ΔδRS values.[8]

In contrast, MPA esters are predominantly constituted by two main conformers that are well-separated in energy.[10] This leads to a more defined average conformation and a more pronounced and predictable anisotropic effect from the phenyl group, often resulting in larger and more easily interpretable ΔδRS values, particularly for chiral alcohols.[10]

However, for chiral amines, MTPA amides tend to induce larger ΔδRS values than MPA amides. This is attributed to a different conformational preference in the amides, where the most populated conformer of the MTPA amide places the analyte's substituents in a region of strong shielding by the phenyl ring.[10]

Experimental Protocols: A Step-by-Step Guide

The successful application of either CDA hinges on a clean and complete derivatization reaction. Below are generalized protocols for the esterification of a chiral secondary alcohol.

Protocol 1: Derivatization with this compound (MPA)

This protocol outlines a general procedure for the derivatization of a secondary alcohol with MPA. Optimization may be required based on the specific substrate.

Materials:

  • Chiral secondary alcohol of unknown configuration

  • This compound (MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a clean, dry vial, dissolve the chiral alcohol (1.0 eq) and (S)-(+)-MPA (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate vial, dissolve DCC (1.5 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the alcohol/MPA solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

  • Prepare a separate sample using (R)-(-)-MPA following the same procedure.

  • Acquire ¹H NMR spectra for both the (S)-MPA and (R)-MPA diastereomers.

  • Calculate the ΔδRS (δS - δR) values for corresponding protons.

Protocol 2: Derivatization with Mosher's Acid (MTPA)

This protocol details the widely used Mosher ester analysis for determining the absolute configuration of a chiral secondary alcohol.[1][12][13]

Materials:

  • Chiral secondary alcohol of unknown configuration

  • (R)-(+)- and (S)-(-)-Mosher's acid (MTPA)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Preparation of Mosher's Acid Chloride: In a fume hood, carefully add thionyl chloride (2.0 eq) to (R)-(+)-MTPA (1.0 eq) in a dry flask. Stir at room temperature for 1-2 hours or until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude (R)-MTPA chloride. Repeat this process for (S)-(-)-MTPA. Mosher's acid chloride is also commercially available.

  • Esterification: In a clean, dry NMR tube or vial, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM containing a small amount of pyridine.

  • Add a solution of freshly prepared (R)-MTPA chloride (1.2 eq) in anhydrous DCM to the alcohol solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring by TLC or ¹H NMR.

  • The reaction is often run directly in the NMR tube for in-situ analysis.

  • Repeat the esterification in a separate NMR tube using (S)-MTPA chloride.

  • Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)-MTPA and (S)-MTPA diastereomeric esters.[12][13]

  • Assign the proton signals for both diastereomers, which may be aided by 2D NMR techniques like COSY and HSQC.[12][13]

  • Calculate the difference in chemical shifts (ΔδSR = δS - δR) for analogous protons.[12]

Visualization of the Workflow

G cluster_0 Derivatization cluster_1 Analysis cluster_2 Determination Chiral Alcohol/Amine Chiral Alcohol/Amine Reaction Esterification/ Amidation Chiral Alcohol/Amine->Reaction CDA (S)-MPA or (R/S)-MTPA CDA->Reaction Diastereomers Diastereomeric Mixture Reaction->Diastereomers NMR NMR Spectroscopy (¹H, ¹⁹F) Diastereomers->NMR Data Calculate Δδ(S-R) NMR->Data Model Apply Conformational Model Data->Model Conclusion Assign Absolute Configuration & ee Model->Conclusion

Caption: Workflow for determining absolute configuration using CDAs.

Conclusion: Selecting the Right Tool for the Job

The choice between MPA and MTPA is not always straightforward and depends on the nature of the analyte and the specific analytical goals.

  • For the determination of the absolute configuration of chiral secondary alcohols , This compound (MPA) is often the superior choice due to the larger and more reliable ΔδRS values it typically produces in ¹H NMR spectra.

  • For the analysis of chiral primary and secondary amines , Mosher's acid (MTPA) is generally preferred as it tends to induce larger chemical shift differences in the resulting amides.

  • The trifluoromethyl group of MTPA offers the significant advantage of allowing for analysis by ¹⁹F NMR , which can provide a cleaner spectrum with less signal overlap, simplifying the determination of enantiomeric excess.

Ultimately, a thorough understanding of the conformational behavior of the diastereomeric derivatives and careful execution of the experimental protocol are paramount for obtaining accurate and reliable stereochemical assignments with either of these powerful chiral derivatizing agents.

References

A Researcher's Guide to the Accurate Determination of Absolute Configuration: A Comparative Analysis of the MPA Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and natural product chemistry, the unambiguous assignment of a molecule's absolute configuration is a critical determinant of its biological activity and therapeutic potential. For decades, the Mosher's method, utilizing α-methoxy-α-trifluoromethylphenylacetic acid (MPA), has been a cornerstone of stereochemical analysis, particularly for chiral secondary alcohols and amines.[1] However, the evolution of analytical techniques has introduced a host of powerful alternatives, each with its own set of strengths and weaknesses.

This guide provides a comprehensive comparison of the MPA method with other prevalent techniques for determining absolute configuration. We will delve into the mechanistic underpinnings of each method, present a critical evaluation of their accuracy supported by experimental insights, and provide detailed protocols to empower researchers in making informed decisions for their specific analytical challenges. Our focus is on fostering a deep understanding of the causality behind experimental choices, ensuring the generation of reliable and defensible stereochemical assignments.

The Enduring Utility of the Mosher's Method (MPA)

The Mosher's method is a nuclear magnetic resonance (NMR)-based technique that relies on the derivatization of a chiral secondary alcohol or amine with the two enantiomers of a chiral derivatizing agent, typically (R)- and (S)-MPA.[2] This reaction creates a pair of diastereomers which, unlike the original enantiomers, exhibit distinct chemical shifts in their ¹H NMR spectra.

The underlying principle lies in the anisotropic effect of the phenyl group within the MPA moiety. In the preferred conformation of the resulting Mosher's esters, the substituents at the chiral center of the analyte are spatially oriented differently with respect to this phenyl ring. This leads to differential shielding or deshielding of nearby protons, resulting in measurable differences in their chemical shifts (Δδ = δS - δR). A systematic analysis of the sign of these Δδ values across the molecule allows for the deduction of the absolute configuration of the original stereocenter.[3][4]

Mechanistic Insights into the Mosher's Method

The reliability of the Mosher's method is intrinsically linked to the conformational preference of the diastereomeric esters in solution. The most accepted model posits that the ester adopts a conformation where the C=O bond of the ester and the Cα-H bond of the alcohol are eclipsed. This arrangement minimizes steric interactions and is influenced by electronic effects of the trifluoromethyl group.[2]

Diagram: Conformational Model of Mosher's Esters

G cluster_R_MPA (R)-MPA Ester cluster_S_MPA (S)-MPA Ester C_chiral_R R1_R C_chiral_R->R1_R R2_R C_chiral_R->R2_R H_chiral_R C_chiral_R->H_chiral_R O_ester_R C_chiral_R->O_ester_R C_MPA_R C O_ester_R->C_MPA_R O_carbonyl_R O C_MPA_R->O_carbonyl_R OMe_R OMe C_MPA_R->OMe_R CF3_R CF3 C_MPA_R->CF3_R Ph_R Ph (Shielding) C_MPA_R->Ph_R shielding_R Shielded Protons (Negative Δδ) C_chiral_S R1_S C_chiral_S->R1_S R2_S C_chiral_S->R2_S H_chiral_S C_chiral_S->H_chiral_S O_ester_S C_chiral_S->O_ester_S C_MPA_S C O_ester_S->C_MPA_S O_carbonyl_S O C_MPA_S->O_carbonyl_S OMe_S OMe C_MPA_S->OMe_S CF3_S CF3 C_MPA_S->CF3_S Ph_S Ph (Shielding) C_MPA_S->Ph_S deshielding_S Deshielded Protons (Positive Δδ)

Caption: Conformational model of diastereomeric Mosher's esters illustrating the shielding effect of the phenyl group.

A Comparative Overview of Key Methodologies

The choice of method for determining absolute configuration is often dictated by the nature of the sample, available instrumentation, and the desired level of certainty. Here, we compare the Mosher's method with its primary alternatives.

FeatureMosher's Method (MPA)X-ray CrystallographyVibrational Circular Dichroism (VCD)Computational Methods
Principle ¹H NMR analysis of diastereomeric esters.[1]Diffraction of X-rays by a single crystal.[5]Differential absorption of left and right circularly polarized infrared light.[6]Quantum mechanical calculation of chiroptical properties.[7]
Sample State SolutionSolid (single crystal required)[5]Solution or neat liquid[6]In silico
Sample Amount MilligramsMicrograms to milligrams[3]Milligrams[6]Not applicable
Accuracy High, but can be prone to misinterpretation with complex or flexible molecules.[8]Unambiguous and definitive ("gold standard").[6]High, especially when coupled with computational analysis.[6]Accuracy depends on the level of theory and conformational sampling.[7]
Analysis Time 4-6 hours of active effort over 1-2 days.[3]Days to weeks (including crystallization).[3]Hours to a day.[3]Hours to days (computation time).
Key Advantage Widely accessible (requires only NMR).Provides a complete 3D structure.Applicable to non-crystalline samples and provides solution-state conformation.[6][9]No experimental sample required for initial prediction.
Key Limitation Requires derivatization; can be ambiguous for conformationally flexible molecules.[8]Requires a high-quality single crystal, which can be a significant bottleneck.[5][9]Requires specialized instrumentation and can be sensitive to solvent and concentration.[6][10]Heavily reliant on the accuracy of the computational model.[7]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your results, it is crucial to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for the key techniques discussed.

Experimental Protocol 1: The Advanced Mosher's Method

This protocol details the preparation and analysis of Mosher's esters for the determination of absolute configuration of a chiral secondary alcohol.

Materials:

  • Chiral secondary alcohol (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR tubes

  • Standard laboratory glassware

Procedure:

  • Preparation of the (S)-MTPA Ester: a. In a clean, dry NMR tube, dissolve the chiral alcohol (approx. 1 mg) in anhydrous pyridine (0.5 mL). b. Add a solution of (R)-MTPA-Cl (approx. 1.5 equivalents) in anhydrous DCM (0.1 mL). Note that (R)-MTPA-Cl gives the (S)-MTPA ester.[3] c. Cap the NMR tube and gently agitate the mixture. Let the reaction proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.

  • Preparation of the (R)-MTPA Ester: a. In a separate, clean, dry NMR tube, repeat the procedure from step 1, but use (S)-MTPA-Cl to generate the (R)-MTPA ester.

  • NMR Analysis: a. Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA ester reaction mixtures in CDCl₃. b. Assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for complex molecules.[11]

  • Data Analysis: a. For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR. b. Draw a planar representation of the Mosher's ester, with the phenyl and trifluoromethyl groups of the MPA moiety in the plane. c. Protons with a positive Δδ value are located on one side of this plane, while those with a negative Δδ value are on the other.[3] d. Based on the spatial distribution of the positive and negative Δδ values, deduce the absolute configuration of the chiral center.

Workflow: Advanced Mosher's Method

G cluster_prep Ester Preparation cluster_analysis Analysis Alcohol Chiral Alcohol S_Ester (S)-MTPA Ester Alcohol->S_Ester R_Ester (R)-MTPA Ester Alcohol->R_Ester R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->S_Ester S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->R_Ester NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_delta Calculate Δδ = δS - δR NMR_S->Delta_delta NMR_R->Delta_delta Model Apply Conformational Model Delta_delta->Model Config Assign Absolute Configuration Model->Config

Caption: Workflow for absolute configuration determination using the advanced Mosher's method.

Experimental Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol outlines the general steps for determining absolute configuration using VCD.

Materials:

  • Chiral sample (5-15 mg)

  • Suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • VCD spectrometer

  • Quantum chemistry software package (e.g., Gaussian)

Procedure:

  • Sample Preparation: a. Dissolve the chiral sample in the chosen deuterated solvent to a concentration of approximately 0.1 M.[9]

  • VCD Spectrum Acquisition: a. Record the VCD and IR spectra of the sample according to the instrument's operating procedures. Data collection may take several hours to achieve a good signal-to-noise ratio.[6]

  • Computational Modeling: a. Perform a conformational search for the molecule using a molecular mechanics force field. b. Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level of theory.[1] c. Calculate the VCD and IR spectra for each of the low-energy conformers of one enantiomer (e.g., the R-enantiomer). d. Generate the Boltzmann-averaged VCD and IR spectra based on the calculated energies of the conformers.

  • Data Analysis and Assignment: a. Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (which represents the S-enantiomer). b. The absolute configuration is assigned based on the best visual and statistical correlation between the experimental and one of the calculated spectra.[6][9]

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. The primary and often significant hurdle for this technique is the requirement for a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.[5][9]

The Rise of Chiroptical and Computational Methods

Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[6] VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be reliably determined.[6][9] This synergy between experimental spectroscopy and theoretical computation provides a robust method for stereochemical assignment in the solution phase.

Computational methods, primarily based on DFT, can also be used to predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra.[7] While these methods can provide valuable insights, their accuracy is highly dependent on the computational level and the thoroughness of the conformational search. Therefore, they are often used in conjunction with experimental data for validation.

Conclusion: An Integrated Approach to Stereochemical Assignment

The determination of absolute configuration is a multifaceted challenge that often requires a tailored approach. While the Mosher's method remains a valuable and accessible tool, particularly for routine analyses of secondary alcohols and amines, its limitations in complex or flexible systems necessitate the consideration of alternative techniques.

X-ray crystallography, when applicable, provides the most unambiguous results. However, the practical challenges of crystallization often lead researchers to solution-state methods like VCD, which, especially when combined with computational chemistry, offer a powerful and reliable alternative.

Ultimately, the most robust strategy for assigning absolute configuration involves an integrated approach, where the results from one method are corroborated by another. By understanding the principles, strengths, and limitations of each technique, and by adhering to rigorous experimental protocols, researchers can confidently and accurately elucidate the three-dimensional structure of chiral molecules, a critical step in advancing the frontiers of chemical and pharmaceutical research.

References

A Synergistic Approach: Integrating Membrane Protease Assays with X-ray Crystallography for Robust Structure-Function Insights

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and fundamental biological research, elucidating the intricate relationship between the structure of a membrane protein and its function is paramount. While X-ray crystallography provides high-resolution, static snapshots of protein architecture, functional assays are required to understand the dynamic processes these proteins mediate. This guide details a comprehensive framework for the synergistic use of the Membrane Protease Assay (MPA) and X-ray crystallography, demonstrating how the integration of these powerful techniques can provide a more complete and validated understanding of membrane protease biology.

The Complementary Power of Structure and Function

X-ray crystallography is an unparalleled tool for determining the three-dimensional structure of proteins at atomic resolution. For membrane proteases, these structures can reveal the architecture of the active site, the conformation of substrate-binding pockets, and the overall fold of the protein within the lipid bilayer. However, a static crystal structure represents a single conformational state and does not inherently describe the protein's catalytic activity, substrate specificity, or the impact of inhibitors.

This is where the Membrane Protease Assay (MPA) provides critical functional context. MPA is a versatile method designed to measure the enzymatic activity of proteases in a membrane environment. By utilizing specifically designed substrates that release a detectable signal upon cleavage, MPA can quantify protease activity, determine kinetic parameters, and assess the potency of inhibitors.

By combining these two techniques, researchers can embark on a powerful cycle of hypothesis generation and validation. A crystal structure can inform the design of MPA experiments to probe the function of specific residues, while the functional data from MPA can validate the biological relevance of the observed structural features.

A Workflow for Integrated Structure-Function Analysis

The cross-validation of MPA with X-ray crystallography is not a linear process but rather an iterative cycle of inquiry. The following workflow outlines a typical approach for integrating these two methodologies.

cluster_0 X-ray Crystallography Workflow cluster_1 Membrane Protease Assay (MPA) Workflow A Target Expression & Purification B Crystallization & Data Collection A->B C Structure Determination & Refinement B->C D Structural Analysis & Hypothesis Generation C->D E Assay Design & Substrate Synthesis D->E Inform Assay Design F MPA Experimentation (Kinetics, Inhibition) E->F G Data Analysis & Functional Insights F->G G->D Validate Functional Hypotheses cluster_0 Structural Data (X-ray) cluster_1 Functional Validation (MPA) A Inhibitor binds active site - H-bonds with Asp120 & Lys185 - Flexible loop (210-220) nearby B Mutagenesis: - Asp120Ala & Lys185Ala abolish activity & inhibitor binding A->B Hypothesis C Substrate Profiling: - Loop 210-220 influences substrate specificity B->C Further Investigation C->A Confirms Functional Relevance

A Comparative Guide to (S)-(+)-alpha-Methoxyphenylacetic Acid (MPA) for Stereochemical Assignments

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern stereochemistry, the unambiguous assignment of absolute configuration and the precise determination of enantiomeric purity are paramount. For researchers in drug development and natural product synthesis, these stereochemical details dictate biological activity and intellectual property. Chiral Derivatizing Agents (CDAs) that convert enantiomers into diastereomers for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy remain a cornerstone of this field. Among the arsenal of available reagents, (S)-(+)-alpha-Methoxyphenylacetic acid (MPA) has emerged as a superior alternative in many applications, offering distinct advantages over more traditional agents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid).

This guide provides an in-depth comparison of MPA with other common CDAs, supported by experimental data and detailed protocols. We will explore the theoretical underpinnings of its superior performance, practical considerations for its use, and a decision-making framework to aid in the selection of the optimal CDA for your specific analytical challenge.

The Critical Role of Conformation in Chiral Recognition

The efficacy of a CDA in NMR-based stereochemical analysis hinges on the conformational preferences of the resulting diastereomeric derivatives. The anisotropic effect of an aromatic ring within the CDA shields or deshields nearby protons of the substrate, leading to different chemical shifts (δ) for the two diastereomers. The magnitude of this chemical shift difference (Δδ) is directly related to the conformational rigidity and the population of the preferred conformers.

This compound distinguishes itself from Mosher's acid (MTPA) in this critical aspect. Due to the presence of the trifluoromethyl group, MTPA esters and amides exist as a mixture of three low-energy conformers. This complex conformational equilibrium can lead to the partial cancellation of anisotropic effects, resulting in smaller and sometimes unreliable Δδ values.[1][2]

In contrast, MPA derivatives exhibit a much simpler and more predictable conformational equilibrium, primarily existing in two well-defined low-energy conformations (syn-periplanar and anti-periplanar).[3][4][5] This leads to a more pronounced and consistent anisotropic effect from the phenyl ring, generally resulting in larger and more easily interpretable Δδ values. This fundamental difference is the primary reason for the often-superior performance of MPA in resolving enantiomers and assigning absolute configuration, particularly for chiral alcohols.[5]

Quantitative Comparison of Chiral Derivatizing Agents

The theoretical advantages of MPA translate into tangible benefits in the laboratory, as evidenced by the larger chemical shift differences (Δδ) observed for MPA derivatives compared to those of other CDAs. The following table summarizes representative ¹H NMR data for the derivatization of various chiral substrates.

Chiral SubstrateDerivatizing AgentProton AnalyzedΔδ (δS - δR) [ppm]Reference
Secondary Alcohols
(-)-Menthol(S)-MPAH(6')-0.11[6]
(S)-MTPAH(6')-0.04[6]
2-Butanol(S)-MPACH₃-0.08[3]
(S)-MTPACH₃-0.03[3]
Primary Amines
(-)-Isopinocampheylamine(S)-MPACH₃(10')-0.09[7]
(S)-MPA + Ba²⁺CH₃(10')-0.29[7]
α-Chiral Primary Amine(S)-MPAL¹ Protons> 0[6]
(S)-MTPAL¹ Protons> 0[6]
Boc-phenylglycine (BPG)L¹ Protons< 0[6]

Note: The sign of Δδ depends on the convention used (δS - δR or δR - δS) and the relative orientation of the substituents in the chosen conformational model.

As the data illustrates, MPA consistently provides larger chemical shift differences for the diastereomeric protons of chiral alcohols compared to MTPA. For chiral amines, while both MPA and MTPA can be effective, MPA offers a distinct advantage for sterically hindered amines where the formation of MTPA amides can be challenging.[8] Furthermore, the addition of salts like barium(II) perchlorate to MPA derivatives can further enhance the chemical shift differences by shifting the conformational equilibrium, a technique that has proven particularly effective for both alcohols and amines.[7][9]

Experimental Protocols

The successful application of MPA as a CDA relies on proper experimental technique to ensure complete derivatization and avoid kinetic resolution or racemization. Below are detailed protocols for the derivatization of chiral secondary alcohols and primary amines.

Protocol 1: Derivatization of a Chiral Secondary Alcohol with (S)-(+)-MPA

This protocol describes the preparation of (R)- and (S)-MPA esters of a chiral secondary alcohol for the determination of absolute configuration by the modified Mosher's method.

Materials:

  • Chiral secondary alcohol (approx. 5-10 mg)

  • This compound ((S)-MPA)

  • (R)-(-)-alpha-Methoxyphenylacetic acid ((R)-MPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Preparation of (S)-MPA Ester: a. In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 eq), (S)-MPA (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (approx. 1 mL). b. Add DCC (1.2 eq) to the solution and stir the reaction mixture at room temperature. c. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours. d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate. e. Concentrate the filtrate under reduced pressure. f. Purify the crude ester by flash chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate). g. Collect the pure (S)-MPA ester and remove the solvent under reduced pressure.

  • Preparation of (R)-MPA Ester: a. Repeat the procedure described in step 1, using (R)-MPA instead of (S)-MPA.

  • NMR Analysis: a. Prepare NMR samples of the purified (R)- and (S)-MPA esters in CDCl₃. b. Acquire ¹H NMR spectra for both diastereomers. c. Assign the protons of the alcohol moiety in both spectra. d. Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons. e. Apply the modified Mosher's method to determine the absolute configuration based on the signs of the Δδ values.

Protocol 2: Derivatization of a Chiral Primary Amine with (S)-(+)-MPA

This protocol outlines the formation of MPA amides for the stereochemical analysis of chiral primary amines.

Materials:

  • Chiral primary amine (approx. 5-10 mg)

  • This compound ((S)-MPA)

  • (R)-(-)-alpha-Methoxyphenylacetic acid ((R)-MPA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of (S)-MPA Amide: a. In a vial, dissolve the chiral primary amine (1.0 eq) and (S)-MPA (1.1 eq) in anhydrous DCM or THF (approx. 1 mL). b. Add EDC (1.2 eq) or DCC (1.2 eq) to the solution and stir at room temperature. c. Monitor the reaction by TLC until the starting amine is consumed (typically 2-6 hours). d. If DCC is used, filter the mixture to remove the urea byproduct. e. If EDC is used, the reaction can often be worked up by washing with dilute acid and brine. f. Concentrate the organic layer and purify the crude amide by flash chromatography.

  • Preparation of (R)-MPA Amide: a. Follow the same procedure as in step 1, using (R)-MPA.

  • NMR Analysis: a. Prepare and acquire ¹H NMR spectra of both the (R)- and (S)-MPA amides in CDCl₃. b. Assign the protons of the amine moiety. c. Calculate Δδ (δS - δR) and determine the absolute configuration based on the established conformational model for MPA amides.[6]

Visualizing the Workflow and Decision-Making Process

To streamline the selection and application of chiral derivatizing agents, the following diagrams illustrate the general experimental workflow and a decision tree for choosing the appropriate reagent.

experimental_workflow cluster_prep Preparation cluster_workup Workup & Purification cluster_analysis Analysis start Chiral Analyte (Alcohol, Amine, etc.) reagents Add (S)-MPA & (R)-MPA in separate reactions with coupling agent (e.g., DCC, EDC) start->reagents reaction Stir at RT Monitor by TLC reagents->reaction workup Filter (if DCC used) Wash (if EDC used) reaction->workup purify Flash Chromatography workup->purify nmr Acquire ¹H NMR of each diastereomer purify->nmr analysis Calculate Δδ = δS - δR Apply Conformational Model nmr->analysis result Determine Absolute Configuration / ee analysis->result

Caption: General experimental workflow for stereochemical analysis using MPA.

cda_decision_tree start Start: Chiral Analyte for Stereochemical Analysis q1 What is the primary functional group? start->q1 ans_alcohol Alcohol/Thiol q1->ans_alcohol ans_amine Amine q1->ans_amine ans_amino_acid Amino Acid q1->ans_amino_acid q2 Is the analyte sterically hindered? ans_yes Yes q2->ans_yes ans_no No q2->ans_no q3 Primary goal of analysis? ans_abs_config Absolute Configuration q3->ans_abs_config ans_ee Enantiomeric Excess (ee) q3->ans_ee ans_alcohol->q3 ans_amine->q2 rec_marfey Use Marfey's Reagent (FDAA) (Optimized for amino acids) ans_amino_acid->rec_marfey rec_mpa_amine Use (S)-MPA (Better for hindered amines) ans_yes->rec_mpa_amine ans_no->q3 rec_mpa Use (S)-MPA (Often larger Δδ) ans_abs_config->rec_mpa rec_mtpa Consider MTPA (Well-established) ans_ee->rec_mtpa rec_mtpa->rec_mpa If Δδ is small rec_camphanic Consider Camphanic Acid (Forms crystalline derivatives) rec_marfey->rec_camphanic Alternative

Caption: Decision tree for selecting an appropriate chiral derivatizing agent.

Practical Considerations and Troubleshooting

While MPA is a powerful tool, optimal results depend on careful experimental design and execution. Here are some key considerations:

  • Reagent Purity: Ensure that both enantiomers of MPA are of high enantiomeric purity (>99%).

  • Reaction Completion: Incomplete derivatization can lead to kinetic resolution, where one enantiomer of the analyte reacts faster than the other, resulting in an inaccurate determination of the enantiomeric ratio. Use a slight excess of the CDA and coupling agent, and monitor the reaction to completion.[10]

  • Racemization: While MPA is generally stable to racemization under standard derivatization conditions, highly sensitive substrates may be at risk. Use mild coupling conditions and avoid harsh workup procedures.

  • Signal Overlap: In complex molecules, the signals of interest may overlap with other resonances. In such cases, 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous signal assignment.

  • Solvent Effects: The choice of NMR solvent can influence the chemical shifts and the magnitude of Δδ. CDCl₃ is the most common solvent, but in some cases, other solvents like benzene-d₆ may offer better resolution.

Conclusion

This compound (MPA) presents a compelling and often superior alternative to traditional chiral derivatizing agents like Mosher's acid (MTPA) for the determination of absolute configuration and enantiomeric excess by NMR spectroscopy. Its key advantage lies in the simpler conformational equilibrium of its derivatives, which generally translates to larger and more reliable chemical shift differences (Δδ). This is particularly evident in the analysis of chiral secondary alcohols. For chiral amines, MPA is especially valuable for sterically hindered substrates.

By understanding the theoretical basis for its performance, employing robust experimental protocols, and making informed decisions based on the nature of the analytical problem, researchers can leverage the power of MPA to confidently and accurately elucidate the stereochemical intricacies of their molecules.

References

A Comparative Guide to the Limitations of the (S)-(+)-alpha-Methoxyphenylacetic Acid Method for Enantiomeric Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (S)-(+)-alpha-Methoxyphenylacetic Acid (MPA) Method: A Mechanistic Overview

The fundamental principle of the MPA method, like other CDA-based NMR techniques, lies in the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers. These diastereomers possess distinct physical and chemical properties, resulting in different chemical shifts in their NMR spectra.[1] The relative integration of the signals corresponding to each diastereomer is then used to determine the enantiomeric excess (e.e.) of the original sample.

The derivatization reaction typically involves the formation of an ester or an amide bond between the carboxylic acid group of MPA and a hydroxyl or amino group on the chiral analyte, respectively.

MPA_Derivatization cluster_reactants Reactants cluster_products Products MPA (S)-(+)-MPA Coupling Coupling Agent (e.g., DCC, EDC) MPA->Coupling Analyte Chiral Analyte (e.g., R/S-Alcohol) Analyte->Coupling Diastereomer_R Diastereomer 1 ((S)-MPA-(R)-Alcohol) Coupling->Diastereomer_R Diastereomer_S Diastereomer 2 ((S)-MPA-(S)-Alcohol) Coupling->Diastereomer_S

Caption: Derivatization of a chiral alcohol with (S)-(+)-MPA.

Critical Limitations of the MPA Method

While conceptually straightforward, the MPA method is fraught with potential pitfalls that can compromise the accuracy and reliability of enantiomeric purity determination. These limitations stem from both the chemical derivatization step and the subsequent NMR analysis.

The Peril of Incomplete Reactions and Kinetic Resolution

A fundamental prerequisite for any CDA-based method is that the derivatization reaction must proceed to completion.[2] If the reaction is incomplete, and the rates of reaction for the two enantiomers with the CDA are different, a phenomenon known as kinetic resolution will occur.[2] This results in an enrichment of the faster-reacting enantiomer in the product diastereomers and the slower-reacting enantiomer in the unreacted starting material. Consequently, the diastereomeric ratio measured by NMR will not accurately reflect the initial enantiomeric ratio of the analyte.

Several factors can contribute to incomplete reactions, including steric hindrance in either the analyte or the CDA, the presence of impurities, or suboptimal reaction conditions. MPA has been noted to be particularly susceptible to this issue in certain cases.

Suboptimal Chemical Shift Separation (Δδ)

The precision of the e.e. determination by NMR is directly dependent on the baseline separation of the signals from the two diastereomers. The difference in their chemical shifts (Δδ) must be sufficiently large to allow for accurate integration. Compared to the more widely used Mosher's acid (MTPA), MPA often yields smaller Δδ values. This is attributed to the conformational flexibility of the resulting diastereomers and the nature of the anisotropic shielding effects of the phenyl group in MPA. In some instances, the signals may overlap, making reliable quantification impossible.

Potential for Racemization

The conditions used for the derivatization reaction, such as the use of coupling agents or elevated temperatures, can potentially lead to racemization of either the analyte or the CDA itself. This would, of course, lead to an inaccurate determination of the enantiomeric purity.

Superior Alternatives: The Case for Chiral High-Performance Liquid Chromatography (HPLC)

Given the significant limitations of the MPA method, alternative techniques are often preferred for their superior accuracy, robustness, and broader applicability. Chiral High-Performance Liquid Chromatography (HPLC) stands out as the gold standard for the determination of enantiomeric purity in many applications.[3]

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, leading to different retention times and, therefore, their separation. This direct method of analysis obviates the need for derivatization, thereby eliminating the risks of kinetic resolution and racemization associated with the MPA method.

Analytical_Workflow cluster_MPA MPA-NMR Method cluster_HPLC Chiral HPLC Method MPA_Start Racemic Analyte MPA_Deriv Derivatization with (S)-MPA MPA_Start->MPA_Deriv MPA_Diastereomers Mixture of Diastereomers MPA_Deriv->MPA_Diastereomers MPA_NMR NMR Analysis MPA_Diastereomers->MPA_NMR MPA_Result Enantiomeric Excess MPA_NMR->MPA_Result HPLC_Start Racemic Analyte HPLC_Inject Direct Injection HPLC_Start->HPLC_Inject HPLC_Separation Separation on Chiral Column HPLC_Inject->HPLC_Separation HPLC_Detection Detection (e.g., UV) HPLC_Separation->HPLC_Detection HPLC_Result Enantiomeric Excess HPLC_Detection->HPLC_Result

Caption: Comparison of analytical workflows.

Comparative Data: MPA-NMR vs. Chiral HPLC

FeatureThis compound (MPA) - NMR MethodChiral High-Performance Liquid Chromatography (HPLC)
Principle Indirect: Conversion of enantiomers to diastereomersDirect: Differential interaction with a chiral stationary phase
Risk of Kinetic Resolution High, if derivatization is incompleteNone
Risk of Racemization Possible, depending on derivatization conditionsVery low
Accuracy & Precision Can be compromised by incomplete reaction and poor signal resolutionGenerally high, considered a gold standard method[3]
Sensitivity Lower, limited by NMR sensitivityHigh, especially with sensitive detectors (e.g., UV, MS)
Throughput Lower, requires reaction and workup prior to analysisHigher, allows for direct injection and automated analysis
Applicability Limited to analytes with suitable functional groups for derivatizationBroad applicability to a wide range of chiral compounds
Method Development Can be complex, requiring optimization of reaction conditionsCan be empirical, involving screening of different chiral columns and mobile phases

Experimental Protocols

To provide a practical context for this comparison, detailed, step-by-step methodologies for both the MPA-NMR and chiral HPLC methods are presented below.

Protocol 1: Enantiomeric Excess Determination of a Chiral Amine using (S)-(+)-MPA and ¹H NMR

Objective: To determine the enantiomeric excess of a chiral primary amine by derivatization with (S)-(+)-MPA followed by ¹H NMR analysis.

Materials:

  • Chiral primary amine (e.g., 1-phenylethylamine)

  • (S)-(+)-α-Methoxyphenylacetic acid (MPA)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • Standard laboratory glassware and magnetic stirrer

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Derivatization: a. In a clean, dry vial, dissolve the chiral amine (1.0 eq.), (S)-(+)-MPA (1.1 eq.), and a catalytic amount of DMAP in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add DCC or EDC (1.2 eq.) to the solution and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitor by TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used). e. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric amides.

  • NMR Analysis: a. Prepare an NMR sample by dissolving a small amount of the crude product in CDCl₃. b. Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. c. Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the methoxy protons of the MPA moiety or the α-proton of the amine). d. Carefully integrate the two signals. e. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Protocol 2: Enantiomeric Excess Determination of a Chiral Amine using Chiral HPLC

Objective: To determine the enantiomeric excess of a chiral primary amine by direct analysis on a chiral stationary phase.

Materials:

  • Chiral primary amine (e.g., 1-phenylethylamine)

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IA, IB, or IC)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Mobile phase additives (e.g., diethylamine (DEA) or trifluoroacetic acid (TFA))

  • Volumetric flasks and pipettes

Procedure:

  • Method Development (if necessary): a. Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A typical starting mobile phase for chiral amines is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an additive (e.g., 0.1% DEA for basic amines).

  • Sample Preparation: a. Prepare a stock solution of the chiral amine in the mobile phase at a known concentration (e.g., 1 mg/mL). b. Prepare a racemic standard of the amine to determine the retention times of both enantiomers.

  • HPLC Analysis: a. Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved. b. Inject the racemic standard to confirm the separation and identify the peaks corresponding to each enantiomer. c. Inject the sample solution. d. Record the chromatogram.

  • Data Analysis: a. Integrate the peak areas of the two enantiomer peaks. b. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Conclusion: A Call for Methodological Rigor

The determination of enantiomeric purity is a critical analytical task that demands the utmost accuracy and reliability. While the this compound method offers a seemingly straightforward approach using readily available NMR instrumentation, its inherent limitations, most notably the risk of kinetic resolution and potentially poor signal separation, can lead to significant errors. For research, development, and quality control environments where accuracy is paramount, direct methods such as chiral HPLC are unequivocally superior. By eliminating the problematic derivatization step, chiral HPLC provides a more robust, sensitive, and reliable means of determining enantiomeric purity. It is imperative for scientists to critically evaluate the analytical methods they employ and to choose techniques that ensure the integrity of their results.

References

A Scientist's Guide: Comparing ¹H and ¹⁹F NMR for the Analysis of Chiral Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of a molecule's stereochemistry is not merely an academic exercise—it is a fundamental requirement for safety, efficacy, and regulatory approval. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its structural resolving power. However, enantiomers, by their nature, are spectroscopically identical in an achiral environment. The classic solution is to convert this enantiomeric pair into a mixture of diastereomers by reacting them with an optically pure Chiral Derivatizing Agent (CDA).[1][2] These newly formed diastereomers now possess distinct physical and spectral properties, making them distinguishable by NMR.

This guide provides an in-depth comparison of the two most powerful NMR nuclei for this purpose: the ubiquitous proton (¹H) and the highly sensitive fluorine-19 (¹⁹F). We will move beyond a simple listing of pros and cons to explore the causality behind experimental choices, offering field-proven insights to help you select and implement the optimal strategy for your research.

The Foundational Principle: Unmasking Chirality with Derivatization

The core challenge in chiral NMR analysis is overcoming the isochronicity of enantiomers. A Chiral Derivatizing Agent (CDA) is an enantiomerically pure reagent that covalently bonds to a functional group (e.g., hydroxyl, amine) of the analyte.[1][2][3] This reaction transforms the initial racemic or scalemic mixture of enantiomers into a mixture of diastereomers. Because diastereomers have different three-dimensional arrangements, their constituent nuclei experience distinct local magnetic fields, resulting in separate, quantifiable signals in the NMR spectrum.

While Chiral Solvating Agents (CSAs) offer a non-covalent alternative, CDAs are often preferred for creating conformationally rigid structures that produce greater and more reliable differences in the NMR spectra, which is the focus of this guide.[1][2]

G cluster_0 Initial State: Indistinguishable cluster_1 Chemical Transformation cluster_2 Final State: Distinguishable enantiomers Mixture of Enantiomers (R-Analyte & S-Analyte) (Identical NMR Spectra) reaction Covalent Bond Formation enantiomers->reaction cda Single Enantiomer of Chiral Derivatizing Agent (e.g., S-CDA) cda->reaction diastereomers Mixture of Diastereomers (R-Analyte)-(S-CDA) (S-Analyte)-(S-CDA) (Distinct NMR Spectra) reaction->diastereomers Analysis

Figure 1. The core principle of using a Chiral Derivatizing Agent (CDA).

¹H NMR for Chiral Analysis: The Classic Approach

Proton NMR is the traditional and most intuitive method for analyzing diastereomeric derivatives. The diastereotopic protons in the two diastereomers experience slightly different shielding or deshielding effects, leading to the separation of their corresponding signals.

Expertise & Experience: Why ¹H NMR Endures The primary advantage of ¹H NMR is its universality. Protons are present in nearly all organic molecules, and the technique is well-established, with decades of literature. The Mosher's acid method, for example, is a cornerstone of stereochemical assignment taught in advanced organic chemistry.[4]

Trustworthiness: The Limitations of ¹H NMR

Despite its utility, ¹H NMR analysis of chiral derivatives is fraught with challenges that can compromise the accuracy and reliability of the results.

  • Spectral Complexity and Signal Overlap: Proton spectra are often crowded with signals, and scalar (J) coupling creates complex multiplet patterns.[5] This inherent complexity frequently leads to the overlap of key diastereomeric signals with each other or with other signals from the analyte, making accurate integration—the basis of quantification—difficult or impossible.[6]

  • Small Chemical Shift Differences (Δδ): The difference in chemical shift between the signals of the two diastereomers (Δδ) is often small, typically less than 0.1 ppm.[7] Achieving baseline separation of these signals may require high-field NMR spectrometers (≥500 MHz), which are not available in all laboratories.

Parameter Typical ¹H NMR Value Implication for Chiral Analysis
Chemical Shift Range ~12 ppmHigh probability of signal crowding and overlap.
Signal Splitting J-coupling is commonComplicates spectra, further increasing overlap potential.
Diastereomeric Δδ Often < 0.1 ppmRequires high magnetic field for baseline resolution.
Background Signals Signals from entire moleculeKey signals can be obscured by other protons in the structure.
Table 1. Key performance characteristics of ¹H NMR in the context of chiral analysis.
Workflow Example: Mosher's Ester Analysis via ¹H NMR

The Mosher's acid method is a classic protocol used to determine the absolute configuration of chiral alcohols and amines.[4] It involves creating two separate samples by reacting the chiral analyte with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Experimental Protocol: Mosher's Ester Formation for ¹H NMR Analysis

  • Preparation: In two separate, dry NMR tubes, place ~1-2 mg of the chiral alcohol. To Tube A, add 1.1 equivalents of (R)-MTPA chloride. To Tube B, add 1.1 equivalents of (S)-MTPA chloride.

  • Reaction: Add ~0.6 mL of deuterated pyridine-d₅ or CDCl₃ containing a small amount of DMAP (4-dimethylaminopyridine) as a catalyst to each tube.

  • Incubation: Seal the tubes and allow the reaction to proceed to completion at room temperature (typically 1-4 hours, monitor by TLC or NMR). The reaction must go to completion to avoid kinetic resolution, which would skew the measured enantiomeric ratio.

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each of the two samples.

  • Analysis: Identify a well-resolved proton signal close to the chiral center. Integrate the corresponding signals for the (R)-MTPA and (S)-MTPA derivatives in the spectrum of the derivatized racemic mixture to determine the enantiomeric excess (ee). For absolute configuration, compare the chemical shifts of protons on either side of the newly formed ester in both the (R)- and (S)-MTPA derivative spectra.[4]

¹⁹F NMR for Chiral Analysis: The Modern Powerhouse

The use of fluorine-19 NMR has emerged as a superior alternative for the analysis of chiral derivatives. With 100% natural abundance and a spin of ½, the ¹⁹F nucleus is highly amenable to NMR.[8] The strategy involves using a CDA that contains a fluorine atom (or multiple, magnetically equivalent fluorine atoms, such as a CF₃ group).

Expertise & Experience: The Decisive Advantages of ¹⁹F NMR

The rationale for choosing ¹⁹F NMR is grounded in the fundamental properties of the fluorine nucleus, which directly address the major limitations of ¹H NMR.

  • Vast Chemical Shift Range & Large Δδ: The chemical shift range for ¹⁹F is over 30 times larger than for protons.[9][10] This vast dispersion dramatically reduces the probability of signal overlap. More importantly, it results in significantly larger chemical shift differences (Δδ) between the diastereomeric signals, often exceeding 0.5 ppm. This allows for easy baseline resolution, even on lower-field instruments.

  • Spectral Simplicity and Zero Background: Most organic molecules and all standard deuterated solvents are devoid of fluorine. Consequently, the ¹⁹F NMR spectrum is exceptionally clean, displaying only the signals from the fluorinated CDA.[11] This "silent" background eliminates the problem of analyte-derived signal overlap. Furthermore, acquiring the spectrum with proton decoupling (¹⁹F{¹H}) reduces the signals to sharp singlets, which are ideal for accurate integration.[12][13]

  • High Sensitivity and Quantitative Accuracy: The ¹⁹F nucleus possesses a high gyromagnetic ratio (83% of ¹H), affording excellent sensitivity.[14] The combination of large signal separation, flat baselines, and simple singlet signals makes integration for quantitative NMR (qNMR) exceptionally robust, reliable, and precise.[11][15][16] This is critical for the accurate determination of enantiomeric excess.

Trustworthiness: Considerations for ¹⁹F NMR

The primary requirement is the presence of a fluorine atom. This necessitates the use of a fluorinated CDA. If the analyte itself is fluorinated, a chiral non-fluorinated CDA can be used. In some cases, a fluorine tag may need to be synthetically introduced into the analyte, a step that must be considered in the overall workflow.[17][18]

Parameter Typical ¹⁹F NMR Value Implication for Chiral Analysis
Chemical Shift Range >400 ppmExtremely low probability of signal overlap.
Signal Splitting Eliminated with ¹H decouplingResults in sharp singlets, ideal for integration.
Diastereomeric Δδ Often > 0.5 ppmExcellent baseline resolution, even on low-field NMR.
Background Signals NoneUnambiguous detection of the signals of interest.
Table 2. Key performance characteristics of ¹⁹F NMR in the context of chiral analysis.
Workflow Example: In-Situ Derivatization for ¹⁹F NMR Analysis

This protocol outlines a rapid and efficient method for determining the ee of a chiral amine using an in-situ derivatization followed by direct ¹⁹F NMR analysis.

Experimental Protocol: Amine Derivatization for ¹⁹F NMR Analysis

  • Preparation: In a single vial, dissolve ~1-2 mg of the chiral amine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add 1.5 equivalents of a mild, non-nucleophilic base (e.g., pyridine or triethylamine).

  • Derivatization: Add 1.1 equivalents of a fluorinated CDA, such as 2-fluorobenzoyl chloride.[17][18] The reaction is typically rapid and occurs at room temperature.

  • Transfer: Transfer the entire crude reaction mixture directly to an NMR tube. No workup or purification is required.

  • Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum (¹⁹F{¹H}). It is crucial to set the transmitter offset frequency midway between the expected diastereomeric signals to avoid integration errors from off-resonance effects.[9] A sufficient relaxation delay (D1) of 5 times the longest T₁ should be used for accurate quantification.

  • Analysis: Integrate the two baseline-resolved singlet signals corresponding to the two diastereomers. The enantiomeric excess is calculated directly from the ratio of the integrals.

G cluster_H1 ¹H NMR Workflow cluster_F19 ¹⁹F NMR Workflow H1_start Chiral Analyte H1_deriv Derivatize with (e.g., Mosher's Acid) H1_start->H1_deriv H1_nmr Acquire ¹H NMR (Complex Spectrum) H1_deriv->H1_nmr H1_proc Process Data (Deconvolution, Careful Integration) H1_nmr->H1_proc H1_end Determine ee (Potential for Overlap Error) H1_proc->H1_end F19_start Chiral Analyte F19_deriv Derivatize with Fluorinated CDA F19_start->F19_deriv F19_nmr Acquire ¹⁹F{¹H} NMR (Simple Spectrum) F19_deriv->F19_nmr F19_proc Process Data (Direct Integration) F19_nmr->F19_proc F19_end Determine ee (High Accuracy) F19_proc->F19_end

Figure 2. Comparison of typical experimental workflows for ¹H and ¹⁹F NMR chiral analysis.

Head-to-Head Comparison: A Summary for the Practicing Scientist

The choice between ¹H and ¹⁹F NMR is a decision between a classic, universally applicable method and a modern, often superior, specialized technique. The following table summarizes the key comparison points to guide your decision-making process.

Feature¹H NMR Analysis¹⁹F NMR AnalysisSenior Scientist's Verdict
Signal Resolution (Δδ) Often small, requires high field strengthVery large, excellent resolution on all instrumentsWinner: ¹⁹F NMR. The superior resolution is the single most important advantage, ensuring reliable data.
Spectral Simplicity Complex, prone to signal overlapExtremely simple, "silent" backgroundWinner: ¹⁹F NMR. Clean spectra eliminate ambiguity and the need for complex deconvolution.
Quantification Accuracy Moderate; compromised by overlap and baseline distortionsHigh to Excellent; ideal for qNMR applicationsWinner: ¹⁹F NMR. The reliability of integration is significantly higher, which is critical for ee determination.[11][16]
Speed & Throughput Slower, due to potential for complex data analysisFaster, especially with in-situ derivatization and simple spectraWinner: ¹⁹F NMR. Ideal for screening applications in drug discovery or reaction optimization.[14]
Analyte Applicability Universal (requires -OH, -NH₂, etc.)Requires a fluorinated CDA or analyteWinner: ¹H NMR. No special reagents are needed if a standard CDA like Mosher's acid is used.
Cost of Reagents Standard CDAs are readily availableFluorinated CDAs can be more specialized and costlyDraw. The cost depends on the specific reagent chosen for either method.
Table 3. Objective comparison of ¹H NMR and ¹⁹F NMR for chiral derivative analysis.

Conclusion and Recommendation

While ¹H NMR remains a valuable tool for structural elucidation and has a long history in chiral analysis, its limitations in spectral resolution and complexity can compromise the accuracy of quantitative enantiomeric excess determination.

For researchers, scientists, and drug development professionals requiring robust, high-precision, and often high-throughput chiral analysis, ¹⁹F NMR is the demonstrably superior technique . The investment in developing a ¹⁹F NMR-based method—either by sourcing an appropriate fluorinated chiral derivatizing agent or by incorporating a fluorine tag into the analyte—pays significant dividends in the form of unambiguous spectra, superior accuracy, and faster analysis times.[11][14] The simplicity and reliability of the data generated by ¹⁹F NMR provide a higher degree of confidence in the results, a crucial factor in both research and regulated environments. As the development of novel fluorinated CDAs continues, the applicability and power of this technique will only continue to grow.

References

The Analytical Edge: A Cost-Benefit Analysis of (S)-(+)-alpha-Methoxyphenylacetic Acid in Stereochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Choosing the Right Chiral Derivatizing Agent

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's stereochemistry is a cornerstone of successful research and development. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement, making stereochemical analysis a critical step in ensuring safety, efficacy, and intellectual property protection. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with the use of chiral derivatizing agents (CDAs), stands out as a powerful and accessible method.

This guide provides an in-depth cost-benefit analysis of a prominent CDA, (S)-(+)-alpha-Methoxyphenylacetic acid (MPA), comparing its performance, cost-effectiveness, and practical utility against other common alternatives. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower you to make informed decisions for your stereochemical challenges.

The Principle of Chiral Derivatization in NMR Spectroscopy

Enantiomers, being non-superimposable mirror images, are indistinguishable in a standard achiral NMR environment, as they possess identical physical and chemical properties. The fundamental principle of using a CDA is to convert a mixture of enantiomers into a mixture of diastereomers by reacting them with a single, enantiomerically pure CDA.[1][2] These newly formed diastereomers have distinct physical properties and, crucially, different chemical environments, leading to distinguishable signals in the NMR spectrum. The relative integration of these separated signals allows for the precise quantification of the enantiomeric excess (ee) of the original sample. Furthermore, by analyzing the differences in chemical shifts (Δδ) between the two diastereomers, the absolute configuration of the chiral center can often be determined.[3]

This compound (MPA): A Closer Look

This compound, often referred to as Trost's chiral acid, is a widely used CDA for the stereochemical analysis of chiral alcohols and amines.[3] Its efficacy stems from the anisotropic effect of the phenyl ring, which influences the chemical shifts of the protons in the chiral substrate's vicinity upon formation of the diastereomeric ester or amide.

The mechanism of action involves the covalent bonding of MPA to the chiral analyte, typically through an ester or amide linkage. This reaction creates two diastereomers with distinct conformational preferences, leading to differential shielding or deshielding of the protons near the newly formed stereocenter.

Figure 1: Workflow for Stereochemical Analysis using MPA.

Experimental Protocol: Derivatization of a Chiral Secondary Alcohol with (S)-(+)-MPA for ¹H NMR Analysis

This protocol provides a general guideline for the derivatization of a chiral secondary alcohol. Optimization may be necessary depending on the specific substrate.

Materials:

  • Chiral secondary alcohol (~5-10 mg)

  • This compound ((S)-MPA) (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) or deuterated chloroform (CDCl₃) (0.5 - 1.0 mL)

  • NMR tube

Procedure:

  • Preparation: In a clean, dry vial, dissolve the chiral secondary alcohol in anhydrous CH₂Cl₂ or CDCl₃.

  • Reagent Addition: Add (S)-MPA, followed by DMAP and DCC to the solution.

  • Reaction: Cap the vial and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).

  • Work-up (if necessary): If precipitation of dicyclohexylurea (DCU) is observed, filter the reaction mixture through a small plug of cotton or celite directly into an NMR tube. If CH₂Cl₂ was used as the solvent, it can be carefully evaporated under a stream of nitrogen, and the residue redissolved in CDCl₃ for NMR analysis.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the resulting diastereomeric ester mixture.

  • Data Analysis: Identify a well-resolved proton signal close to the stereocenter of the alcohol. Integrate the signals corresponding to the two diastereomers to determine the enantiomeric excess. To determine the absolute configuration, a second experiment using (R)-(-)-MPA is typically required to calculate the Δδ (δS - δR) values.

The Competitor Landscape: MPA vs. The Alternatives

The choice of a CDA is critical for a successful stereochemical analysis. Here, we compare MPA with its most common competitor, Mosher's acid (MTPA), and other notable alternatives.

MPA vs. Mosher's Acid (MTPA)

α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, is arguably the most well-known CDA.[4] The primary difference between MPA and MTPA is the presence of a trifluoromethyl (-CF₃) group in MTPA instead of a methoxy group.

FeatureThis compound (MPA)(R)- or (S)-Mosher's Acid (MTPA)
Resolving Power (Δδ values) Generally provides larger Δδ values for alcohols, leading to better signal separation and more reliable analysis.[5]Can sometimes yield smaller Δδ values for alcohols, potentially leading to signal overlap.[5] However, often provides good resolution for amines.[4]
¹⁹F NMR Capability NoThe -CF₃ group provides a sensitive handle for ¹⁹F NMR, which can offer a simpler spectrum with less background noise.
Racemization Risk The alpha-proton is susceptible to epimerization under harsh basic conditions, though this is rare under standard derivatization protocols.The absence of an alpha-proton eliminates the risk of racemization at the chiral center of the CDA.[4]
Cost Generally more affordable .Typically more expensive than MPA.

Expert Insight: While the ¹⁹F NMR capability of MTPA is an attractive feature, the often larger and more consistent Δδ values observed with MPA for chiral alcohols make it a more robust and reliable choice for these substrates. The cost-effectiveness of MPA further enhances its appeal for routine analyses.

Other Chiral Derivatizing Agents

Beyond MPA and MTPA, a range of other CDAs have been developed to address specific analytical challenges.

Chiral Derivatizing AgentKey Features & Applications
MαNP Acid Possesses a naphthalene moiety, which provides a stronger anisotropic effect, leading to larger Δδ values compared to MPA and MTPA. It is also resistant to racemization.
CFNA α-Cyano-α-fluoro(2-naphthyl)acetic acid has been shown to be superior to MTPA for determining the enantiomeric excess of primary alcohols.[6]
Marfey's Reagent Primarily used for the derivatization of amino acids for HPLC analysis, but can also be used for NMR.
Chiral Isocyanates React with alcohols and amines to form urethane and urea derivatives, respectively.
Chiral Solvating Agents (CSAs): A Non-Covalent Alternative

It is also important to consider Chiral Solvating Agents (CSAs) as an alternative to CDAs. CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte. This interaction is sufficient to induce chemical shift non-equivalence in the NMR spectrum, allowing for the determination of enantiomeric excess.

Advantages of CSAs:

  • No Covalent Modification: The analyte is not chemically altered, which can be advantageous if the sample is precious or needs to be recovered.

  • Simplified Workflow: The CSA is simply added to the NMR tube containing the analyte solution.

Disadvantages of CSAs:

  • Weaker Interactions: The induced chemical shift differences are often smaller than with CDAs.

  • Equilibrium Effects: The observed chemical shifts are an average of the free and complexed states, which can complicate analysis.

References

Literature review of (S)-(+)-alpha-Methoxyphenylacetic acid applications in stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Applications of (S)-(+)-α-Methoxyphenylacetic Acid in Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereochemical analysis, the accurate determination of enantiomeric purity and absolute configuration is paramount. (S)-(+)-α-Methoxyphenylacetic acid (MPA), also known as O-Methyl-L-mandelic acid, stands as a cornerstone chiral derivatizing agent (CDA) for these critical tasks. This guide provides an in-depth comparison of MPA with other alternatives, supported by experimental insights and protocols, to aid researchers in making informed decisions for their stereochemical challenges.

The Principle of Chiral Derivatization with MPA

Enantiomers, being non-superimposable mirror images, are indistinguishable by standard NMR spectroscopy in an achiral environment. The fundamental principle behind using a chiral derivatizing agent like MPA is the conversion of an enantiomeric mixture (e.g., of an alcohol or amine) into a mixture of diastereomers.[1][2][3] These newly formed diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra. The relative integration of the separated signals for each diastereomer allows for the precise quantification of the enantiomeric excess (ee) of the original sample.[2]

(S)-(+)-MPA is covalently bonded to the chiral substrate, typically forming an ester or an amide.[4][5] The resulting diastereomers exhibit different chemical shifts (Δδ) in the NMR spectrum, particularly for the protons near the newly formed stereocenter. This is due to the distinct magnetic environments created by the phenyl group of the MPA moiety in the different diastereomeric conformations.[6]

Comparative Analysis: MPA vs. Alternatives

The selection of an appropriate chiral derivatizing agent is crucial for achieving optimal separation of diastereomeric signals. Key performance indicators include the magnitude of the chemical shift difference (Δδ), the ease of the derivatization protocol, and the absence of kinetic resolution.[2]

MPA vs. Mosher's Acid (MTPA)

The most common alternative to MPA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid.[7][8] Both reagents operate on a similar principle, but their structural differences lead to distinct analytical outcomes.

Feature(S)-(+)-α-Methoxyphenylacetic Acid (MPA)(R)- or (S)-Mosher's Acid (MTPA)
Structure C₆H₅CH(OCH₃)CO₂HC₆H₅C(CF₃)(OCH₃)CO₂H
Key Differentiator Hydrogen at the α-positionTrifluoromethyl (CF₃) group at the α-position
NMR Signal Dispersion (Δδ) Generally provides larger Δδ values for ¹H NMR.[6][9]Often yields smaller Δδ values in ¹H NMR but allows for ¹⁹F NMR analysis.[9]
Conformational Rigidity Forms derivatives with greater conformational rigidity, leading to more pronounced differences in NMR spectra.[3]The bulky CF₃ group influences the conformational equilibrium.
Reliability Considered by some to be more reliable for the configurational assignment of chiral alcohols due to its simpler conformational composition.[9]The presence of multiple stable conformers can sometimes complicate spectral interpretation.[6][9]
Applications Widely used for determining the enantiomeric composition and absolute configuration of alcohols and amines.[10]A versatile reagent for the same purposes, with the added advantage of ¹⁹F NMR capabilities.[7][11]

Causality Behind Performance Differences:

The larger chemical shift differences observed with MPA derivatives are attributed to a more defined conformational preference of the resulting diastereomers.[6] MPA esters primarily exist in two major rotamers, which minimizes the cancellation of anisotropic shielding effects from the phenyl ring. In contrast, MTPA esters can populate three main conformers, leading to more complex and sometimes smaller chemical shift differences in ¹H NMR.[9] However, the trifluoromethyl group in MTPA offers the significant advantage of using ¹⁹F NMR, which can be a powerful tool for analysis due to its high sensitivity and wide chemical shift range.[7]

Other Methods for Chiral Resolution

Beyond derivatization for NMR analysis, MPA can also be used as a chiral resolving agent for the physical separation of enantiomers. This is typically achieved through the formation of diastereomeric salts with racemic bases, which can then be separated by fractional crystallization due to their different solubilities.[12][13]

Other common methods for chiral resolution include:

  • Enzymatic Resolution: Utilizes enzymes to selectively react with one enantiomer.[12]

  • Chiral Chromatography: Employs a chiral stationary phase to separate enantiomers.[12] This method has gained popularity and has reduced the reliance on chiral derivatizing agents for analytical separations.[3]

Experimental Protocols

Protocol 1: Derivatization of a Chiral Secondary Alcohol with (S)-(+)-MPA for NMR Analysis

This protocol outlines the esterification of a racemic secondary alcohol with (S)-(+)-MPA to form diastereomeric esters for the determination of enantiomeric excess.

Materials:

  • Racemic secondary alcohol

  • (S)-(+)-α-Methoxyphenylacetic acid (≥99.0% purity)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a clean, dry round-bottom flask, dissolve the racemic secondary alcohol (1.0 equivalent) and (S)-(+)-α-Methoxyphenylacetic acid (1.1 equivalents) in anhydrous DCM.

  • Add a catalytic amount of DMAP to the solution.

  • In a separate container, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[14]

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.[15]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the resulting diastereomeric esters by flash column chromatography if necessary.

  • Dissolve the purified product in CDCl₃ and acquire the ¹H NMR spectrum.

Rationale for Experimental Choices:

  • Excess MPA and DCC: Using a slight excess of the MPA and the coupling agent ensures the complete conversion of the limiting chiral alcohol.

  • DMAP Catalyst: DMAP is a highly effective acylation catalyst that significantly accelerates the esterification reaction.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can hydrolyze the activated carboxylic acid and reduce the yield.

  • Workup Procedure: The aqueous washes are essential to remove any unreacted starting materials, coupling agents, and byproducts.

Visualizing the Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis Racemic Alcohol Racemic Alcohol Reaction Stir at RT Racemic Alcohol->Reaction MPA (S)-(+)-MPA MPA->Reaction DCC_DMAP DCC / DMAP in DCM DCC_DMAP->Reaction Filter Filter DCU Reaction->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Chromatography Dry->Purify NMR ¹H NMR Analysis Purify->NMR Quantify Determine ee NMR->Quantify

Caption: Workflow for MPA Derivatization and NMR Analysis.

Principle of Diastereomeric Differentiation by NMR

The differentiation of the diastereomeric MPA esters in the NMR spectrum arises from the anisotropic effect of the phenyl ring of the MPA moiety. The phenyl ring creates a cone of magnetic shielding and deshielding. Due to the fixed stereochemistry of the MPA and the different stereochemistry of the alcohol enantiomers, the protons of the alcohol residue in the two diastereomers will experience this magnetic field differently, leading to separate signals.

References

Safety Operating Guide

A Guide to the Proper Disposal of (S)-(+)-alpha-Methoxyphenylacetic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower researchers with the knowledge to conduct their work safely and effectively. Proper chemical waste management is not just a regulatory necessity; it is a cornerstone of a responsible and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the disposal of (S)-(+)-alpha-Methoxyphenylacetic acid, grounded in established safety principles and regulatory compliance.

Hazard Assessment: Understanding the "Why"

Before handling any chemical for disposal, a thorough understanding of its hazards is critical. This compound (CAS No. 26164-26-1) is a compound that demands careful handling due to its potential health effects. The primary hazards, as identified in Safety Data Sheets (SDS), are significant and dictate the stringent disposal protocols required.

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Serious Eye Damage/Irritation: Causes serious eye irritation, and some suppliers classify it as causing serious eye damage.[1][2][3][4] This is the most severe risk, necessitating immediate and thorough rinsing if contact occurs, followed by professional medical attention.

  • Skin Corrosion/Irritation: Causes skin irritation upon contact.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

These hazards underscore why this chemical must not be treated as benign waste. The potential for serious eye damage alone is sufficient reason to handle it with the utmost care and to ensure it is segregated from general waste streams.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Serious Eye Damage/IrritationCategory 1 / 2ADanger / WarningH318: Causes serious eye damage / H319: Causes serious eye irritation[1][4][5]
Skin IrritationCategory 2WarningH315: Causes skin irritation[2][4]
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation[2][4]

The Foundational Principles of Disposal

The disposal of this compound must adhere to federal, state, and local regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] The core directive from all safety data sheets is unambiguous: dispose of contents and container to an approved waste disposal plant .[2][3][8]

From this, we derive three foundational principles:

  • Never Drain Dispose: This chemical should not be released into the environment.[1][5] It must not be poured down the sanitary sewer.

  • Segregate and Contain: Do not mix this compound waste with other waste streams.[1] It must be collected in a dedicated, properly labeled container.

  • Consult Professionals: The final disposal must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Personal Protective Equipment (PPE) for Safe Handling

When preparing this compound for disposal, adhere to the same PPE requirements as for its experimental use.

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1][3]Protects against dust particles causing serious eye damage.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).Prevents skin contact and irritation.[3]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[3]
Respiratory Protection Required if dusts are generated. Use a P2 filter or equivalent.[1]Prevents respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely from the point of generation to its final collection by EHS professionals.

Step 1: Waste Identification and Segregation

Properly segregate waste into designated containers at the point of generation.

  • Solid Waste: This includes expired or unused this compound, as well as grossly contaminated items like weigh boats or filter paper. Collect these in a dedicated solid waste container.

  • Contaminated Labware: Items like gloves, bench paper, and paper towels that are lightly contaminated should be collected separately. Place these items in a clearly marked bag or container for hazardous waste.[9]

  • Empty Containers: Handle the original, uncleaned containers as you would the product itself.[1] They should be sealed and collected for disposal by EHS. Do not rinse them into the sewer.

Step 2: Containerization and Labeling

Proper containment and labeling are critical for safety and regulatory compliance.

  • Container Selection: Use a container made of a material compatible with the chemical (e.g., the original container or a high-density polyethylene (HDPE) bottle). Ensure it has a tightly sealing lid.[2][3]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Causes Serious Eye Damage")

    • The date accumulation started

    • The name of the principal investigator and laboratory location

Step 3: On-Site Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][3]

  • Segregation: Store it away from incompatible materials, such as strong oxidizing agents.[3]

Step 4: Arranging for Final Disposal

Once the waste container is full or you have finished the project, arrange for its collection.

  • Contact EHS: Notify your institution's Environmental Health & Safety (EHS) office for a waste pickup. Follow their specific procedures for scheduling a collection.

  • Documentation: Complete any required waste manifests or tags provided by your EHS department. This documentation is a crucial part of the "cradle-to-grave" tracking required by RCRA.[6]

  • Handover: Transfer the waste to the trained EHS professionals upon their arrival.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action can prevent exposure and minimize environmental contamination.

  • Evacuate and Alert: If the spill is large, evacuate the immediate area and alert colleagues.

  • Don PPE: Before cleaning, don the appropriate PPE as listed in the table above.

  • Control Dust: Avoid any actions that would generate dust.[1] Do not sweep with a dry broom.

  • Contain and Collect: Gently cover the spill with an inert absorbent material. Carefully scoop or sweep up the material and place it into a labeled container for hazardous waste disposal.[2][3]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Seal the container with the spill cleanup materials and manage it as hazardous waste according to the protocol above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start_end start_end process process decision decision waste waste storage storage A Waste Generated This compound or Contaminated Material) B Is the material a sharp (e.g., contaminated needle)? A->B C Place in approved sharps container. B->C Yes D Is the waste solid or liquid? B->D No G Securely seal container and affix 'Hazardous Waste' label. C->G E Place in dedicated 'Solid Hazardous Waste' container. D->E Solid F Place in dedicated 'Liquid Hazardous Waste' container. D->F Liquid E->G F->G H Store in designated Satellite Accumulation Area (SAA). G->H I Contact EHS for pickup and complete manifest. H->I J Transfer waste to EHS personnel. I->J

Caption: Decision workflow for the disposal of this compound.

By adhering to this structured and cautious approach, you ensure not only compliance with regulations but also the safety of yourself, your colleagues, and the broader community.

References

Mastering the Safe Handling of (S)-(+)-alpha-Methoxyphenylacetic Acid: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the precise and safe handling of specialized chemical reagents is paramount. (S)-(+)-alpha-Methoxyphenylacetic acid, a key chiral building block, demands a meticulous approach to safety to mitigate its inherent hazards. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE), alongside essential operational and disposal plans, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a hazardous substance that poses specific risks upon exposure. A thorough understanding of these hazards, as outlined in numerous Safety Data Sheets (SDS), is the cornerstone of an effective safety protocol.[1][2][3][4]

Primary Hazard Classifications:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation, redness, and discomfort.[1][2][5]

  • Serious Eye Irritation (Category 2A): The compound can cause significant eye irritation upon contact.[1][2][3][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): Inhalation of the dust may cause respiratory tract irritation.[1][2][5]

These classifications necessitate a multi-faceted PPE strategy to create a reliable barrier between the researcher and the chemical.

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process. For this compound, the following components are essential.

Eye and Face Protection: Your First Line of Defense

Given the serious eye irritation risk, robust eye protection is mandatory.

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1]

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles. This provides a broader barrier, protecting the entire face from contact.

Causality: The crystalline or powdered nature of this acid increases the risk of airborne particles. Standard safety glasses with side shields may not provide an adequate seal, allowing fine dust to reach the eyes. Goggles create a complete seal around the eyes, offering superior protection.

Skin Protection: Beyond the Lab Coat

A standard lab coat is a baseline requirement, but specialized gloves and, in some cases, additional protective clothing are crucial.

  • Protective Clothing: A chemically resistant lab coat or apron is essential to prevent the contamination of personal clothing.[2] For tasks with a higher risk of dust generation, disposable coveralls (e.g., Tyvek) should be considered.

Glove MaterialSuitability for Organic AcidsKey Considerations
Nitrile Good for incidental contact and handling of weak acids.[6]Recommended for handling the solid compound and for splash protection when working with solutions. Thicker nitrile gloves (e.g., >5 mil) offer better protection. Always inspect gloves for any signs of degradation and replace them immediately after known contact.[7]
Neoprene Good to ExcellentA robust choice for handling organic acids, offering good chemical and wear resistance.[8] Often recommended when more prolonged contact is anticipated.
Butyl Rubber ExcellentProvides superior resistance to a wide range of acids and is a good option for extensive handling or in spill response scenarios.[8]
Natural Rubber (Latex) Fair to GoodCan be used for dilute aqueous solutions of acids, but generally offers less chemical resistance than nitrile or neoprene.[8] Potential for latex allergies is a significant drawback.

Expert Insight: For routine laboratory use involving small quantities, nitrile gloves are a practical and effective choice. It is advisable to practice "double-gloving" — wearing two pairs of gloves — to provide an additional layer of protection and allow for the safe removal of the outer glove if contamination occurs. Always consult the glove manufacturer's specific chemical resistance charts for the most accurate information.[9][10]

Respiratory Protection: An Essential Precaution for a Powdered Reagent

The primary route of exposure leading to systemic effects is inhalation of the dust.[1][3] Therefore, respiratory protection is a critical component of the safety plan, particularly when handling the solid material outside of a dedicated engineering control.

  • Engineering Controls First: The preferred method for controlling exposure is to handle the powder within a certified chemical fume hood or a powder containment hood.[11] These systems draw airborne particles away from the operator's breathing zone.

  • When Respirators are Required: If engineering controls are not available or are insufficient to control dust, respiratory protection is mandatory.

  • Respirator Selection:

    • For dusts: A NIOSH-approved N95 (or higher) filtering facepiece respirator (dust mask) is the minimum requirement for protection against irritating powders.[6]

    • For potential vapors or higher concentrations: A half-mask or full-facepiece respirator equipped with organic vapor/acid gas (OV/AG) cartridges is recommended.[3][12] The NIOSH color code for these cartridges is typically yellow.[13] A P100 particulate filter should be added to the cartridge if particulates are present.[13]

Self-Validating System: A respiratory protection program must be in place, compliant with OSHA 29 CFR 1910.134, which includes medical evaluation, training, and fit testing for all users of tight-fitting respirators.[2][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow minimizes the risk of exposure. The following protocol outlines the key steps for safely handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Review SDS and Conduct Risk Assessment Area 2. Designate and Prepare Handling Area (Fume Hood Preferred) Prep->Area PPE_Don 3. Don Appropriate PPE (Goggles, Lab Coat, Double Gloves) Area->PPE_Don Weigh 4. Weigh Solid in Fume Hood or Containment Enclosure PPE_Don->Weigh Transfer 5. Carefully Transfer Reagent Weigh->Transfer Decon 6. Decontaminate Work Area and Equipment Transfer->Decon PPE_Doff 7. Doff PPE Correctly (Remove outer gloves first) Decon->PPE_Doff Waste 8. Segregate and Label Waste PPE_Doff->Waste Handwash 9. Wash Hands Thoroughly Waste->Handwash Disposal_Plan cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Collect 1. Collect Waste in Designated, Compatible, and Labeled Containers Segregate 2. Segregate Acidic Waste from Bases and Other Incompatibles Collect->Segregate Secure 3. Keep Containers Tightly Sealed Segregate->Secure Store 4. Store in a Designated Secondary Containment Area Secure->Store Arrange 5. Arrange for Pickup by Certified Hazardous Waste Personnel Store->Arrange

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-(+)-alpha-Methoxyphenylacetic acid
Reactant of Route 2
(S)-(+)-alpha-Methoxyphenylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.